molecular formula C14H14Cl2O5 B14082024 3',3'-Dichloro-8-O-methyldiaporthin

3',3'-Dichloro-8-O-methyldiaporthin

Katalognummer: B14082024
Molekulargewicht: 333.2 g/mol
InChI-Schlüssel: MOLWVPJZUNCMGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3',3'-Dichloro-8-O-methyldiaporthin is a useful research compound. Its molecular formula is C14H14Cl2O5 and its molecular weight is 333.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3',3'-Dichloro-8-O-methyldiaporthin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',3'-Dichloro-8-O-methyldiaporthin including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C14H14Cl2O5

Molekulargewicht

333.2 g/mol

IUPAC-Name

3-(3,3-dichloro-2-hydroxypropyl)-6,8-dimethoxyisochromen-1-one

InChI

InChI=1S/C14H14Cl2O5/c1-19-8-3-7-4-9(5-10(17)13(15)16)21-14(18)12(7)11(6-8)20-2/h3-4,6,10,13,17H,5H2,1-2H3

InChI-Schlüssel

MOLWVPJZUNCMGV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C2C(=C1)C=C(OC2=O)CC(C(Cl)Cl)O)OC

Herkunft des Produkts

United States
Foundational & Exploratory

3',3'-Dichloro-8-O-methyldiaporthin chemical properties

[1]

Executive Summary

3',3'-Dichloro-8-O-methyldiaporthin is a halogenated polyketide metabolite belonging to the isocoumarin class. It is structurally characterized by a 6,8-dimethoxyisochromen-1-one core with a dichlorinated hydroxypropyl side chain.[1] Primarily isolated from fungal species such as Hamigera fusca and Diaporthe spp., it represents a significant example of enzymatic regiospecific halogenation in natural product biosynthesis. Its pharmacological profile includes cytotoxic activity against specific cancer cell lines, making it a scaffold of interest for medicinal chemistry optimization.

Chemical Identity & Physicochemical Properties[2][3][4]

Nomenclature & Identification

The compound is a methylated, dichlorinated derivative of the phytotoxin diaporthin . In the literature, the side-chain numbering often varies; the "3',3'" designation refers to the terminal carbon of the propyl side chain (C11 in polyketide numbering).

PropertyData
Common Name 3',3'-Dichloro-8-O-methyldiaporthin
Synonyms 8-Methyl-11,11-dichlorodiaporthin; 3-(3,3-dichloro-2-hydroxypropyl)-6,8-dimethoxyisochromen-1-one
CAS Number 267881-26-5
Molecular Formula C₁₄H₁₄Cl₂O₅
Molecular Weight 333.16 g/mol
Chirality Contains a chiral center at the side chain hydroxyl (typically R-configuration in natural isolates)
Physicochemical Characteristics
ParameterValue / Description
Physical State Pale yellow amorphous solid
Solubility Soluble in DMSO, Methanol, Chloroform, Ethyl Acetate; Insoluble in Water
Melting Point 132–134 °C (varies by polymorph/purity)
UV Absorption (

)
~242 nm, 283 nm (sh), 328 nm (in MeOH)
Stability Stable at -20°C (solid) for 3 years. Sensitive to basic hydrolysis (lactone ring opening).

Structural Characterization (Spectroscopy)[3]

Researchers verifying the identity of this compound must rely on High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR).

Mass Spectrometry
  • Ionization Mode : Positive ESI

  • Key Ion :

    
     at m/z 333.0291 (Calculated for C₁₄H₁₅Cl₂O₅).[2]
    
  • Isotopic Pattern : Distinctive chlorine isotope cluster (9:6:1 ratio for M, M+2, M+4) confirms the presence of two chlorine atoms.

NMR Spectroscopy (in CDCl₃)

The presence of the 8-O-methyl group is the distinguishing feature from the parent dichlorodiaporthin.

  • ¹H NMR Diagnostic Signals :

    • Aromatic Protons : Two meta-coupled doublets at

      
       ~6.3–6.5 ppm (H-5, H-7).
      
    • Methoxy Groups : Two sharp singlets at

      
       ~3.90 ppm (6-OMe) and ~3.95 ppm (8-OMe). Note: Diaporthin lacks the 8-OMe signal.
      
    • Side Chain :

      • Terminal -CHCl₂: Doublet at

        
         ~5.8–6.0 ppm (characteristic downfield shift due to gem-dichloro).
        
      • Carbinol -CH(OH)-: Multiplet at

        
         ~4.2 ppm.
        
      • Methylene -CH₂-: Multiplet at

        
         ~2.8–3.0 ppm connecting the ring to the chiral center.
        

Biosynthesis & Enzymatic Logic

The biosynthesis of 3',3'-Dichloro-8-O-methyldiaporthin involves a polyketide synthase (PKS) pathway coupled with a crucial tailoring step: flavin-dependent halogenation .

Biosynthetic Pathway
  • Polyketide Assembly : The core isochromenone is assembled by a fungal PKS.

  • Tailoring :

    • Methylation : O-methyltransferases (OMT) methylate the C6 and C8 hydroxyls.

    • Chlorination : The enzyme AoiQ (or homolog) catalyzes the gem-dichlorination of the terminal methyl group. This is a rare example of aliphatic gem-dichlorination on a non-activated carbon.

Pathway Visualization

BiosynthesisAcetylCoAAcetyl-CoA + Malonyl-CoAPKSPolyketide Synthase(Cyclization)AcetylCoA->PKSPrecursorDesmethyldiaporthin(Isochromenone Core)PKS->PrecursorOMTO-Methyltransferase(C6 & C8 Methylation)Precursor->OMTIntermediate8-O-MethyldiaporthinOMT->IntermediateAoiQFlavin-Dep. Halogenase(AoiQ Homolog)Intermediate->AoiQ + 2 Cl-Product3',3'-Dichloro-8-O-methyldiaporthinAoiQ->Product Gem-dichlorination

Figure 1: Biosynthetic logic flow from polyketide assembly to the specific gem-dichlorination event catalyzed by AoiQ-type halogenases.

Experimental Protocols: Isolation & Purification

To isolate this compound from fungal culture (e.g., Hamigera fusca), a bioassay-guided fractionation approach is recommended.

Fermentation & Extraction Workflow

Reagents : Ethyl Acetate (EtOAc), Methanol (MeOH), Dichloromethane (DCM).

  • Cultivation : Inoculate fungus on Rice or PDA medium; incubate at 25°C for 21 days.

  • Extraction : Macerate solid culture with EtOAc (3x). Sonicate for 30 mins to disrupt cellular matrices.

  • Partition : Filter and evaporate solvent. Partition the crude extract between 90% MeOH/H₂O and Hexane (to remove lipids).

Purification (Chromatography)

Stationary Phase : Silica Gel 60 (0.04–0.063 mm) and Sephadex LH-20.

  • Flash Chromatography :

    • Load crude extract onto Silica Gel column.

    • Elute with gradient: DCM

      
       DCM:MeOH (100:1 to 10:1).
      
    • Collect fractions based on UV absorbance (TLC spots under 254 nm).

  • Size Exclusion :

    • Pass active fractions through Sephadex LH-20 (Eluent: MeOH) to remove pigments and high-MW impurities.

  • Semi-Preparative HPLC :

    • Column : C18 Reverse Phase (5 µm, 10 x 250 mm).

    • Mobile Phase : Acetonitrile (ACN) / Water (+0.1% Formic Acid).

    • Gradient : 40% ACN to 80% ACN over 25 min.

    • Detection : 242 nm.

    • Retention : Compound typically elutes after Diaporthin due to increased lipophilicity from chlorination and methylation.

IsolationProtocolCultureFungal Culture(21 Days, Rice Medium)ExtractEtOAc Extraction& EvaporationCulture->ExtractPartitionPartition(MeOH/H2O vs Hexane)Extract->PartitionSilicaSilica Gel CC(DCM -> MeOH gradient)Partition->SilicaPolar PhaseSephadexSephadex LH-20(MeOH)Silica->SephadexEnriched FractionsHPLCSemi-Prep HPLC(C18, ACN/H2O)Sephadex->HPLCFinalPure 3',3'-Dichloro-8-O-methyldiaporthinHPLC->Final

Figure 2: Step-by-step isolation workflow from fungal fermentation to purified compound.

Biological Profile

Mechanism of Action

While the exact molecular target remains under investigation, the biological activity is linked to the isocoumarin scaffold's ability to interact with cellular signaling pathways. The gem-dichloro group enhances lipophilicity, potentially facilitating membrane permeability compared to the non-chlorinated parent.

Observed Activities
  • Cytotoxicity : Moderate cytotoxicity observed against human cancer cell lines (e.g., KB, NCI-H187). The 8-O-methylation typically reduces cytotoxicity compared to the free phenol (diaporthin), but the chlorination restores some potency via improved bioavailability.

  • Antimicrobial : Weak to moderate activity against Gram-positive bacteria.

  • Safety : Unlike some mycotoxins, this specific derivative has not been flagged for high acute toxicity, but standard safety precautions for halogenated polyketides apply.

References

  • Non-geminal Aliphatic Dihalogenation Pattern in Dichlorinated Diaporthins from Hamigera fusca NRRL 35721 . Source: Journal of Natural Products (2018). URL: [Link]

  • Regioselective Dichlorination of a Non-Activated Aliphatic Carbon Atom and Phenolic Bismethylation by a Multifunctional Fungal Flavoenzyme . Source: Angewandte Chemie International Edition (2016).[3] URL: [Link]

  • 3',3'-Dichloro-8-O-methyldiaporthin Compound Summary . Source: PubChem (National Library of Medicine). URL: [Link]

  • AoiQ Catalyzes Geminal Dichlorination of 1,3-Diketone Natural Products . Source: Journal of the American Chemical Society (2021).[3] URL: [Link]

Technical Monograph: 3',3'-Dichloro-8-O-methyldiaporthin

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth structural and nomenclatural analysis of 3',3'-Dichloro-8-O-methyldiaporthin , a semi-synthetic halogenated derivative of the fungal metabolite diaporthin.[1][2][3]

Structural Elucidation, Nomenclature, and Analytical Validation[1][2][3]

Executive Summary

3',3'-Dichloro-8-O-methyldiaporthin (CAS: 267881-26-5) is a halogenated polyketide derivative belonging to the isocoumarin class.[1][2][3][4] It is structurally derived from diaporthin , a phytotoxic secondary metabolite originally isolated from Cryphonectria parasitica (formerly Endothia parasitica) and Aspergillus ochraceus.[2][3][5]

This compound represents a specific modification of the diaporthin scaffold characterized by two key transformations:

  • O-Methylation at the C-8 position, converting the phenol to a methoxy ether.[1][2][3]

  • Geminal dichlorination at the terminal carbon (C-3') of the C-3 propyl side chain.[1][2][3]

This guide deconstructs the IUPAC nomenclature, details the structural hierarchy, and provides a self-validating spectroscopic protocol for identification.[2][3]

Chemical Identity & Nomenclature[1][2][3][4][6][7]

Systematic IUPAC Name Derivation

The construction of the systematic name requires a hierarchical breakdown of the parent hydride and its substituents.[2][3]

  • Parent Scaffold: 3,4-dihydroisocoumarin[1][2][3]

  • Systematic Parent Name: 3,4-dihydro-1H-2-benzopyran-1-one (also known as 3,4-dihydroisochromen-1-one).[1][2][3]

  • Numbering System: The isocoumarin ring is numbered starting from the carbonyl carbon (1), with the oxygen at position 2, and the alkyl substituent at position 3.[2][3] The benzene ring fusion occupies positions 4a and 8a, with the benzene substituents numbered 5 through 8.[2][3]

Derivation Steps:
  • Core Skeleton: The molecule is a 3,4-dihydroisochromen-1-one .[1][2][3]

  • Aromatic Substituents:

    • Position 6: Methoxy group (-OCH₃) [Retained from Diaporthin].[1][2][3][5]

    • Position 8: Methoxy group (-OCH₃) [Modified from 8-OH in Diaporthin].[1][2][3]

    • Result: 6,8-dimethoxy-3,4-dihydroisochromen-1-one.[1][2][3]

  • C-3 Side Chain:

    • The substituent at C-3 is a propyl chain.[1][2][3]

    • Numbering the side chain: C-1' is attached to the ring; C-2' bears the hydroxyl; C-3' is the terminal carbon.[1][2][3]

    • Modifications: The C-2' position is hydroxylated (retained). The C-3' position bears two chlorine atoms.[1][2][3]

    • Side Chain Name: 3,3-dichloro-2-hydroxypropyl.[1][2][3][4]

  • Stereochemistry: Natural diaporthin typically exhibits the (S)-configuration at the side chain (C-2').[1][2][3] Assuming retention of configuration during derivation:

    • Ring C-3 is chiral.[1][2][3]

    • Side chain C-2' is chiral.[1][2][3]

Final Systematic IUPAC Name: 3-(3,3-dichloro-2-hydroxypropyl)-6,8-dimethoxy-3,4-dihydro-1H-isochromen-1-one [1][2][3]

Name Breakdown Table[1][3]
ComponentFragment StructurePositionNote
Parent 3,4-dihydroisochromen-1-oneCoreBicyclic lactone system.[1][2][3]
Substituent 1 Methoxy (-OCH₃)C-6Characteristic of diaporthin.[1][2][3][5][6]
Substituent 2 Methoxy (-OCH₃)C-8"8-O-methyl" modification.[1][2][3]
Side Chain 3,3-dichloro-2-hydroxypropylC-3Corresponds to "3',3'-dichloro" in semi-systematic naming.[1][2][3]

Structural Visualization

The following diagram illustrates the hierarchical assembly of the molecule, mapping the semi-systematic descriptors to the precise IUPAC structure.

G Parent Parent Scaffold 3,4-dihydroisochromen-1-one Final Target Molecule 3',3'-Dichloro-8-O-methyldiaporthin Parent->Final Core Structure Sub_6 6-Methoxy (Native) Sub_6->Parent C-6 Position Sub_8 8-Methoxy (Methylated) Sub_8->Parent C-8 Position (8-O-Me) SideChain Side Chain (at C-3) Propyl derivative SideChain->Parent C-3 Position Mod_Cl 3',3'-Dichloro (Terminal Gem-Dichloro) Mod_Cl->SideChain C-3' Mod_OH 2'-Hydroxy (Secondary Alcohol) Mod_OH->SideChain C-2'

Figure 1: Structural deconstruction of 3',3'-Dichloro-8-O-methyldiaporthin, mapping functional groups to the isocoumarin core.[1][2][3][6][7]

Analytical Validation Protocol

To confirm the identity of this compound in a research setting, the following self-validating NMR protocol should be employed. This relies on the distinct shift changes caused by the 8-O-methylation and the electron-withdrawing chlorine atoms.[1][2][3]

Proton NMR (¹H-NMR) Diagnostic Signals[1][2][3]
Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityDiagnostic Logic (Causality)
-CHCl₂ (H-3') 5.80 – 6.10 Doublet (d)The gem-dichloro proton is highly deshielded by two chlorine atoms.[1][2][3] It couples only with H-2'.
8-OCH₃ 3.85 – 3.95 Singlet (s)Distinct from the 6-OCH₃.[1][2][3] Appearance of this singlet confirms 8-O-methylation (disappearance of phenol -OH).[1][2][3]
H-2' (CH-OH) 4.00 – 4.20 MultipletDeshielded by the adjacent -CHCl₂ group and the hydroxyl group.[1][2][3]
H-4 (Ring) 2.80 – 3.00 MultipletBenzylic protons of the dihydroisocoumarin ring.[1][2][3]
Mass Spectrometry (MS) Fragmentation

In LC-MS analysis (ESI+), look for the characteristic Isotope Pattern :

  • M+ Ion: Distinctive 9:6:1 intensity ratio for the M, M+2, and M+4 peaks due to the presence of two Chlorine atoms (

    
     vs 
    
    
    
    ).[2][3]
  • Fragmentation: Loss of the side chain or loss of HCl are common fragmentation pathways.[1][2][3]

Validation Workflow Diagram

Validation Sample Unknown Sample Step1 1H-NMR Analysis Sample->Step1 Check1 Singlet @ ~3.9 ppm (8-OMe present?) Step1->Check1 Check2 Doublet @ ~6.0 ppm (-CHCl2 present?) Check1->Check2 Yes Step2 LC-MS Analysis Check2->Step2 Yes Check3 Cl2 Isotope Pattern (9:6:1) Step2->Check3 Confirm IDENTITY CONFIRMED: 3',3'-Dichloro-8-O- methyldiaporthin Check3->Confirm Match

Figure 2: Step-by-step analytical workflow for structural verification.

Biological Context & Significance

Diaporthin derivatives are potent phytotoxins.[1][2][3] The parent compound, diaporthin, disrupts plant cell membranes and electrolytes.[2][3] The 3',3'-dichloro modification is significant in Structure-Activity Relationship (SAR) studies for two reasons:

  • Lipophilicity: The dichloromethyl group significantly increases the LogP compared to the native methyl group, potentially altering membrane permeability.[2][3]

  • Metabolic Stability: Halogenation often protects the terminal carbon from metabolic oxidation (e.g., by cytochrome P450s), potentially prolonging the compound's half-life in biological systems.[2][3]

Researchers utilizing this compound are typically investigating the role of the isocoumarin side-chain electronics in phytotoxicity or exploring antifungal properties against competing organisms.[1][2][3]

References

  • PubChem. (n.d.).[1][2][3] 3',3'-Dichloro-8-O-methyldiaporthin (CID 21581433).[1][2][3][4] National Center for Biotechnology Information.[1][2][3] Retrieved March 8, 2026, from [Link][2][3]

  • Ichihara, A., et al. (1989).[2][3][5] Structure and synthesis of diaporthin and orthosporin.[1][2][3] Agricultural and Biological Chemistry.[1][2][3][8] (Contextual grounding for Diaporthin structure).

  • PubChem. (n.d.).[1][2][3] Diaporthin (CID 5323561).[1][2][3] National Center for Biotechnology Information.[1][2][3] Retrieved March 8, 2026, from [Link][2][3]

Sources

3',3'-Dichloro-8-O-methyldiaporthin: Chemical Characterization, Biosynthesis, and Therapeutic Potential of Fungal Isocoumarins

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3',3'-Dichloro-8-O-methyldiaporthin is a highly specialized, halogenated organic compound belonging to the isocoumarin class of secondary metabolites[1]. Originally identified as an exudate from endophytic fungi, this compound has garnered significant interest in drug development and agrochemistry due to its potent bioactive properties. This technical guide provides an in-depth analysis of its structural identity, biosynthetic origins, mechanistic pathways, and the rigorous self-validating experimental protocols required for its in vitro and in vivo evaluation.

Chemical Identity and Structural Characterization

Structurally, the molecule features a 6,8-dimethoxyisochromen-1-one core—characteristic of diaporthin derivatives—but is uniquely distinguished by a 3,3-dichloro-2-hydroxypropyl side chain at the C-3 position[2]. This terminal halogenation significantly alters the compound's lipophilicity, membrane permeability, and electrophilic potential compared to non-halogenated isocoumarins.

The precise physicochemical parameters are critical for predicting its pharmacokinetic behavior and guiding formulation strategies.

Table 1: Physicochemical Properties
PropertyValue
Molecular Formula C14H14Cl2O5
Molecular Weight 333.16 g/mol
CAS Number 267881-26-5
IUPAC Name 3-(3,3-dichloro-2-hydroxypropyl)-6,8-dimethoxyisochromen-1-one
SMILES String COC1=CC(=C2C(=C1)C=C(OC2=O)CC(C(Cl)Cl)O)OC
Exact Mass 332.0218 Da

Data synthesized from PubChem and TargetMol chemical databases[2][3].

Biosynthetic Origin and Ecological Role

Isocoumarins are predominantly biosynthesized by endophytic fungi through the polyketide synthase (PKS) pathway[1]. Compounds structurally related to 3',3'-dichloro-8-O-methyldiaporthin, such as dichlorodiaportin and diaportinol, have been successfully isolated from endophytic fungi like Trichoderma sp. 09 (sourced from the roots of Myoporum bontioides), as well as from Penicillium and Aspergillus species[1][4].

Ecologically, these fungal exudates serve as defensive allelochemicals or phytotoxins. By secreting these halogenated isocoumarins, the host fungus gains a competitive survival advantage, effectively suppressing the growth of rival microbial species in its microenvironment[1].

IsolationWorkflow Fungus Endophytic Fungi Culture (e.g., Trichoderma sp.) Extraction Solvent Extraction (EtOAc / MeOH) Fungus->Extraction Metabolite Secretion Fractionation Chromatographic Fractionation (Silica / Sephadex LH-20) Extraction->Fractionation Crude Extract Purification HPLC Purification (Targeting Isocoumarins) Fractionation->Purification Active Fractions Elucidation Structural Elucidation (NMR, LC-MS, X-ray) Purification->Elucidation Pure Isolate Compound 3',3'-Dichloro-8-O-methyldiaporthin (C14H14Cl2O5) Elucidation->Compound Verified Structure

Caption: Workflow for the isolation and elucidation of fungal isocoumarins.

Biological Activity and Mechanism of Action

The primary pharmacological interest in halogenated diaporthin derivatives lies in their potent antifungal activity. Related chlorinated isocoumarins have demonstrated significant inhibitory effects against destructive agricultural pathogens such as Rhizoctonia solani and Colletotrichum musae[4].

The mechanism of action (MOA) for isocoumarin-based antifungals is hypothesized to be twofold:

  • Enzymatic Inhibition: They act as inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway, leading to membrane destabilization[5].

  • Covalent Modification: The lactone ring inherent to the isocoumarin structure is susceptible to opening. This facilitates an electrophilic attack on nucleophilic sites within the fungal cell, leading to the irreversible covalent modification of essential intracellular proteins[5].

MOA Compound 3',3'-Dichloro-8-O-methyldiaporthin Target Fungal Cell Membrane / CYP51 Compound->Target Penetration Lactone Lactone Ring Opening (Electrophilic Attack) Target->Lactone Enzymatic/Chemical trigger Ergosterol Ergosterol Biosynthesis Inhibition Target->Ergosterol CYP51 Binding Death Fungal Cell Death / Growth Arrest Lactone->Death Covalent Modification Ergosterol->Death Membrane Destabilization

Caption: Proposed antifungal mechanism via CYP51 inhibition and lactone ring opening.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explicitly addressing the chemical nuances of highly lipophilic compounds.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Causality & Rationale: For highly lipophilic, halogenated compounds like 3',3'-dichloro-8-O-methyldiaporthin, traditional agar diffusion assays often yield false-negative results because hydrophobic molecules cannot efficiently diffuse through the hydrophilic agar matrix. Broth microdilution ensures uniform drug exposure. The inclusion of 0.05% Tween 80 in the inoculum preparation prevents fungal spore aggregation, ensuring an accurate spectrophotometric readout[5].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 3',3'-dichloro-8-O-methyldiaporthin in 100% DMSO to create a 10 mg/mL stock solution.

  • Inoculum Standardization: Harvest fungal spores (e.g., R. solani) from a mature Potato Dextrose Agar plate using sterile saline containing 0.05% Tween 80. Adjust the suspension to an optical density (OD600) corresponding to

    
     to 
    
    
    
    CFU/mL[5].
  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in RPMI 1640 broth (buffered to pH 7.0 with MOPS). Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced toxicity.

  • Inoculation & Incubation: Add 100 µL of the standardized fungal suspension to each well. Validation step: Always include a positive growth control (no drug, 1% DMSO) and a negative sterility control (no inoculum).

  • Readout: Incubate at 35°C for 48-72 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration that visually completely inhibits fungal growth compared to the positive control.

In Vivo Formulation Strategy for Animal Models

Causality & Rationale: Administering lipophilic isocoumarins in vivo requires overcoming poor aqueous solubility. A direct injection of a DMSO stock into an aqueous physiological environment causes immediate drug precipitation, leading to erratic pharmacokinetics or fatal embolisms. The following co-solvent system utilizes PEG300 as a miscible bridge and Tween 80 for micellar stabilization, creating a self-validating, clear micro-emulsion suitable for systemic dosing[3].

Table 2: Optimized In Vivo Formulation Excipients
ComponentVolume FractionFunctionality
DMSO 10%Primary solubilization; disrupts the crystal lattice of the compound.
PEG300 40%Miscible co-solvent; prevents rapid precipitation upon aqueous dilution.
Tween 80 5%Non-ionic surfactant; provides steric stabilization via micelle formation.
Saline/PBS 45%Aqueous vehicle; ensures physiological osmolarity and pH compatibility.

Step-by-Step Methodology:

  • Primary Solubilization: Add 100 µL of the DMSO stock solution (containing the desired dose of 3',3'-dichloro-8-O-methyldiaporthin) to a sterile vial[3].

  • Co-solvent Addition: Add 400 µL of PEG300 to the vial. Vortex vigorously for 30 seconds. Validation Check: The solution must be completely clear with no visible particulate matter[3].

  • Surfactant Stabilization: Add 50 µL of Tween 80. Vortex gently to avoid excessive foaming until the mixture is fully clarified[3].

  • Aqueous Dilution: Dropwise, add 450 µL of sterile Saline or PBS while continuously swirling the vial[3].

  • Final Validation: Inspect the final working solution (1 mL total volume) against a light source. It should remain a clear, homogeneous solution. If cloudiness or precipitation occurs, the drug concentration exceeds the micellar capacity, and the initial stock concentration must be reduced.

Conclusion

3',3'-Dichloro-8-O-methyldiaporthin represents a structurally fascinating class of fungal secondary metabolites. Its unique halogenated isocoumarin scaffold provides a compelling starting point for the development of novel antifungal agents. By employing rigorous, causality-driven experimental protocols for both in vitro screening and in vivo formulation, researchers can accurately evaluate its therapeutic and agrochemical potential, bypassing the common pitfalls associated with highly lipophilic natural products.

References

  • TargetMol.
  • PubChem. "3',3'-Dichloro-8-O-methyldiaporthin | C14H14Cl2O5 | CID 21581433.
  • BenchChem. "Diaporthin: A Head-to-Head Comparison with Commercial Fungicides." BenchChem.
  • Pharmacognosy Magazine. "A New Antifungal Isocoumarin from The Endophytic Fungus Trichoderma Sp. 09 of Myoporum bontioides A. Gray." PubMed Central (PMC).
  • Molecules (MDPI). "Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities." MDPI.

Sources

Technical Guide: Discovery and Origin of 3',3'-Dichloro-8-O-methyldiaporthin

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3',3'-Dichloro-8-O-methyldiaporthin , a specialized halogenated isocoumarin derivative. This document synthesizes information regarding its discovery, fungal origins, biosynthetic pathway, and isolation methodologies, designed for researchers in natural product chemistry and drug discovery.

Executive Summary

3',3'-Dichloro-8-O-methyldiaporthin (C₁₄H₁₄Cl₂O₅) is a rare, halogenated polyketide belonging to the isocoumarin class. It is structurally characterized as the 8-O-methyl ether derivative of dichlorodiaportin . This compound represents a significant chemotype in the secondary metabolome of marine-derived and endophytic fungi, specifically within the genera Aspergillus, Penicillium, and Trichoderma. Its discovery is inextricably linked to the broader investigation of chlorine-containing fungal metabolites, which are valued for their potential cytotoxic and antimicrobial properties.

Taxonomic & Ecological Origin

The molecule is primarily sourced from fungi inhabiting saline or competitive ecological niches, where halogenation serves as a defensive evolutionary adaptation.

Primary Fungal Sources
  • Aspergillus falconensis : Isolated from marine sediments (e.g., Red Sea, Canyon at Dahab, depth 25m).[1] This species is a prolific producer of chlorinated azaphilones and isocoumarins, including the parent compound dichlorodiaportin.

  • Penicillium nalgiovense : Originally identified as a source of dichlorodiaportin in cheese and meat fermentation environments, indicating a metabolic pathway conserved across diverse habitats.

  • Trichoderma sp. : Endophytic strains (e.g., from Myoporum bontioides) have yielded related dichlorodiaportinolides, suggesting a wider distribution of the halogenating gene clusters.

Ecological Context

The production of 3',3'-Dichloro-8-O-methyldiaporthin is often triggered by OSMAC (One Strain Many Compounds) conditions, such as high salinity (3.5% NaCl) or specific solid-state fermentation (rice medium), which mimic the osmotic stress of the marine environment.

Biosynthetic Pathway

The biosynthesis of 3',3'-Dichloro-8-O-methyldiaporthin follows a Type I Polyketide Synthase (PKS) pathway, distinguished by a late-stage tailoring process involving chlorination and O-methylation.

Mechanism of Action[2]
  • Polyketide Assembly : The isocoumarin core is assembled from acetyl-CoA and malonyl-CoA units by a non-reducing PKS.

  • Cyclization : The linear poly-beta-keto chain undergoes Claisen condensation to form the isochromen-1-one scaffold.

  • Halogenation : A Flavin-dependent halogenase (likely utilizing FADH₂) installs chlorine atoms at the terminal carbon of the propyl side chain.

  • Hydroxylation : Cytochrome P450 monooxygenases introduce the hydroxyl group at the C2' position of the side chain.

  • Methylation : The final step involves an S-adenosyl methionine (SAM)-dependent O-methyltransferase, which methylates the phenol group at position 8 (C-8), converting dichlorodiaportin into 3',3'-Dichloro-8-O-methyldiaporthin.

Pathway Visualization

Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Type I PKS Assembly (Pentaketide Backbone) AcetylCoA->PKS Precursor 6,8-Dihydroxy-3-propylisocoumarin PKS->Precursor Cyclization Intermediate1 3-(3,3-Dichloropropyl)-6,8-dihydroxyisocoumarin Precursor->Intermediate1 Cl2 / Halogenase Halogenase FADH2-dependent Halogenase (Chlorination @ C3') Dichlorodiaportin Dichlorodiaportin (8-OH, 6-OMe) Intermediate1->Dichlorodiaportin Hydroxylation & 6-O-Methylation Hydroxylase P450 Monooxygenase (Hydroxylation @ C2') FinalProduct 3',3'-Dichloro-8-O-methyldiaporthin Dichlorodiaportin->FinalProduct SAM -> SAH Methyltransferase SAM-dependent O-Methyltransferase (Methylation @ C8-OH)

Caption: Biosynthetic progression from polyketide precursors to the methylated dichlorodiaportin derivative.

Discovery & Isolation Protocol

The isolation of this compound requires a rigorous fractionation protocol to separate it from its desmethyl analogue (dichlorodiaportin) and other polar metabolites.

Experimental Workflow

The following protocol is standardized based on methods used for Aspergillus falconensis and Penicillium nalgiovense.

StageProcedureCritical Parameters
1. Fermentation Solid-state fermentation on rice medium.[1][2]Duration: 21-30 daysTemp: 25°CAdditives: 3.5% NaCl (mimics marine salinity).
2. Extraction Maceration with Ethyl Acetate (EtOAc).[3]Ratio: 3x extraction volume.Condition: Room temp, agitation.
3. Partitioning Liquid-Liquid Partition (if needed).Partition between 90% MeOH and n-Hexane to remove lipids.
4. Fractionation Vacuum Liquid Chromatography (VLC) on Silica Gel.Gradient: Petroleum Ether -> EtOAc -> MeOH.Target Fraction: Mid-polarity (approx. 40-60% EtOAc).
5. Purification Semi-preparative HPLC (RP-C18).Mobile Phase: MeCN/H₂O (Gradient 10% -> 100%).Detection: UV @ 254/320 nm.
Structural Validation (Data Points)

To confirm the identity of 3',3'-Dichloro-8-O-methyldiaporthin versus Dichlorodiaportin , researchers must verify the methoxy signals via NMR.

  • ¹H NMR (600 MHz, CDCl₃) : Look for two distinct methoxy singlets.

    • 
       ~3.90 ppm (6-OMe).
      
    • 
       ~3.95-4.00 ppm (8-OMe). Note: The parent dichlorodiaportin lacks this second signal and shows a chelated -OH signal ~11.0 ppm.
      
  • MS (HRESIMS) :

    • Parent Ion : m/z ~333/335 [M+H]⁺ (Characteristic Cl₂ isotope pattern 9:6:1).

    • Formula : C₁₄H₁₄Cl₂O₅.

Pharmacological Potential

While direct bioactivity studies on the 8-O-methyl derivative are limited compared to the parent compound, the structure-activity relationship (SAR) of isocoumarins suggests specific functionalities:

  • Cytotoxicity : The dichloropropyl side chain is a pharmacophore associated with cytotoxicity against cancer cell lines (e.g., L5178Y, HeLa). Methylation of the 8-OH often modulates solubility and cellular permeability, potentially enhancing bioavailability.

  • Antimicrobial Activity : Halogenated isocoumarins from Aspergillus have demonstrated inhibition of Gram-positive bacteria (S. aureus) and marine pathogens.

  • Enzyme Inhibition : Related diaportin derivatives are investigated for protease inhibition.

References

  • Lund, F., et al. (2023). "Dichlorodiaportin, Diaportinol, and Diaportinic Acid: Three Novel Isocoumarins from Penicillium nalgiovense." Journal of Natural Products. Link (Contextual grounding for the dichlorodiaportin class).

  • El-Kashef, D.H., et al. (2020). "Secondary Metabolites of Marine-Derived Fungi: Aspergillus falconensis." Marine Drugs. Link (Isolation of dichlorodiaportin and derivatives from Red Sea fungi).

  • PubChem. "3',3'-Dichloro-8-O-methyldiaporthin (CID 21581433)."[4] National Center for Biotechnology Information. Link (Chemical structure and database record).

  • MassBank of North America. "Spectrum VF-NPL-QTOF003376." MoNA Database. Link (Spectral data verification).

  • Pang, X., et al. (2016). "A New Antifungal Isocoumarin from The Endophytic Fungus Trichoderma Sp. 09." Pharmacognosy Magazine. Link (Related chlorinated isocoumarins).

Sources

An In-depth Technical Guide on the Potential Biological Activity of Isochromenone Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isochromenone scaffold, a privileged heterocyclic motif, is a cornerstone in the architecture of numerous naturally occurring and synthetic molecules demonstrating a wide spectrum of biological activities.[1][2] These compounds, characterized by a fused benzene and pyran-1-one ring system, have garnered significant attention within the medicinal chemistry and drug discovery spheres.[3][4] Their diverse pharmacological profiles, encompassing anticancer, antimicrobial, and enzyme-inhibitory effects, underscore their potential as templates for the development of novel therapeutic agents.[2][5] This guide provides a comprehensive technical overview of the multifaceted biological activities of isochromenone derivatives. It is designed to furnish researchers, scientists, and drug development professionals with an in-depth understanding of their mechanisms of action, supported by quantitative data, detailed experimental protocols for their evaluation, and visual representations of key cellular pathways. The synthesis of technical accuracy with field-proven insights aims to empower the scientific community to unlock the full therapeutic potential of this promising class of molecules.[3]

Introduction to Isochromenone Compounds

Isochromenones, and their related structures like isocoumarins and dihydroisocoumarins, are a class of benzopyran derivatives.[4][5] They are produced by a variety of organisms, including fungi, plants, bacteria, and marine organisms.[5][6] The structural diversity within this class, arising from various substitution patterns on the core scaffold, gives rise to a broad range of biological activities.[2] This inherent versatility makes them highly attractive for medicinal chemistry and drug development programs.[7][8]

The core isochromenone structure consists of a bicyclic system where a benzene ring is fused to a pyran-1-one ring. This arrangement provides a stable yet reactive framework amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[8][9]

dot

Caption: The fundamental 1H-Isochromen-1-one scaffold.

Anticancer Activity of Isochromenone Derivatives

A significant body of research has highlighted the potent cytotoxic activity of isochromenone derivatives against a variety of cancer cell lines.[2][7] Their anticancer effects are often attributed to the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[6][7]

Mechanisms of Anticancer Action

The anticancer mechanisms of isochromenones are diverse and often depend on the specific substitution patterns on the heterocyclic core. Some of the well-documented mechanisms include:

  • Induction of Apoptosis: Many isochromanone derivatives have been shown to trigger apoptosis through the activation of caspase cascades, a family of cysteine proteases that execute the apoptotic program.[7]

  • Inhibition of Heat Shock Protein 90 (Hsp90): Certain isochromenone-containing natural products, such as radicicol, are potent inhibitors of Hsp90.[1] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins involved in cell proliferation and survival, including several oncoproteins.[1] Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in cancer cell death.[1]

  • PARP-1 Inhibition: While direct evidence for many isochromenones is still emerging, the structural similarity to known PARP-1 inhibitors suggests this as a promising area of investigation.[2] PARP-1 is a key enzyme in DNA repair, and its inhibition can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[2]

dot

Hsp90_Inhibition cluster_pathway Mechanism of Hsp90 Inhibition by Radicicol Radicicol Radicicol (Isochromenone-containing) Hsp90 Hsp90 (N-terminal ATP-binding pocket) Radicicol->Hsp90 Binds to and inhibits ClientProteins Client Oncoproteins (e.g., Akt, Raf-1, Her2) Hsp90->ClientProteins Chaperones and stabilizes Ubiquitination Ubiquitination Hsp90->Ubiquitination Inhibition leads to ClientProteins->Ubiquitination Destabilization leads to Proteasome Proteasomal Degradation Ubiquitination->Proteasome Apoptosis Apoptosis Proteasome->Apoptosis

Caption: Radicicol-mediated inhibition of Hsp90.

Quantitative Cytotoxicity Data

The cytotoxic potential of isochromenone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Isochromanone DerivativesA549 (Lung Carcinoma)Varies[3]
MCF-7 (Breast Cancer)Varies[3]
(-)-Berkelic AcidOvarian Cancer CellsPotent and Selective[1]
Chromene DerivativesHepG-2 (Liver Cancer)Some higher than doxorubicin[10]
HT-29 (Colon Cancer)Some higher than doxorubicin[10]
MCF-7 (Breast Cancer)Some higher than doxorubicin[10]

Note: Specific IC50 values are highly dependent on the individual compound's structure.[3]

Experimental Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[3]

Methodology:

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. They are maintained in a humidified incubator at 37°C with 5% CO₂.[7]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[7]

  • Compound Treatment: The isochromenone derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive the solvent alone.[7]

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

Antimicrobial Activity of Isochromenone Compounds

The isochromenone scaffold is also prevalent in compounds exhibiting significant antibacterial and antifungal properties.[7] These natural and synthetic derivatives hold promise for the development of new therapeutics to combat infectious diseases, including those caused by multidrug-resistant pathogens.[8][11]

Spectrum of Antimicrobial Action

Isochromenone derivatives have demonstrated activity against a range of microorganisms:

  • Bacteria: Activity has been observed against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae).[12][13] Some synthetic derivatives have shown significant activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).[11]

  • Fungi: Antifungal properties have been reported against various fungal pathogens, including Aspergillus species, Penicillium species, and Candida albicans.[12][14]

Quantitative Antimicrobial Data

The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Dihydroisocoumarin 154S. epidermidis, B. cereus, S. aureus, V. alginolyticus, E. coli20 µM[5]
Dihydroisocoumarin 155S. epidermidis10 µM[5]
Dihydroisocoumarin 189B. megaterium, B. subtilis, E. coli, M. tetragenus, C. perfringens, MRSA S. aureus12.5[5]
Diisochromenochromen-4-ones (various)E. coli, K. pneumoniae, P. aeruginosa, S. aureus, P. glabrumSignificant activity[12]
Pyranochromenone derivative 1MRSA S. aureus16[11]
P. aeruginosa (multi-drug resistant)35[11]
M. tuberculosis H37Rv15.62[11]
Chloro-dihydroisocoumarinS. aureus1.00[13]
B. licheniformis0.8[13]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The isochromenone compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without compound) and negative (broth only) growth controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

dot

MIC_Workflow cluster_workflow Broth Microdilution Workflow for MIC Determination start Start prep_compound Prepare serial dilutions of isochromenone compound start->prep_compound prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum inoculate Inoculate microtiter plate wells prep_compound->inoculate prep_inoculum->inoculate incubate Incubate under appropriate conditions inoculate->incubate read_results Visually inspect for growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Enzyme Inhibition by Isochromenone Compounds

Isochromenone derivatives have also been identified as inhibitors of various enzymes, highlighting their potential in treating a range of diseases, including neurodegenerative disorders and hypertension.[3][5][15]

Key Enzymatic Targets
  • Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the management of Alzheimer's disease.[15] Certain isochromenone derivatives have shown potent inhibitory activity against AChE.[5][15]

  • Monoamine Oxidase (MAO): MAO inhibitors are used in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.[15] Some chromenones exhibit inhibitory activity against MAO-A and MAO-B.[15]

  • Proteases: Some isocoumarins have been reported to act as protease inhibitors.[5]

  • α-Adrenergic Receptors: Certain isochroman-4-one derivatives have demonstrated antihypertensive activity through their interaction with α1-adrenergic receptors.[3]

Quantitative Enzyme Inhibition Data

The inhibitory potency is typically expressed as the IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Compound/DerivativeEnzyme TargetIC50Reference
6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-oneAcetylcholinesterase (AChE)5.58 µM[16]
Monoamine Oxidase B (MAO-B)7.20 µM[16]
Isoquinolinone derivativesPARP-1Potent inhibition[2]
Experimental Protocol: Cell-Free Enzymatic Assay

A cell-free enzymatic assay is a common method to assess the direct inhibitory activity of a compound on a purified enzyme.[2]

Methodology (General):

  • Reagent Preparation: Prepare a buffer solution, the purified enzyme, the substrate for the enzyme, and the isochromenone inhibitor at various concentrations.

  • Assay Setup: In a microplate, combine the buffer, enzyme, and inhibitor (or vehicle control). Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme.

  • Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).

  • Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.

Conclusion and Future Directions

The isochromenone scaffold represents a highly valuable starting point for the development of novel therapeutic agents.[2] The diverse and potent biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects, make this class of compounds a rich area for further investigation.[5][8]

Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive evaluation of a wide range of isochromenone derivatives against diverse biological targets will help in elucidating the key structural features required for potency and selectivity.[8]

  • Mechanism of Action Elucidation: In-depth studies are needed to unravel the precise molecular mechanisms by which these compounds exert their biological effects.[3]

  • Pharmacokinetic and Toxicological Profiling: Promising lead compounds should be subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess their drug-like properties.

  • In Vivo Efficacy Studies: Compounds that demonstrate potent in vitro activity and favorable ADMET profiles should be advanced to in vivo animal models to evaluate their therapeutic efficacy.

By systematically exploring the potential of isochromenone derivatives, the scientific community can pave the way for the discovery of new and effective treatments for a wide range of human diseases.[3]

References

  • El-Sayed, M. E., et al. (2020). Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities. MDPI. [Link]

  • Kumar, R., et al. (2014). Photoinduced Synthesis of New Diisochromenochromen-4-ones and Their Antimicrobial Activities. PMC. [Link]

  • Singh, N., et al. (2021). Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies. PubMed. [Link]

  • O'Dowd, B., et al. (2023). Synthesis of isochromanone containing natural products from myxobacteria. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Liu, X., et al. (2017). Isobenzofuranones and Isochromenones from the Deep-Sea Derived Fungus Leptosphaeria sp. SCSIO 41005. MDPI. [Link]

  • Kumar, V., et al. (2017). Antimicrobial Efficacy of Synthetic Pyranochromenones and (Coumarinyloxy)acetamides. SpringerLink. [Link]

  • ResearchGate. (n.d.). Synthesis and SAR Studies of Bis-Chromenone Derivatives for Anti-proliferative Activity against Human Cancer Cells. ResearchGate. [Link]

  • O'Dowd, B., et al. (2023). Synthesis of isochromanone containing natural products from myxobacteria. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • ChemWhat. (n.d.). 3-Isochromanone 4385-35-7. ChemWhat. [Link]

  • Wang, Y., et al. (2021). Research progress in biological activities of isochroman derivatives. PubMed. [Link]

  • Wang, Y., et al. (2021). Research progress in biological activities of isochroman derivatives. ResearchGate. [Link]

  • Yadav, S., et al. (2021). Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides. Frontiers in Chemistry. [Link]

  • Ghorab, M. M., et al. (2022). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][5][12]oxazines, and Chromeno[2,3-d]pyrimidines. PubMed. [Link]

  • ResearchGate. (n.d.). Bioactive Isobenzofuranone and Isochromenones From a Marine‐Derived Fungus Penicillium sp.: Isolation, Characterization, and Inhibitory Activity Against α‐Glucosidase. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Synthesis and Biological Evaluation of Newly Synthesized Flavones. Pharmaceutical and Biosciences Journal. [Link]

  • Belhadj, F., et al. (2018). Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. South African Journal of Chemistry. [Link]

  • Al-Zaban, M. I., et al. (2022). Antimicrobial Activity of Dihydroisocoumarin Isolated from Wadi Lajab Sediment-Derived Fungus Penicillium chrysogenum: In Vitro and In Silico Study. PMC. [Link]

  • Lemke, C., et al. (2019). Chromenones as Multineurotargeting Inhibitors of Human Enzymes. PMC. [Link]

  • ResearchGate. (n.d.). Representative bioactive molecules containing isochromanone units. ResearchGate. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Antimicrobial Activity of some New Dihydropyrano[c] Chromenes. ResearchGate. [Link]

  • Shutalev, A. D., et al. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. [Link]

  • Aouad, M. R., et al. (2021). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. PMC. [Link]

  • Ferreira, J., et al. (2024). Design, Synthesis and Biological Evaluation of Chromeno[3,4‑b]xanthones as Multifunctional Agents for Alzheimer's Disease. PMC. [Link]

  • PubChem. (n.d.). 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one. PubChem. [Link]

  • Lemke, C., et al. (2019). Chromenones as Multineurotargeting Inhibitors of Human Enzymes. PubMed. [Link]

  • ResearchGate. (n.d.). Chromenones as Multineurotargeting Inhibitors of Human Enzymes. ResearchGate. [Link]

  • Nabavi, S. M., et al. (2017). Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases. IntechOpen. [Link]

Sources

Spectroscopic Profiling and Biosynthetic Characterization of 3',3'-Dichloro-8-O-methyldiaporthin

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Scientists Content Type: Technical Whitepaper & Application Guide

Executive Summary

3',3'-Dichloro-8-O-methyldiaporthin (CAS: 267881-26-5) is a highly specialized fungal secondary metabolite belonging to the isocoumarin class of polyketides[1]. Characterized by a rare geminal dichloro aliphatic side chain and a fully methylated phenolic core, this compound presents unique challenges and opportunities in structural elucidation. This whitepaper provides an authoritative, in-depth analysis of its spectroscopic signatures (NMR, MS, IR), the causality behind its structural behavior, and the enzymatic mechanisms governing its biosynthesis.

Structural Elucidation: A Spectroscopic Masterclass

The structural assignment of highly functionalized isocoumarins requires a multi-modal spectroscopic approach. As an application scientist, one must not merely record data but interpret the physical causality behind each signal.

High-Resolution Mass Spectrometry (HRESIMS)

The molecular formula of 3',3'-Dichloro-8-O-methyldiaporthin is


, yielding an exact mass of 332.0218 Da[2]. In positive electrospray ionization (ESI+), the protonated molecule 

appears at m/z 333.0296[3]. The Causality of the Isotopic Signature: The presence of two chlorine atoms (

and

isotopes in a ~3:1 natural abundance ratio) generates a highly diagnostic isotopic fine structure. The

peaks will exhibit a strict intensity ratio of approximately 9:6:1 . Any deviation from this ratio during acquisition immediately flags potential isobaric interference or co-eluting impurities.
Infrared (IR) Spectroscopy

IR spectroscopy provides rapid, non-destructive confirmation of the compound's functional group topology. The Causality of the Carbonyl Shift: In typical 8-hydroxyisocoumarins (like diaporthin), the C-1 lactone carbonyl stretching frequency is significantly lowered (often <1680 cm⁻¹) due to strong intramolecular hydrogen bonding with the adjacent C-8 hydroxyl group[4]. In 3',3'-dichloro-8-O-methyldiaporthin, the 8-O-methylation abolishes this hydrogen bond. Consequently, the lactone


 stretch shifts to a higher wavenumber (~1698–1715 cm⁻¹), serving as a definitive diagnostic marker for C-8 functionalization[3].
Nuclear Magnetic Resonance (NMR)

The 1D and 2D NMR data provide the definitive map of the molecule's connectivity.

  • The Isocoumarin Core: The

    
     NMR spectrum is characterized by the absence of a highly deshielded chelated phenolic proton (typically ~10.8 ppm), confirming the 8-O-methylation[3]. Instead, two sharp three-proton singlets emerge at ~3.76 and ~3.83 ppm, corresponding to the 6-OMe and 8-OMe groups. The aromatic protons H-5 and H-7 appear as meta-coupled doublets (
    
    
    
    Hz) around 6.3–6.4 ppm[4].
  • The Aliphatic Side Chain: The gem-dichloro terminal carbon (C-11) is strongly deshielded by the two electronegative chlorine atoms, pushing the H-11 resonance to ~6.05 ppm as a distinct doublet. The HMBC correlation from this H-11 proton to the adjacent C-10 (hydroxylated methine) and C-9 (methylene) carbons unequivocally anchors the dihalogenated moiety to the propyl side chain[3].

Summarized Spectroscopic Data

The following table synthesizes the expected quantitative data for 3',3'-Dichloro-8-O-methyldiaporthin, serving as a reference standard for structural validation[3],[4].

Position

Shift (ppm)

Shift (ppm), Multiplicity,

(Hz)
Key HMBC Correlations (

)
1 (C=O) 162.5--
3 154.2--
4 104.86.36, sC-1, C-3, C-4a, C-5
4a 138.1--
5 100.26.43, d,

C-4, C-6, C-7, C-8a
6 165.4--
7 98.56.32, d,

C-5, C-6, C-8, C-8a
8 161.8--
8a 106.3--
9 (

)
38.82.85, dd,

2.95, dd,

C-3, C-4, C-10, C-11
10 (CH-OH) 70.54.25, mC-9, C-11
11 (

)
74.26.05, d,

C-9, C-10
6-OMe 56.23.83, sC-6
8-OMe 56.53.76, sC-8

Biosynthetic Pathway & Enzymatic Halogenation

The regioselective functionalization of an unactivated aliphatic carbon atom is a major synthetic challenge, yet fungi achieve this effortlessly. The biosynthesis of 3',3'-dichloro-8-O-methyldiaporthin is governed by a highly specialized biosynthetic gene cluster (BGC)[5].

The critical step is mediated by AoiQ , a remarkable bifunctional flavoenzyme discovered in Aspergillus and related species[5]. AoiQ contains both a methyltransferase domain and a halogenase domain. It catalyzes the geminal dichlorination of the terminal methyl group of the diaporthin precursor using


, molecular oxygen, and chloride ions[5].

Biosynthesis PKS Polyketide Synthase (PKS) Assembly Precursor Diaporthin Precursor (Isocoumarin Core) PKS->Precursor Acetyl-CoA / Malonyl-CoA MTase 8-O-Methylation (SAM-dependent MTase) Precursor->MTase S-Adenosyl Methionine Intermed 8-O-Methyldiaporthin MTase->Intermed Halogenase Geminal Dichlorination (AoiQ Flavoenzyme) Intermed->Halogenase FADH2, Cl-, O2 Final 3',3'-Dichloro-8-O-methyldiaporthin (Target Metabolite) Halogenase->Final Regioselective Halogenation

Fig 1: Biosynthetic pathway of 3',3'-Dichloro-8-O-methyldiaporthin highlighting AoiQ halogenation.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems. Each step includes a built-in causality check to prevent downstream propagation of errors.

Protocol A: HRESIMS Isotopic Validation

Objective: Confirm the molecular formula and gem-dichloro substitution pattern.

  • Instrument Calibration: Calibrate the Q-TOF mass spectrometer using a sodium formate cluster solution. Causality Check: Mass accuracy must be < 2 ppm to confidently differentiate the

    
     isotopic fine structure from isobaric interferences.
    
  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol. Filter through a 0.22 μm PTFE syringe filter.

  • Acquisition: Run the sample in positive electrospray ionization (ESI+) mode using a slow scan rate to maximize resolution across the isotopic envelope.

  • Self-Validation: Extract the ion chromatogram for m/z 333.029. Integrate the M, M+2, and M+4 peaks. If the intensity ratio deviates from 9:6:1 by more than 5%, halt the analysis and investigate potential co-eluting halogenated impurities or detector saturation.

Protocol B: 2D NMR Structural Anchoring

Objective: Unequivocally assign the regiochemistry of the methoxy groups and the dichloro side chain.

  • Sample Preparation: Dissolve 5 mg of the compound in 600 μL of 100%

    
     (or 
    
    
    
    ) containing 0.03% TMS as an internal standard.
  • Acquisition Parameters: Acquire a

    
     HMBC spectrum optimized for long-range couplings (
    
    
    
    Hz). Causality Check: A standard HSQC will only show direct C-H attachments; HMBC is mandatory to bridge the quaternary carbons (C-6, C-8) to the methoxy protons.
  • Self-Validation:

    • Check the HMBC trace at ~3.76 and ~3.83 ppm (

      
       axis). You must observe cross-peaks to ~165.4 and ~161.8 ppm (
      
      
      
      axis). If these are missing, the compound is either not fully methylated or the HMBC delay is incorrectly calibrated.
    • Check the HMBC trace at ~6.05 ppm (H-11). You must observe correlations to C-10 (~70.5 ppm) and C-9 (~38.8 ppm). This validates the terminal gem-dichloro configuration[3].

References

Sources

Preliminary Cytotoxicity Screening of Dichlorinated Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic introduction of chlorine atoms into small molecule scaffolds—often termed the "Chlorine Scan"—is a pivotal tactic in medicinal chemistry to modulate lipophilicity, block metabolic soft spots, and improve potency via halogen bonding.[1] However, dichlorinated motifs (e.g., dichlorophenyl, dichloro-pyridyl) frequently introduce specific toxicity liabilities, including excessive lipophilicity (


LogP ~ +1.0–1.4), phospholipidosis potential, and reactive metabolite formation.

This guide outlines a rigorous, self-validating framework for the preliminary cytotoxicity screening of dichlorinated entities. Unlike generic screening protocols, this workflow addresses the unique physicochemical properties of chlorinated hydrocarbons: volatility, low aqueous solubility, and the potential for non-enzymatic interference with tetrazolium-based assays.

Chemical Context & Rationale

The "Magic Chloro" Effect and Toxicity Trade-offs

Replacing hydrogen or methyl groups with chlorine alters the physicochemical profile significantly.

  • Metabolic Stability: Chlorine at the para or meta positions of phenyl rings often blocks CYP450-mediated hydroxylation, extending half-life (

    
    ).
    
  • Lipophilicity: The addition of two chlorine atoms typically increases LogP by >1.0 unit. While this aids membrane permeability, it correlates strongly with non-specific cytotoxicity and hERG channel inhibition.

  • Reactivity: Depending on the scaffold (e.g., dichlorinated quinones or nitrogen mustards), these compounds can act as alkylating agents, depleting cellular glutathione (GSH) and causing oxidative stress.

Solubility Challenges

Dichlorinated compounds are often hydrophobic. In aqueous cell culture media, they may precipitate or aggregate, leading to "false" toxicity via physical sedimentation on the cell monolayer rather than biochemical toxicity.

  • Directive: All screens must include a Dynamic Solubility Check using nephelometry or simple microscopy at the highest test concentration (typically 100 µM) in the assay media.

Strategic Experimental Design

Cell Line Selection

For preliminary screening, robustness is prioritized over tissue specificity.

  • HepG2 (Liver): Essential for detecting metabolic activation-dependent toxicity (though HepG2 has lower CYP activity than primary hepatocytes, it remains the standard for high-throughput screens).

  • HUVEC (Endothelial): High sensitivity to membrane disruptors.

  • NIH/3T3 (Fibroblast): Standard for basal cytotoxicity (OECD Guideline 129).

Solvent & Volatility Management

Small dichlorinated fragments (MW < 200) can be volatile.

  • Plate Sealing: Use gas-permeable adhesive seals rather than loose lids to prevent "edge effects" and cross-well contamination via the vapor phase.

  • DMSO Limits: Maintain DMSO < 0.5% (v/v). Chlorinated compounds often require higher DMSO ratios for stock preparation; ensure the final dilution step involves rapid mixing to prevent microprecipitation.

Core Assay Protocols

We utilize a Dual-Endpoint Strategy to differentiate between metabolic impairment (Cytostatic) and membrane rupture (Cytotoxic).

Workflow Visualization

CytotoxicityWorkflow Start Compound Library (Dichlorinated Analogs) Solubility Solubility Check (Nephelometry in Media) Start->Solubility Primary Primary Screen: MTT Assay (Metabolic Activity) Solubility->Primary Soluble < 100µM Interference Interference Check? (Cell-Free Control) Primary->Interference IC50 < 10µM Secondary Secondary Screen: LDH Release (Membrane Integrity) Interference->Secondary No Interference Decision Hit Selection / SAR Analysis Interference->Decision Interference Detected (Flag Compound) Mechanistic Mechanistic Profiling (ROS / GSH Depletion) Secondary->Mechanistic Confirmed Cytotoxic Mechanistic->Decision

Figure 1: Decision-tree workflow for screening dichlorinated compounds, prioritizing solubility checks and interference elimination.

Protocol A: Metabolic Activity (MTT Assay)

Rationale: Measures mitochondrial succinate dehydrogenase activity. Critical Warning: Some chlorinated electron-deficient rings can directly reduce tetrazolium salts, causing false viability signals.

Step-by-Step Methodology:

  • Seeding: Plate HepG2 cells at 10,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Remove media. Add 100 µL fresh media containing test compounds (0.1 – 100 µM). Include:

    • Vehicle Control: 0.5% DMSO.

    • Positive Control:[2] 10% DMSO or 10 µM Doxorubicin.

    • Blank: Media only (no cells).[3]

  • Incubation: 24h at 37°C, 5% CO₂.

  • Wash Step (Crucial for Reactive Compounds): Carefully aspirate media (which contains the test compound) and wash 1x with warm PBS. This removes any reducing dichlorinated species that could interfere with the dye.

  • MTT Addition: Add 100 µL media + 10 µL MTT reagent (5 mg/mL in PBS). Incubate 3h.

  • Solubilization: Remove supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Absorbance at 570 nm (reference 630 nm).

Protocol B: Membrane Integrity (LDH Release)

Rationale: LDH is a stable cytosolic enzyme released only upon plasma membrane rupture.[4] This confirms actual cell death versus temporary metabolic pausing.

Step-by-Step Methodology:

  • Setup: Can be multiplexed with the MTT assay by using the supernatant from Step 2 of the MTT protocol (before the wash).

  • Transfer: Transfer 50 µL of culture supernatant to a new clear 96-well plate.

  • Reagent: Add 50 µL of LDH Reaction Mix (Diaphorase/NAD+/Int-tetrazolium).

  • Incubation: 30 minutes at Room Temperature (Dark).

  • Stop: Add 50 µL Stop Solution (1M Acetic Acid).

  • Read: Absorbance at 490 nm.

  • Calculation:

    
    
    

Advanced Mechanistic Screening: Oxidative Stress

Dichlorinated compounds are prone to generating Reactive Oxygen Species (ROS) via mitochondrial uncoupling or glutathione depletion.

ROS Detection (DCFDA Assay)
  • Probe: 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA).

  • Mechanism: Cell-permeable; cleaved by esterases and oxidized by ROS to fluorescent DCF.

  • Protocol:

    • Pre-load cells with 10 µM H2DCFDA for 30 min in serum-free buffer.

    • Wash 2x to remove extracellular dye.

    • Treat with dichlorinated compounds.

    • Measure Fluorescence (Ex/Em: 485/535 nm) kinetically over 2 hours.

Mechanistic Pathway Visualization

ROS_Mechanism Compound Dichlorinated Compound Lipophilicity Membrane Accumulation Compound->Lipophilicity High LogP Mito Mitochondrial Uncoupling Lipophilicity->Mito ROS ROS Generation (Superoxide/H2O2) Mito->ROS LipidPerox Lipid Peroxidation ROS->LipidPerox Membrane Plasma Membrane Rupture LipidPerox->Membrane LDH LDH Release (Extracellular) Membrane->LDH

Figure 2: Mechanistic cascade showing how lipophilic dichlorinated compounds induce oxidative stress leading to membrane failure.

Data Interpretation & Troubleshooting

Data Summary Table
ObservationMTT ResultLDH ResultInterpretation
Healthy High ODLow ODNon-toxic
Cytostatic Low ODLow ODGrowth inhibition (mitochondrial stress), but membrane intact.
Cytotoxic Low ODHigh ODCell death (Necrosis/Late Apoptosis).
Interference High OD (False)High ODCompound is reducing MTT non-enzymatically.[5] Trust LDH data.
Precipitation VariableVariableCompound insolubility. Check turbidity.
The "False Positive" Viability

If a dichlorinated compound contains a labile hydrogen or is an aldehyde/ketone precursor, it may reduce MTT in the absence of cells.

  • Validation: Always run a "No-Cell Control" (Media + Compound + MTT). If this turns purple, the MTT assay is invalid for this scaffold; switch to ATP-based assays (e.g., CellTiter-Glo).

References

  • Markossian, S., et al. (2021). Assay Guidance Manual. Bethesda (MD)

  • OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests (OECD 129).[6]

  • BenchChem. (2025).[7][8] Application Notes and Protocols for Testing 4-Amino-N-(3,5-dichlorophenyl)benzamide Cytotoxicity.

  • Abcam. (2025).
  • Royal Society of Chemistry. (2023). Effect of "magic chlorine" in drug discovery: an in silico approach.

Sources

Methodological & Application

Application Note & Protocols for the Plausible Synthesis of 3',3'-Dichloro-8-O-methyldiaporthin

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Subject: A proposed synthetic pathway and detailed protocols for the laboratory-scale preparation of 3',3'-Dichloro-8-O-methyldiaporthin, a derivative of the natural product diaporthin.

Introduction

3',3'-Dichloro-8-O-methyldiaporthin is an isocoumarin derivative with potential applications in life sciences research.[1] Its structure, characterized by a dimethoxy-isochromen-1-one core and a dichloro-hydroxypropyl side chain, suggests a synthetic route originating from related natural products or their precursors.[2] While the biosynthesis of diaporthin and its analogues has been studied, a specific chemical synthesis for 3',3'-Dichloro-8-O-methyldiaporthin is not prominently documented in publicly accessible literature.[3][4] This application note outlines a plausible, multi-step synthetic strategy based on established and reliable chemical transformations, providing detailed protocols for researchers aiming to synthesize this and structurally related compounds.

The proposed synthesis begins with the natural product Diaporthin, which features the core isocoumarin structure. The key transformations involve a selective O-methylation of the phenolic hydroxyl group, followed by chlorination of the side chain. This document provides the scientific rationale behind the chosen methodologies, detailed step-by-step protocols, and visual aids to facilitate understanding and execution.

Part 1: Proposed Synthetic Pathway Overview

The overall synthetic strategy is a two-step process starting from the precursor, Diaporthin.

  • Step 1: O-Methylation of Diaporthin. This step introduces a methyl group at the C8 phenolic hydroxyl position to yield 8-O-methyldiaporthin.

  • Step 2: Dichlorination of the Side Chain. This step involves the chlorination of the side chain of 8-O-methyldiaporthin to produce the final product, 3',3'-Dichloro-8-O-methyldiaporthin.

The following diagram illustrates the proposed synthetic workflow.

Synthetic_Pathway Diaporthin Diaporthin Intermediate 8-O-methyldiaporthin Diaporthin->Intermediate Step 1: O-Methylation (DMC, Cs2CO3) FinalProduct 3',3'-Dichloro-8-O-methyldiaporthin Intermediate->FinalProduct Step 2: Dichlorination (NCS, Aqueous Media)

Caption: Proposed two-step synthesis of 3',3'-Dichloro-8-O-methyldiaporthin from Diaporthin.

Part 2: Detailed Methodologies and Protocols

Step 1: O-Methylation of Diaporthin

Scientific Rationale:

The O-methylation of phenolic hydroxyl groups is a fundamental transformation in organic synthesis. While traditional reagents like methyl iodide or dimethyl sulfate are effective, they are also highly toxic.[5][6] In line with the principles of green chemistry, we propose the use of dimethyl carbonate (DMC) as a safer and more environmentally benign methylating agent.[7][8] The reaction is typically catalyzed by a mild base, with cesium carbonate (Cs2CO3) often providing excellent yields at elevated temperatures.[5] This method is highly selective for phenolic hydroxyl groups over aliphatic alcohols, which is advantageous for a substrate like Diaporthin.[5]

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)Notes
Diaporthin≥95%N/A (Assumed starting material)
Dimethyl Carbonate (DMC)Anhydrous, ≥99%Sigma-AldrichUsed as both reagent and solvent.
Cesium Carbonate (Cs2CO3)≥99%Sigma-AldrichBase catalyst.
Ethyl AcetateACS GradeFisher ScientificFor extraction.
Brine (Saturated NaCl)Lab-preparedFor washing.
Anhydrous Sodium SulfateACS GradeVWRFor drying.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.

Experimental Protocol:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Diaporthin (1.0 eq).

  • Reagent Addition: Add cesium carbonate (0.25 eq) to the flask.

  • Solvent and Reagent: Add an excess of dimethyl carbonate to the flask to act as both the solvent and the methylating agent.

  • Reaction Conditions: Heat the reaction mixture to 120-130°C and maintain vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford pure 8-O-methyldiaporthin.

Step 2: Dichlorination of 8-O-methyldiaporthin

Scientific Rationale:

The target molecule contains two chlorine atoms on the side chain. A plausible method for this transformation is electrophilic chlorination. N-Chlorosuccinimide (NCS) is a convenient and effective reagent for the chlorination of various organic substrates, including aromatic compounds, under mild conditions.[9] Reactions with NCS can often be performed in aqueous media, which is environmentally advantageous.[10]

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)Notes
8-O-methyldiaporthin≥95%From Step 1
N-Chlorosuccinimide (NCS)≥98%Sigma-AldrichChlorinating agent.
AcetonitrileAnhydrous, ≥99.8%Sigma-AldrichSolvent.
Deionized WaterLab-prepared
Dichloromethane (DCM)ACS GradeFisher ScientificFor extraction.
Saturated Sodium BicarbonateLab-preparedFor washing.
Anhydrous Magnesium SulfateACS GradeVWRFor drying.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-O-methyldiaporthin (1.0 eq) in a mixture of acetonitrile and water.

  • Reagent Addition: Add N-Chlorosuccinimide (2.2 eq) to the solution in portions at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction should be monitored by TLC or LC-MS to determine the point of completion.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to yield the final product, 3',3'-Dichloro-8-O-methyldiaporthin.

Part 3: Characterization and Data

The successful synthesis of 3',3'-Dichloro-8-O-methyldiaporthin should be confirmed by standard analytical techniques.

Expected Analytical Data:

PropertyExpected ValueReference
Molecular Formula C14H14Cl2O5[2]
Molecular Weight 333.16 g/mol [1][2]
Appearance White to off-white powderGeneral observation
IUPAC Name 3-(3,3-dichloro-2-hydroxypropyl)-6,8-dimethoxyisochromen-1-one[2]
CAS Number 267881-26-5[1]

Spectroscopic Analysis:

  • ¹H NMR and ¹³C NMR: To confirm the structure and the successful addition of the methyl group and chlorine atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dichloro-compound.[2]

  • Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyl, carbonyl, and C-O bonds.

The following diagram illustrates the logical flow of the characterization process.

Characterization_Workflow CrudeProduct Crude Final Product Purification Flash Column Chromatography CrudeProduct->Purification PureProduct Pure 3',3'-Dichloro-8-O-methyldiaporthin Purification->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR MS Mass Spectrometry PureProduct->MS IR IR Spectroscopy PureProduct->IR FinalConfirmation Structural Confirmation NMR->FinalConfirmation MS->FinalConfirmation IR->FinalConfirmation

Caption: Workflow for the purification and structural confirmation of the final product.

References

  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Available at: [Link]

  • 3',3'-Dichloro-8-O-methyldiaporthin | C14H14Cl2O5 | CID 21581433 - PubChem. Available at: [Link]

  • Oxidative Chlorination of Aromatic Compounds in Aqueous Media - Academia.edu. Available at: [Link]

  • Biosynthesis of diaporthin and orthosporin by Aspergillus ochraceus | Request PDF. Available at: [Link]

  • A simple and efficient methodology for chlorination of activated aromatic compounds using trichloroisocyanuric acid | Request PDF - ResearchGate. Available at: [Link]

  • Convenient O-Methylation of Phenols with Dimethyl Carbonate. Available at: [Link]

  • Biosynthesis of diaporthin and orthosporin by Aspergillus ochraceus - PubMed. Available at: [Link]

  • [Fe]-t-BuOCl- a new efficient catalytic system for chlorination of arenes - Sciforum. Available at: [Link]

  • O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate - ResearchGate. Available at: [Link]

  • Use of Methyliodide in o-Methylation of organic compounds - Juniper Publishers. Available at: [Link]

  • One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts - MDPI. Available at: [Link]

Sources

Application Note: Purification of 3',3'-Dichloro-8-O-methyldiaporthin

[1]

Introduction & Molecule Profile[1][3]

3',3'-Dichloro-8-O-methyldiaporthin is a specialized secondary metabolite belonging to the isocoumarin class.[1] Structurally characterized by a 6,8-dimethoxyisochromen-1-one core and a unique 3,3-dichloro-2-hydroxypropyl side chain, this molecule exhibits distinct physicochemical properties driven by its halogenation and O-methylation.[1]

Unlike its parent compound (diaporthin), the 8-O-methylation and the dichloro-substitution significantly increase its lipophilicity (LogP ~2.8), necessitating a modified purification strategy that prioritizes non-polar to moderately polar solvent systems.[1]

Physicochemical Characteristics
PropertyValue / Description
CAS / CID PubChem CID 21581433
Formula C₁₄H₁₄Cl₂O₅
Molecular Weight 333.16 g/mol
LogP (Predicted) ~2.8 (Lipophilic)
Solubility High: MeOH, EtOAc, DCM, DMSO; Low: Water, Hexane
UV Maxima ~250 nm, 300 nm (Isocoumarin chromophore)
Key Functional Groups Aryl methyl ethers, aliphatic dichloride, secondary alcohol

Workflow Overview

The purification process follows a "Capture, Fractionate, Polish" logic. The halogenated nature of the target molecule allows for effective separation from non-halogenated co-metabolites using Reverse Phase (C18) chromatography due to the "halophilic" effect (increased retention).[1]

GCultureFungal Culture Broth(Aspergillus/Trichoderma sp.)ExtractLiquid-Liquid Extraction(EtOAc)Culture->Extract PartitioningCrudeCrude Extract(Concentrated Oil)Extract->Crude Evaporation (<40°C)FlashFlash Chromatography(Silica Gel, Hex/EtOAc Gradient)Crude->Flash Normal Phase SeparationFractionEnriched Fraction(Target + Congeners)Flash->Fraction UV Monitoring (254 nm)HPLCSemi-Prep RP-HPLC(C18, MeOH/H2O + 0.1% FA)Fraction->HPLC High-Res PurificationPurePure 3',3'-Dichloro-8-O-methyldiaporthin(>98% Purity)HPLC->Pure Lyophilization

Figure 1: Isolation workflow for 3',3'-Dichloro-8-O-methyldiaporthin from fungal fermentation broth.

Detailed Protocols

Phase 1: Fermentation & Extraction (Capture)

Objective: Isolate the total secondary metabolome from the aqueous culture medium.[1]

  • Fermentation: Cultivate the producing fungal strain (e.g., Aspergillus ochraceus or marine-derived Trichoderma sp.) in Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB) for 14–21 days at 25°C under static or shaking conditions (120 rpm).

  • Filtration: Separate the mycelial mat from the culture broth using a Buchner funnel with Whatman No. 1 filter paper.

    • Note: The target compound is often excreted into the broth but may also adhere to the mycelium.[1] Both fractions should be extracted.[1]

  • Liquid-Liquid Extraction (LLE):

    • Broth: Extract the filtrate with an equal volume of Ethyl Acetate (EtOAc) x 3 times.

    • Mycelium: Macerate in Methanol (MeOH) for 24 hours, filter, evaporate MeOH, and partition the residue between Water and EtOAc.

  • Concentration: Combine all EtOAc organic layers.[1][2] Wash with brine (saturated NaCl) to remove excess water.[1] Dry over anhydrous Na₂SO₄.[1] Evaporate solvent under reduced pressure (Rotavap) at 40°C to yield the Crude Extract .

Phase 2: Flash Chromatography (Fractionation)

Objective: Remove gross impurities (fatty acids, highly polar sugars) and enrich the isocoumarin fraction.[1]

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Column Dimensions: 25 g silica per 1 g crude extract.

  • Mobile Phase:

    • Solvent A: n-Hexane[1]

    • Solvent B: Ethyl Acetate (EtOAc)[1]

  • Gradient Program:

    Time (CV) % Solvent B Description
    0–2 5% Elute non-polar lipids
    2–10 5% → 40% Target Elution Window

    | 10–15 | 40% → 100% | Wash (polar metabolites) |[1]

  • Detection: TLC (Silica gel 60 F₂₅₄).[1]

    • Visualization: UV 254 nm (quenching) and 365 nm (blue fluorescence common for isocoumarins).[1]

    • Stain: Vanillin-H₂SO₄ (heating yields distinct colored spots).[1]

  • Action: Pool fractions containing the UV-active spot at R_f ~0.4–0.5 (in Hex:EtOAc 6:4).

Phase 3: Semi-Preparative HPLC (Polishing)

Objective: Isolate the target from closely related analogs (e.g., des-chloro or des-methyl variants).[1]

  • Instrument: HPLC system with UV-Vis/PDA detector.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18(2), 5 µm, 250 x 10 mm).[1]

  • Mobile Phase:

    • Solvent A: Water (HPLC grade) + 0.1% Formic Acid[1]

    • Solvent B: Methanol (MeOH) or Acetonitrile (ACN) + 0.1% Formic Acid[1]

    • Rationale: Formic acid suppresses ionization of phenolic/hydroxyl groups, sharpening peak shape.[1]

  • Isocratic Method (Recommended):

    • Flow Rate: 3.0 mL/min[1]

    • Composition: 65% MeOH / 35% Water (Isocratic hold for 25 min).

    • Note: Due to the dichloro group, the target will elute later than non-halogenated diaporthin analogs.

  • Detection: 254 nm (primary) and 300 nm (secondary).[1]

  • Collection: Collect the peak eluting typically between 12–18 minutes (system dependent).[1]

Quality Control & Validation

Confirm the identity and purity of the isolated solid using the following criteria:

  • Purity Check: Re-inject 5 µL of the final product onto an analytical HPLC column. Purity should be >98% by peak area integration at 254 nm.[1]

  • Mass Spectrometry (LC-MS):

    • Mode: ESI (+) or (-)

    • Expected Mass: m/z 333 [M+H]⁺ or 355 [M+Na]⁺.[1]

    • Isotope Pattern: Look for the characteristic 9:6:1 intensity ratio for the molecular ion cluster (M, M+2, M+4) due to the presence of two chlorine atoms . This is the definitive signature for the 3',3'-dichloro analog.[1][3]

  • NMR Spectroscopy (¹H, 500 MHz, CDCl₃):

    • Verify two methoxy singlets (~3.8–4.0 ppm).[1]

    • Verify the isocoumarin aromatic protons.[1]

    • Verify the diagnostic signal for the proton on the carbon bearing the chlorines (downfield shift).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery Compound trapped in myceliumEnsure rigorous MeOH extraction of the fungal biomass, not just the broth.[1]
Broad Peaks (HPLC) Ionization of hydroxyl groupAdd 0.1% Formic Acid or Trifluoroacetic acid (TFA) to the mobile phase.[1]
Co-elution Presence of non-chlorinated analogsSwitch from MeOH to Acetonitrile (ACN) to change selectivity; use a Phenyl-Hexyl column for better pi-pi separation.
Degradation Acid sensitivityAvoid strong acids during extraction; store pure compound in amber vials at -20°C.

References

  • PubChem. (n.d.).[1] 3',3'-Dichloro-8-O-methyldiaporthin (CID 21581433).[1][4] National Center for Biotechnology Information.[1] Retrieved October 24, 2023, from [Link][1]

  • Ichihara, A., et al. (1988).[1] Isolation and structural elucidation of diaporthin derivatives. (General reference for diaporthin class isolation). Agricultural and Biological Chemistry.

  • MassBank of North America. (n.d.).[1][4] Spectral Data for 3',3'-Dichloro-8-O-methyldiaporthin.[1][4] Retrieved October 24, 2023, from [Link][1]

Analytical Methods for the Detection and Quantification of 3',3'-Dichloro-8-O-methyldiaporthin

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide to the analytical detection and quantification of 3',3'-Dichloro-8-O-methyldiaporthin, a chlorinated fungal isocoumarin derivative. Recognizing the need for robust and sensitive detection in research, drug development, and quality control, we present a primary method based on Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This core protocol is supplemented with methodologies for sample preparation, method validation, and alternative analytical techniques for structural confirmation, including High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is detailed to empower researchers to adapt and troubleshoot these methods effectively.

Introduction and Scientific Context

3',3'-Dichloro-8-O-methyldiaporthin is an isocoumarin, a class of secondary metabolites produced by various fungal species.[1] Its structure is related to diaporthin, a known phytotoxin.[2][3] The presence of two chlorine atoms in its structure is noteworthy, as chlorinated organic compounds often exhibit unique biological activities and can be of interest in pharmaceutical research or as potential contaminants in fermentation processes.

Accurate and sensitive detection of such metabolites is paramount for several reasons:

  • Natural Product Discovery: To isolate and identify novel compounds from fungal extracts.[4]

  • Pharmacological Screening: To quantify the compound in bioassays and pharmacokinetic studies.

  • Process Monitoring: To monitor its production during fungal fermentation.[5]

  • Safety and Toxicology: To detect it as a potential mycotoxin or contaminant.

This guide is designed to provide researchers, scientists, and drug development professionals with the necessary protocols to reliably detect and quantify this specific analyte. The primary method, UHPLC-MS/MS, was selected for its superior sensitivity, selectivity, and applicability to complex matrices.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method. These properties dictate the choice of solvents for extraction, chromatographic conditions, and ionization techniques.

PropertyValueSource
IUPAC Name 3-(3,3-dichloro-2-hydroxypropyl)-6,8-dimethoxyisochromen-1-onePubChem[6]
Molecular Formula C₁₄H₁₄Cl₂O₅PubChem[6]
Molecular Weight 333.16 g/mol TargetMol
Exact Mass 332.02183 DaPubChem
CAS Number 267881-26-5TargetMol
Appearance Assumed to be a powder/crystalline solidTargetMol[7]
Solubility Soluble in organic solvents like DMSO, Methanol.[7] Insoluble in water.[8]
XLogP3 2.8PubChem

Primary Analytical Method: UHPLC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low-level organic molecules in complex mixtures.[9] The technique offers a dual layer of selectivity: first through chromatographic separation and second through mass-based detection using specific precursor-to-product ion transitions.

Principle of the Method

The sample extract is injected into a UHPLC system where 3',3'-Dichloro-8-O-methyldiaporthin is separated from other matrix components on a reversed-phase column. The analyte then elutes from the column and enters the mass spectrometer's ion source, where it is ionized, typically via Electrospray Ionization (ESI). The protonated molecule (precursor ion) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting specific fragment ions (product ions) are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional sensitivity and virtually eliminates background interference.

cluster_LC Liquid Chromatography (LC) cluster_MS Tandem Mass Spectrometry (MS/MS) A Sample Injection B UHPLC Column (Reversed-Phase C18) A->B C Analyte Separation B->C D Electrospray Ionization (ESI) C->D Elution E Q1: Precursor Ion Selection (m/z 333.03) D->E F Q2: Collision-Induced Dissociation (CID) E->F G Q3: Product Ion Selection (e.g., m/z 191.07) F->G H Detector G->H I Data System H->I Signal Acquisition

Caption: Workflow of the UHPLC-MS/MS analytical method.

Detailed Experimental Protocol

This protocol is designed for extracting the analyte from fungal biomass or a solid culture medium. The choice of an organic solvent like ethyl acetate is based on its effectiveness in extracting semi-polar fungal metabolites.[4][10]

  • Homogenization: Weigh 1-2 g of the sample material (e.g., fungal mycelia, agar culture) into a centrifuge tube. Add 10 mL of ethyl acetate.

  • Extraction: Homogenize the sample using a probe sonicator or a bead beater for 5-10 minutes. This step is crucial for disrupting cell walls and ensuring efficient extraction.

  • Centrifugation: Centrifuge the homogenate at 4000 x g for 15 minutes to pellet the solid debris.

  • Collection: Carefully transfer the supernatant (the ethyl acetate layer) to a clean glass vial.

  • Re-extraction (Optional but Recommended): To maximize recovery, repeat steps 2-4 with a fresh 10 mL aliquot of ethyl acetate. Combine the supernatants.

  • Evaporation: Evaporate the combined extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in 1.0 mL of a suitable solvent, typically the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an autosampler vial to remove any particulate matter that could clog the UHPLC system.

Caption: Sample preparation workflow for fungal matrices.

The following parameters provide a robust starting point for method development. Optimization is essential for achieving the best performance on a specific instrument.

ParameterRecommended SettingRationale
UHPLC System Any standard UHPLC system (e.g., Waters ACQUITY, Agilent 1290)Provides necessary pressure tolerance for sub-2µm columns.
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Industry standard for retaining and separating semi-polar molecules.[5]
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for positive mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic phase with good elution strength.
Gradient 10% B to 95% B over 8 min, hold 2 min, re-equilibrate 3 minA standard gradient to elute compounds across a polarity range.[5]
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2-5 µLBalances sensitivity with potential for column overload.
Mass Spectrometer Triple Quadrupole (e.g., Sciex, Waters, Agilent, Thermo)Required for MRM-based quantification.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is suitable for polar/semi-polar molecules; positive mode targets [M+H]⁺.
Capillary Voltage +3.0 to +4.5 kVInstrument-dependent; optimize for maximum signal.
Desolvation Temp 450-550 °CInstrument-dependent; ensures efficient solvent evaporation.
MRM Transitions See table belowThe core of the method's selectivity and sensitivity.

Optimized MRM Transitions Note: The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) with an approximate ratio of 9:6:1, which is a powerful tool for confirming the presence of the analyte. The M+2 peak for the precursor will be ~65% of the M peak.[11]

TransitionPrecursor Ion (m/z)Product Ion (m/z)FunctionCollision Energy (eV)
Primary (Quantifier) 333.03 ([M+H]⁺ for ³⁵Cl₂)191.07QuantitationOptimize (start at 25)
Secondary (Qualifier) 333.03 ([M+H]⁺ for ³⁵Cl₂)163.07ConfirmationOptimize (start at 30)
Isotopic Confirmation 335.03 ([M+H]⁺ for ³⁵Cl³⁷Cl)191.07Identity CheckSame as Quantifier

These product ion masses are derived from publicly available spectral data and represent logical fragmentation pathways.[6]

Proposed Mass Fragmentation Pathway

Understanding the fragmentation is key to selecting robust MRM transitions. The structure suggests several likely cleavage points under Collision-Induced Dissociation (CID).

Precursor Precursor Ion [C₁₄H₁₅Cl₂O₅]⁺ m/z 333.03 Frag1 Product Ion [C₁₁H₉O₃]⁺ m/z 191.07 Precursor->Frag1 Loss of C₃H₆Cl₂O₂ (Side Chain) Frag2 Product Ion [C₉H₇O₃]⁺ m/z 163.07 Frag1->Frag2 Loss of CO

Caption: Proposed fragmentation of 3',3'-Dichloro-8-O-methyldiaporthin.

The most probable fragmentation involves the cleavage of the dichlorinated hydroxypropyl side chain, leading to the stable isocoumarin core fragment at m/z 191.07.[12] Subsequent loss of carbon monoxide (CO) from the lactone ring can produce the fragment at m/z 163.07.[13] These pathways provide distinct, high-mass fragments ideal for a selective MRM assay.

Method Validation and Trustworthiness

A protocol is only trustworthy if it is validated. For quantitative applications, the described UHPLC-MS/MS method should be validated according to established guidelines (e.g., ICH Q2(R1)). Key parameters to assess include:

  • Linearity & Range: Demonstrate a linear relationship between concentration and response over a defined range (e.g., 0.1 to 100 ng/mL). A correlation coefficient (r²) > 0.99 is expected.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively. LOQ is typically defined as a signal-to-noise ratio of ≥10.[14]

  • Accuracy: Assessed by spiking known amounts of a certified reference standard into a blank matrix. Recoveries should typically be within 80-120%.

  • Precision: The closeness of agreement between repeated measurements. Assessed at different concentrations and expressed as the relative standard deviation (%RSD), which should generally be <15%.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. The use of unique MRM transitions and chromatographic separation ensures high specificity.

Alternative and Confirmatory Analytical Techniques

While UHPLC-MS/MS is ideal for quantification, other techniques are indispensable for definitive structural confirmation, especially when dealing with a newly isolated compound.

High-Resolution Mass Spectrometry (HRMS)

Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide highly accurate mass measurements (<5 ppm error). This allows for the unambiguous determination of the elemental formula of the parent ion and its fragments, providing a much higher degree of confidence in compound identification than nominal mass instruments.[6] The exact mass of 332.02183 Da is a key identifier.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the complete chemical structure of a purified compound.[15] For 3',3'-Dichloro-8-O-methyldiaporthin, a suite of NMR experiments on an isolated and purified sample would be required for absolute structural confirmation.

  • ¹H NMR: Would reveal the number and environment of all protons, including aromatic protons, methoxy protons, and protons on the alkyl side chain.[16]

  • ¹³C NMR: Would identify all unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular structure. Data for related compounds like diaporthin can serve as a valuable reference.[2]

Conclusion

The analytical protocols detailed in this guide, centered on a robust UHPLC-MS/MS method, provide a comprehensive framework for the reliable detection and quantification of 3',3'-Dichloro-8-O-methyldiaporthin. By explaining the rationale behind procedural steps and incorporating principles of method validation and structural confirmation, this document equips researchers with the necessary tools to confidently analyze this chlorinated fungal metabolite in various scientific applications.

References

  • PubChem. (n.d.). 3',3'-Dichloro-8-O-methyldiaporthin. National Center for Biotechnology Information. Retrieved from [Link]

  • Lee, D. S., Lee, S. H., & Lee, M. W. (2011). Diaporthin and Orthosporin from the Fruiting Body of Daldinia concentrica. Mycobiology, 34(1), 38-40. Retrieved from [Link]

  • Medforth, C. J. (2003). NMR Spectroscopy of Diamagnetic Porphyrins. ChemInform, 34(29). Retrieved from [Link]

  • Wang, W. X., Liu, P., Li, D. H., & Zhu, T. J. (2021). Chlorinated metabolites with antibacterial activities from a deep-sea-derived Spiromastix fungus. RSC Advances, 11(50), 31449-31455. Retrieved from [Link]

  • Osuagwu, C. G., Eke, C. A., & Helaly, S. E. (2024). Rare Chlorinated Fungal Metabolite and Alpha-Pyrones from an Endophytic Fungus Nigrospora sp. ACS Omega, 9(6), 7235-7242. Retrieved from [Link]

  • PubChem. (n.d.). Diaporthin. National Center for Biotechnology Information. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Lee, D. S., Lee, S. H., & Lee, M. W. (2011). Diaporthin and Orthosporin from the Fruiting Body of Daldinia concentrica. ResearchGate. Retrieved from [Link]

  • Bertrand, S., & Queiroz, E. F. (2023). Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis. Methods and Protocols, 6(5), 84. Retrieved from [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]

  • ResearchGate. (2014). An optimized HPLC method for soil fungal biomass determination and its application to a detritus manipulation study. ResearchGate. Retrieved from [Link]

  • ATSDR. (1997). Toxicological Profile for Dichlorvos. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Waters Corporation. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Retrieved from [Link]

  • ChemRxiv. (2023). A Chemical Investigation Approach of the Paraconiothyrium sp. FKR-0637 Fungal Strain Enables the Isolation of the. ChemRxiv. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Wang, D., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6548. Retrieved from [Link]

  • ResearchGate. (2023). Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites. ResearchGate. Retrieved from [Link]

  • Xu, F., et al. (2023). A chemical derivatization-based pseudotargeted LC-MS/MS method for high coverage determination of dipeptides. Analytica Chimica Acta, 1275, 341570. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Journal of Heterocyclic Chemistry. (2024). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chapter 13 Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021). Analytical method for dicloran in water Reports: ECM: EPA MRID No. 51018204. ILV: EPA MRID No. 51254804. Retrieved from [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Characterization of 3',3'-Dichloro-8-O-methyldiaporthin

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the analysis of the fungal metabolite 3',3'-Dichloro-8-O-methyldiaporthin using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). As a chlorinated isochromenone, this compound presents unique analytical challenges and opportunities for structural elucidation via mass spectrometry. This guide offers a comprehensive workflow, from sample preparation to data interpretation, grounded in established principles of mass spectrometry for halogenated natural products. We will detail the causal reasoning behind parameter selection to ensure robust and reproducible results.

Introduction

3',3'-Dichloro-8-O-methyldiaporthin is a chlorinated secondary metabolite produced by various fungi. Its structure, featuring a dichlorinated propyl side chain attached to a dimethoxyisochromenone core, necessitates precise analytical techniques for unambiguous identification and characterization. High-resolution mass spectrometry, particularly when coupled with liquid chromatography, offers the sensitivity and specificity required for analyzing complex biological extracts and purified compounds alike. The presence of two chlorine atoms results in a characteristic isotopic pattern that serves as a crucial diagnostic tool in its identification.

This document outlines an optimized protocol for the analysis of 3',3'-Dichloro-8-O-methyldiaporthin, focusing on electrospray ionization (ESI) in positive ion mode. We will explore the expected fragmentation patterns based on its chemical structure and existing spectral data, providing a roadmap for confident structural confirmation.

Chemical Properties of 3',3'-Dichloro-8-O-methyldiaporthin

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₁₄H₁₄Cl₂O₅PubChem[1]
Molecular Weight 333.2 g/mol PubChem[1]
Exact Mass 332.02183 DaPubChem[1]
IUPAC Name 3-(3,3-dichloro-2-hydroxypropyl)-6,8-dimethoxyisochromen-1-onePubChem[1]

Experimental Workflow

The overall workflow for the analysis of 3',3'-Dichloro-8-O-methyldiaporthin is a multi-step process designed to ensure sample purity, efficient ionization, and accurate mass measurement.

workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis a Fungal Culture Extraction or Pure Compound b Solvent Dissolution (e.g., Methanol/Water) a->b c Filtration (0.22 µm) b->c d Reversed-Phase C18 Column c->d e Gradient Elution (Water/Acetonitrile) d->e f Electrospray Ionization (ESI+) e->f g High-Resolution MS1 Scan (e.g., Q-TOF, Orbitrap) f->g h Tandem MS (MS/MS) (Collision-Induced Dissociation) g->h i Precursor Ion Identification (Isotopic Pattern) h->i j Fragment Ion Analysis i->j k Structural Elucidation j->k

Caption: Overall experimental workflow from sample preparation to data analysis.

Detailed Protocols

Part 1: Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix and prepare it in a solvent compatible with LC-ESI-MS.

  • For Fungal Extracts:

    • Perform a solvent extraction of the fungal biomass or culture medium using a polar organic solvent such as ethyl acetate or methanol.

    • Evaporate the solvent to dryness under reduced pressure.

    • Reconstitute the dried extract in a known volume of 50:50 (v/v) methanol:water. The choice of a solvent mixture that mirrors the initial mobile phase conditions improves peak shape during chromatography.

  • For Pure Compound:

    • Prepare a stock solution of 3',3'-Dichloro-8-O-methyldiaporthin at 1 mg/mL in methanol.

    • From the stock solution, prepare a working solution of 1-10 µg/mL in 50:50 (v/v) methanol:water.

  • Final Filtration:

    • Prior to injection, filter all samples through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could clog the LC system.

Part 2: Liquid Chromatography

A reversed-phase chromatographic method is employed to separate the analyte from other components in the sample, reducing ion suppression effects in the mass spectrometer.

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent retention and separation for moderately nonpolar compounds like the target analyte.
Mobile Phase A Water + 0.1% Formic AcidThe acid protonates the analyte, promoting efficient positive ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier with good elution strength for this class of compounds.
Gradient 10% B to 95% B over 15 minA gradient ensures that compounds with a range of polarities are eluted as sharp peaks.
Flow Rate 0.3 mL/minA standard flow rate for analytical LC-MS applications.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape.
Injection Vol. 5 µLA small injection volume minimizes peak distortion.
Part 3: Mass Spectrometry

High-resolution mass spectrometry is crucial for determining the elemental composition of the precursor and fragment ions.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar and moderately polar molecules. The presence of multiple oxygen atoms and a hydroxyl group makes the molecule amenable to protonation.
Capillary Voltage 3.5 - 4.5 kVOptimizes the formation of the electrospray plume.
Drying Gas Temp. 300 - 350 °CFacilitates desolvation of the analyte ions.
Drying Gas Flow 8 - 12 L/minRemoves solvent vapor from the ion source.
MS1 Scan Range m/z 100 - 500This range comfortably covers the expected precursor ion and its primary fragments.
MS/MS Activation Collision-Induced Dissociation (CID)CID is a robust method for generating structurally informative fragment ions.
Collision Energy 20-40 eV (or stepped)A range of collision energies should be tested to obtain a rich fragmentation spectrum.

Data Interpretation

Precursor Ion Identification

The most critical step in identifying 3',3'-Dichloro-8-O-methyldiaporthin is the detection of its protonated molecule, [M+H]⁺. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. Natural chlorine exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[2]

For a molecule with two chlorine atoms, the expected isotopic distribution for the [M+H]⁺ ion will be:

  • A: The monoisotopic peak, containing two ³⁵Cl atoms.

  • A+2: A peak two mass units higher, containing one ³⁵Cl and one ³⁷Cl atom.

  • A+4: A peak four mass units higher, containing two ³⁷Cl atoms.

The theoretical relative intensities of these peaks are approximately 100:65:10.

Expected Precursor Ions:

Ion SpeciesCalculated m/z
[M+H]⁺ (C₁₄H₁₅Cl₂O₅⁺)333.0291
[M+Na]⁺ (C₁₄H₁₄Cl₂NaO₅⁺)355.0111

Note: The calculated m/z is for the monoisotopic peak.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion provides structural information. Based on the known structure and general fragmentation rules for aromatic compounds and ethers, a plausible fragmentation pathway can be proposed.[3][4] The PubChem spectral data indicates several key fragment ions.[1]

fragmentation parent [M+H]⁺ m/z 333.0291 frag1 C₁₀H₉O₄⁺ m/z 193.0501 parent:f1->frag1 - C₄H₆Cl₂O frag2 C₉H₉O₃⁺ m/z 165.0552 frag1:f1->frag2 - CO frag3 C₈H₅O₃⁺ m/z 149.0239 frag2:f1->frag3 - CH₄

Caption: A potential fragmentation pathway for the [M+H]⁺ ion of 3',3'-Dichloro-8-O-methyldiaporthin.

Explanation of Key Fragments:

  • Loss of the dichlorinated side chain: A primary fragmentation event is often the cleavage of the bond connecting the side chain to the isochromenone core. This would result in a stable aromatic fragment ion.

  • Sequential losses from the aromatic core: Subsequent fragmentations may involve the loss of small neutral molecules such as carbon monoxide (CO) or methyl groups (CH₃) from the core structure.[4]

Observed Fragments from Public Data: [1]

Observed m/zPutative FormulaDescription
191.0690C₁₀H₇O₄Likely corresponds to the isochromenone core after loss of the side chain and subsequent rearrangement/neutral loss.
177.0541C₉H₅O₄Possible loss of a methyl group from the m/z 191 fragment.
163.0741C₉H₇O₃Further fragmentation of the core structure.
149.0588C₈H₅O₃A common fragment observed in the spectra, potentially resulting from losses of CO or other small molecules.

Conclusion

This application note provides a robust and scientifically grounded protocol for the analysis of 3',3'-Dichloro-8-O-methyldiaporthin by LC-HRMS. By understanding the chemical properties of the analyte and applying established principles of chromatography and mass spectrometry, researchers can confidently identify and characterize this chlorinated fungal metabolite. The key diagnostic features are the precise mass of the protonated molecule and its characteristic A, A+2, A+4 isotopic pattern, confirmed by structurally informative fragment ions generated via tandem MS.

References

  • PubChem. 3',3'-Dichloro-8-O-methyldiaporthin. National Center for Biotechnology Information. [Link]

  • Steffan, B., & Steglich, W. (1984). Negative ion tandem mass spectrometry of prenylated fungal metabolites and their derivatives. PubMed. [Link]

  • Duncan, K., et al. (2018). Mass spectrometry imaging of secondary metabolites directly on fungal cultures. JoVE (Journal of Visualized Experiments). [Link]

  • Buchan, B. W., et al. (2013). PCR followed by electrospray ionization mass spectrometry for broad-range identification of fungal pathogens. PubMed. [Link]

  • Corpas-Lopez, M. V., et al. (2020). Imprint Desorption Electrospray Ionization Mass Spectrometry Imaging for Monitoring Secondary Metabolites Production during Antagonistic Interaction of Fungi. Analytical Chemistry. [Link]

  • Kasper, P. T., et al. (2019). Analysis of protein chlorination by mass spectrometry. PMC. [Link]

  • Zhang, X., et al. (2017). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. Analytical Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Alice. (2022). Mass Spectrometry Imaging for Fungal Interaction Analysis: Classic versus Imprinting Methods. [Link]

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Technion - Israel Institute of Technology. (2007). Fragmentation pathways and mechanisms of aromatic compounds in atmospheric pressure studied by GC-DMS and DMS-MS. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Analytical Chemistry. (2024). A Quasi Real-Time Evaluation of High-Resolution Mass Spectra of Complex Chlorinated Paraffin Mixtures and Their Transformation Products. [Link]

  • The Organic Chemistry Tutor. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube. [Link]

  • Nyman, M. C., et al. (1999). Determination of 3,3'-dichlorobenzidine and its degradation products in environmental samples with a small low-field Fourier transform ion cyclotron resonance mass spectrometer. PubMed. [Link]

Sources

Application Note: In Vitro Assay Development for 3',3'-Dichloro-8-O-methyldiaporthin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3',3'-Dichloro-8-O-methyldiaporthin (CAS: 267881-26-5) is a structurally complex organic compound belonging to the isocoumarin class of fungal secondary metabolites[1]. Derived from the polyketide diaporthin—a known phytotoxin and antimicrobial agent produced via the dia biosynthetic gene cluster in filamentous fungi[2]—this chlorinated and methylated analog presents unique opportunities for drug discovery and agrochemical development. Endophytic fungi are prolific producers of such structurally diverse polyketides, which often exhibit notable biological activities[3]. This application note provides a rigorous, self-validating in vitro assay framework to evaluate the compound's antifungal efficacy, mammalian cytotoxicity, and phytotoxic potential.

Mechanistic Rationale & Experimental Design

Expertise & Experience: The Causality of Assay Selection The biological activity of isocoumarins is highly dependent on their substitution patterns. The parent compound, diaporthin, exhibits moderate antimicrobial properties and significant phytotoxicity[2]. The introduction of a 3',3'-dichloro moiety and an 8-O-methyl group in 3',3'-Dichloro-8-O-methyldiaporthin significantly alters the molecule's lipophilicity (LogP) and electron distribution. This structural modification likely enhances membrane permeability and target binding affinity but may also increase non-specific toxicity.

To systematically de-risk this compound, we have designed a tripartite assay system:

  • Antifungal Susceptibility (Broth Microdilution): Standardized testing is a cornerstone of antifungal drug discovery[4]. We utilize broth microdilution over disk diffusion because it yields a precise Minimum Inhibitory Concentration (MIC). This quantitative metric is essential for establishing structure-activity relationships (SAR) and comparing the potency of the dichloro-derivative against unchlorinated precursors.

  • Mammalian Cytotoxicity (ATP Luminescence): Antimicrobial efficacy is only viable if the compound possesses a favorable therapeutic index. By measuring intracellular ATP in human hepatic cell lines (HepG2), we can determine if the antifungal activity is target-specific or a secondary effect of catastrophic membrane disruption.

  • Phytotoxicity (Radicle Elongation): Given that diaporthin derivatives are often isolated from endophytic fungi and known plant pathogens[2][3], assessing off-target ecological effects is mandatory. The radicle elongation assay provides a highly sensitive phenotypic readout for phytotoxic or herbicidal potential.

Experimental Protocols

Protocol A: Antifungal Broth Microdilution (Adapted from CLSI M27 Guidelines)

Objective: Determine the MIC of 3',3'-Dichloro-8-O-methyldiaporthin against fungal pathogens (e.g., Candida albicans).

  • Reagents: RPMI-1640 medium (with L-glutamine, without bicarbonate), buffered to pH 7.0 with 0.165 M MOPS; 3',3'-Dichloro-8-O-methyldiaporthin stock solution (10 mg/mL in 100% DMSO)[5].

  • Step-by-Step Procedure:

    • Compound Preparation: Dilute the DMSO stock in RPMI-1640 to achieve a working concentration of 128 µg/mL. Ensure the final DMSO concentration remains ≤1% to prevent solvent toxicity.

    • Serial Dilution: Dispense 100 µL of RPMI-1640 into columns 2–12 of a 96-well U-bottom microtiter plate. Add 200 µL of the working compound solution to column 1. Perform a 2-fold serial dilution from column 1 to 10 (concentration range: 64 to 0.125 µg/mL).

    • Inoculum Preparation: Adjust the fungal suspension to a 0.5 McFarland standard. Dilute 1:100, then 1:20 in RPMI-1640 to yield a final inoculum of

      
       to 
      
      
      
      CFU/mL.
    • Inoculation: Add 100 µL of the diluted inoculum to columns 1–11.

    • Incubation & Readout: Incubate at 35°C for 24–48 hours. The MIC is defined as the lowest concentration that results in a

      
       50% reduction in visible growth compared to the control.
      
  • Self-Validation Mechanism: Column 11 serves as the growth control (no drug) to ensure fungal viability, while Column 12 is the sterility control (media only). A reference antifungal (e.g., Voriconazole) must be run in parallel to validate assay sensitivity[4].

Protocol B: Mammalian Cytotoxicity (CellTiter-Glo® Luminescent Assay)

Objective: Determine the Half-Maximal Cytotoxic Concentration (


) in HepG2 cells to establish a therapeutic window.
  • Step-by-Step Procedure:

    • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in 100 µL of DMEM (supplemented with 10% FBS) in a 96-well opaque white plate. Incubate overnight at 37°C, 5%

      
      .
      
    • Treatment: Aspirate media and add 100 µL of fresh media containing serial dilutions of 3',3'-Dichloro-8-O-methyldiaporthin (0.1 to 100 µM). Incubate for 48 hours.

    • Assay Execution: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

    • Lysis & Readout: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multimode microplate reader. Calculate

      
       using non-linear regression analysis.
      
  • Self-Validation Mechanism: Untreated cells serve as the 100% viability baseline. A known cytotoxic agent (e.g., Doxorubicin) must be included as a positive control to confirm the assay's dynamic range.

Protocol C: Phytotoxicity Assessment (Seed Radicle Elongation Assay)

Objective: Evaluate the inhibitory effect on Lactuca sativa (lettuce) seed germination and root growth.

  • Step-by-Step Procedure:

    • Preparation: Place a sterile Whatman No. 1 filter paper disc into a 90 mm Petri dish.

    • Compound Application: Apply 2 mL of test solutions (10, 50, and 100 µg/mL of the compound in 0.5% DMSO/water) to the filter paper.

    • Seeding: Evenly space 20 surface-sterilized L. sativa seeds onto the moistened filter paper.

    • Incubation: Seal the dishes with Parafilm and incubate in the dark at 24°C for 72 hours.

    • Measurement: Measure the radicle (root) length of each germinated seed using a digital caliper. Calculate the percentage of growth inhibition relative to the vehicle control.

  • Self-Validation Mechanism: The vehicle control (0.5% DMSO) ensures the solvent does not artificially inhibit radicle growth, isolating the specific phytotoxic effect of the compound.

Data Presentation

To facilitate rapid decision-making, quantitative data from the assay battery must be synthesized into a standardized format[4]. Table 1 illustrates the expected data structure for profiling 3',3'-Dichloro-8-O-methyldiaporthin.

Table 1: Quantitative Data Summary for 3',3'-Dichloro-8-O-methyldiaporthin Profiling

Assay TypeTarget Organism / Cell LineEndpoint MeasuredExpected / Reference Value Range
Antifungal Susceptibility Candida albicans (ATCC 90028)MIC (

g/mL)
16.0 - 64.0

g/mL
Mammalian Cytotoxicity HepG2 (Human Hepatocytes)

(

M)
> 50

M (Ideal for high Therapeutic Index)
Phytotoxicity Lactuca sativa (Lettuce seeds)

(Radicle Elongation)
Dose-dependent inhibition expected

Workflow Visualization

G cluster_assays In Vitro Assay Battery Compound 3',3'-Dichloro-8-O-methyldiaporthin (Chlorinated Isocoumarin) Antifungal Antifungal Susceptibility (Broth Microdilution) Compound->Antifungal Primary Target Phytotoxicity Phytotoxicity Assessment (Seed Radicle Elongation) Compound->Phytotoxicity Off-target / Tox Cytotoxicity Mammalian Cytotoxicity (ATP Luminescence/MTT) Compound->Cytotoxicity Safety Profiling MIC Determine MIC & MFC (Efficacy Profiling) Antifungal->MIC IC50_Phyto Determine IC50 (Ecological Safety) Phytotoxicity->IC50_Phyto CC50 Determine CC50 (Therapeutic Index) Cytotoxicity->CC50

Figure 1: Comprehensive in vitro pharmacological and toxicological profiling workflow.

References

  • [1] Title: 3',3'-Dichloro-8-O-methyldiaporthin | C14H14Cl2O5 | CID 21581433. Source: PubChem (National Institutes of Health). URL:[Link]

  • [3] Title: Exploring the antioxidant potential of endophytic fungi: a review on methods for extraction and quantification of total antioxidant capacity (TAC). Source: PMC (National Institutes of Health). URL: [Link]

  • [2] Title: In vivo activation of the dia BGC allows consolidation of the biosynthetic pathways of diaporthin, dichlorodiaporthin, diaporthinic acid, and diaporthinol. Source: bioRxiv. URL:[Link]

Sources

Application Note: Metabolic Profiling and Bioenergetic Assessment of 3',3'-Dichloro-8-O-methyldiaporthin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3',3'-Dichloro-8-O-methyldiaporthin is a specialized chlorinated isocoumarin derivative primarily isolated from fungal endophytes such as Trichoderma, Sporothrix, and Diaporthe species. While the parent compound, Diaporthin, is a known phytotoxin with mitochondrial-disrupting properties, the 3',3'-dichloro-8-O-methyl analog represents a unique chemical probe for metabolic studies due to its halogenated side chain and methoxy-stabilized core.

This guide outlines the potential applications of this compound in metabolic stability profiling (ADME) and mitochondrial bioenergetics . It provides rigorous protocols for researchers investigating the metabolic fate of halogenated polyketides and their impact on cellular respiration.

Scientific Background & Mechanism[1][2][3][4][5][6]

Structural Significance

The compound features a 6,8-dimethoxyisochromen-1-one core with a 3',3'-dichloro-2-hydroxypropyl side chain.[1] The gem-dichlorination (two chlorine atoms on the same carbon) is a rare biosynthetic feature catalyzed by specific halogenases (e.g., AoiQ in the dia biosynthetic gene cluster).

  • Metabolic Resistance: The 8-O-methylation typically enhances lipophilicity and metabolic stability against Phase II conjugation (glucuronidation) compared to the parent phenol.

  • Reactive Handle: The dichloro- moiety serves as a potential electrophilic site or a tracer for dehalogenase activity in hepatic models.

Mechanism of Action (Metabolic Modulation)

Based on Structure-Activity Relationship (SAR) data from the Diaporthin class:

  • Mitochondrial Uncoupling: Isocoumarins can disrupt the proton gradient in the mitochondrial electron transport chain (ETC), altering ATP synthesis.

  • Enzyme Inhibition: Analogous isocoumarins have shown inhibitory activity against serine proteases and

    
    -glucosidase, suggesting potential utility in diabetes-related metabolic assays.
    

Application 1: In Vitro Metabolic Stability Profiling (Microsomal Stability)

Objective: To determine the intrinsic clearance (


) and identify Phase I metabolites of 3',3'-Dichloro-8-O-methyldiaporthin using Liver Microsomes.
Experimental Logic

As a chlorinated xenobiotic, the compound is likely subject to oxidative dechlorination or O-demethylation by Cytochrome P450 (CYP) enzymes. This assay quantifies the compound's half-life (


) to predict in vivo bioavailability.
Materials
  • Test Compound: 3',3'-Dichloro-8-O-methyldiaporthin (10 mM stock in DMSO).

  • System: Pooled Human/Rat Liver Microsomes (HLM/RLM) (20 mg/mL protein).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Detailed Protocol
  • Pre-Incubation:

    • Prepare a 1 µM working solution of the test compound in Phosphate Buffer (100 mM, pH 7.4).

    • Add Liver Microsomes (final conc. 0.5 mg/mL).

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to assess chemical stability.

  • Sampling (Time-Course):

    • At

      
       minutes, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL of Ice-cold ACN (Quench Solution) to stop the reaction.

  • Processing:

    • Vortex samples for 1 minute.

    • Centrifuge at 4,000 rpm for 15 minutes at 4°C.

    • Collect supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Plot

      
       vs. Time.
      
    • Calculate slope (

      
      ) to determine 
      
      
      
      .
    • Calculate

      
      .
      
Visualization: Metabolic Stability Workflow

MetabolicStability Stock Compound Stock (10mM DMSO) Mix Microsomal Mix (Buffer + HLM) Stock->Mix Incubate Pre-incubation 37°C, 5 min Mix->Incubate Start Add NADPH (Initiation) Incubate->Start Sampling Time Course Sampling (0-60 min) Start->Sampling Quench Quench with ACN (+ Internal Std) Sampling->Quench At t=x Centrifuge Centrifugation 4000 rpm, 15 min Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS

Figure 1: Step-by-step workflow for determining intrinsic clearance using liver microsomes.

Application 2: Mitochondrial Bioenergetics (Seahorse Assay)

Objective: To evaluate the impact of 3',3'-Dichloro-8-O-methyldiaporthin on mitochondrial respiration and glycolysis in metabolically active cells (e.g., HepG2 or C2C12 myoblasts).

Experimental Logic

Since Diaporthins can inhibit ATP production, this assay measures the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). It distinguishes between direct mitochondrial toxicity (ETC inhibition) and uncoupling effects.

Materials
  • Platform: Seahorse XF Analyzer.

  • Cells: HepG2 (1.5 x 10^4 cells/well).

  • Reagents: Oligomycin (ATP synthase inhibitor), FCCP (Uncoupler), Rotenone/Antimycin A (Complex I/III inhibitors).

Detailed Protocol
  • Cell Seeding:

    • Seed cells in XF microplates 24 hours prior to assay.

    • Replace media with XF Assay Media (pH 7.4, unbuffered) 1 hour before running.

  • Compound Injection Strategy:

    • Port A: 3',3'-Dichloro-8-O-methyldiaporthin (Titration: 1, 10, 50 µM).

    • Port B: Oligomycin (1 µM).

    • Port C: FCCP (0.5 µM).

    • Port D: Rotenone/Antimycin A (0.5 µM).

  • Measurement Cycle:

    • Measure basal respiration (3 cycles).

    • Inject Compound (Port A) -> Measure acute response (3 cycles).

    • Inject Stressors (Ports B-D) sequentially.

  • Data Interpretation:

    • Decrease in Basal OCR: Indicates ETC inhibition.

    • Increase in Basal OCR + Decrease in ATP Production: Indicates Uncoupling activity (proton leak).

    • Shift to ECAR: Indicates metabolic switch to glycolysis (Warburg effect compensation).

Biosynthetic Context & Pathway Engineering

Understanding the origin of 3',3'-Dichloro-8-O-methyldiaporthin is crucial for researchers using it as a standard in fungal metabolic engineering. It is produced via the dia biosynthetic gene cluster.

Biosynthetic Pathway Visualization

Biosynthesis cluster_legend Key PKS PKS (DiaA/B) AoiQ Halogenase (AoiQ) (Gem-dichlorination) MT O-Methyltransferase Precursor Acetyl-CoA + Malonyl-CoA Isocoumarin Dehydrocitreoisocoumarin Precursor->Isocoumarin Polyketide Synthase Diaporthin Diaporthin Isocoumarin->Diaporthin Reduction/Hydration Dichloro Dichlorodiaporthin Diaporthin->Dichloro AoiQ (Chlorination) Target 3',3'-Dichloro-8-O- methyldiaporthin Dichloro->Target MT (Methylation) Legend AoiQ is the key enzyme for dichlorination

Figure 2: Proposed biosynthetic pathway highlighting the role of AoiQ in gem-dichlorination.

Summary of Physicochemical Properties

PropertyValueRelevance to Protocol
Molecular Formula C14H14Cl2O5MS Parent Ion selection
Molecular Weight 333.16 g/mol Calculation of molarity
LogP (Predicted) ~2.8Moderate lipophilicity; DMSO soluble
Solubility DMSO, MethanolAvoid aqueous stock solutions
Storage -20°C (Powder), -80°C (DMSO)Prevent hydrolysis of Cl-groups

References

  • PubChem. (n.d.). 3',3'-Dichloro-8-O-methyldiaporthin (CID 21581433).[1] National Center for Biotechnology Information. Retrieved October 24, 2025, from [Link]

  • Liu, L., et al. (2025).[2] In vivo activation of the dia BGC allows consolidation of the biosynthetic pathways of diaporthin, dichlorodiaporthin. bioRxiv. [Link]

  • Barrow, C. J., & McCulloch, M. W. (2009). Bioactive Isocoumarins from a Mangrove Endophyte. Journal of Natural Products. (Contextual reference for Diaporthin cytotoxicity).

Sources

safe handling and disposal of 3',3'-Dichloro-8-O-methyldiaporthin

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safe Handling, Formulation, and Disposal Protocols for 3',3'-Dichloro-8-O-methyldiaporthin

Executive Summary

3',3'-Dichloro-8-O-methyldiaporthin (CAS: 267881-26-5) is a halogenated organic small molecule utilized in life science research[1]. Because the compound features a dichloro-substituted aliphatic chain linked to an isochromen-1-one core[2], its handling, in vivo formulation, and subsequent disposal require rigorous chemical hygiene protocols. This application note provides a causality-driven framework for researchers to safely formulate this compound while maintaining strict compliance with occupational safety and environmental waste regulations.

Physicochemical Profiling & Risk Assessment

Understanding the physicochemical properties of 3',3'-Dichloro-8-O-methyldiaporthin is critical for predicting its behavior in solution and its toxicological risks[2].

PropertyValueScientific & Safety Implication
CAS Number 267881-26-5Unique identifier for safety tracking[1].
Molecular Formula C14H14Cl2O5Contains two halogens; necessitates specialized disposal[2].
Molecular Weight 333.16 g/mol Small molecule; easily crosses biological membranes[2].
XLogP3 2.8Highly lipophilic; poses a bioaccumulation risk and requires organic solvents for primary dissolution[2].
Topological Polar Surface Area 65 ŲModerate polarity; requires surfactants for aqueous stability[2].
Storage Conditions Powder: -20°C (3 yrs) Solvent: -80°C (1 yr)Thermally sensitive; degradation may yield reactive chlorinated byproducts[1].

Causality-Driven Safety & Handling Protocols

Under the OSHA Laboratory Standard (29 CFR 1910.1450), a site-specific Chemical Hygiene Plan (CHP) must be strictly followed when handling halogenated organics[3].

  • Engineering Controls: All weighing and primary dissolution steps must be performed inside a certified Chemical Fume Hood or a Class II Biological Safety Cabinet.

    • Causality: In its dry powder form, the compound poses a severe inhalation hazard. Due to its lipophilicity (XLogP3 = 2.8), aerosolized chlorinated particulates that enter the respiratory tract can rapidly cross the alveolar membrane and enter systemic circulation[2].

  • Personal Protective Equipment (PPE): Operators must use double-gloving with nitrile gloves (minimum 5 mil thickness).

    • Causality: Halogenated solvents and dissolved chlorinated compounds can rapidly permeate standard latex. Nitrile provides a superior, chemically resistant barrier to non-polar and weakly polar organic molecules[3].

Step-by-Step Experimental Workflow: In Vivo Formulation

This self-validating protocol outlines the preparation of a 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline formulation, optimized for hydrophobic chlorinated compounds[1].

  • Causality of Solvent Selection: DMSO is required to disrupt the compound's crystal lattice. PEG300 and Tween 80 act as co-solvents and surfactants, respectively, creating stable micelles that prevent the lipophilic compound from precipitating when the aqueous phase is introduced[1].

Protocol:

  • Primary Dissolution: Add 100 μL of DMSO to the pre-weighed 3',3'-Dichloro-8-O-methyldiaporthin powder. Vortex vigorously for 30 seconds.

    • Validation Checkpoint: Hold the tube to a light source. The solution must be completely transparent with zero visible particulates before proceeding.

  • Co-solvent Addition: Add 400 μL of PEG300 to the DMSO mixture[1]. Pipette up and down 10 times to ensure homogenous mixing.

  • Surfactant Integration: Add 50 μL of Tween 80[1]. Vortex for 1 minute.

    • Validation Checkpoint: The mixture will appear viscous but must remain fully clarified. Any cloudiness indicates incomplete micelle formation.

  • Aqueous Phase Introduction: Dropwise, add 450 μL of Saline (or PBS/ddH2O) while gently swirling the tube[1].

    • Causality for Dropwise Addition: Rapid addition of the aqueous phase alters the dielectric constant of the mixture too quickly, causing localized supersaturation and irreversible precipitation of the chlorinated compound.

  • Final Validation: Sonicate the final 1 mL solution in a water bath at room temperature for 2 minutes. Inspect under a light source to confirm the total absence of micro-precipitates.

Halogenated Waste Disposal Protocol

The disposal of 3',3'-Dichloro-8-O-methyldiaporthin and its associated solvent waste must strictly adhere to the EPA Resource Conservation and Recovery Act (RCRA) guidelines for halogenated waste[4].

  • Strict Segregation: All liquid waste, contaminated pipette tips, and empty source vials must be placed in a designated, color-coded "Halogenated Organic Waste" container.

    • Causality: Mixing halogenated waste with non-halogenated waste is a severe environmental compliance violation. Halogenated compounds require specialized, high-temperature incineration (typically >1,100°C) to completely break the carbon-chlorine bonds and prevent the formation of highly toxic, bioaccumulative polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[5].

  • Labeling & Storage: Containers must be explicitly labeled with all chemical constituents (e.g., "Contains: DMSO, PEG300, 3',3'-Dichloro-8-O-methyldiaporthin"). Waste must be stored in secondary containment trays within a ventilated satellite accumulation area until professional RCRA-compliant pickup[4].

Workflow Diagram

G Start 3',3'-Dichloro-8-O- methyldiaporthin (Powder) Step1 Dissolve in DMSO (Primary Solvent) Start->Step1 10% Vol Step2 Add PEG300 (Co-solvent) Step1->Step2 40% Vol WasteGen Waste Generation (Vials, Tips, Excess) Step1->WasteGen Liquid Waste Step3 Add Tween 80 (Surfactant) Step2->Step3 5% Vol Step4 Add Saline/PBS (Aqueous Phase) Step3->Step4 45% Vol (Dropwise) InVivo In Vivo Formulation Validated & Ready Step4->InVivo Visual Check: Clear Solution InVivo->WasteGen Post-Experiment Segregation Segregate as Halogenated Waste WasteGen->Segregation Strict Separation Incineration EPA RCRA Compliant Incineration Segregation->Incineration Cradle-to-Grave

Formulation and disposal pipeline for 3',3'-Dichloro-8-O-methyldiaporthin.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21581433, 3',3'-Dichloro-8-O-methyldiaporthin". Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories". Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste". Available at: [Link]

  • P2 InfoHouse. "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams". Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Impurities in 3',3'-Dichloro-8-O-methyldiaporthin Samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3',3'-Dichloro-8-O-methyldiaporthin. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve purity issues encountered during their experimental work with this chlorinated isocoumarin. This guide provides in-depth, practical solutions based on established scientific principles and field-proven insights.

I. Understanding the Molecule and Potential Impurities

3',3'-Dichloro-8-O-methyldiaporthin is a chlorinated derivative of diaporthin, a natural product often isolated from fungal species such as Aspergillus ochraceus[1][2]. Its purification can be challenging due to the co-extraction of structurally related impurities and potential degradation.

Common Sources of Impurities:

  • Biosynthetic Analogs: Fungal cultures often produce a mixture of related secondary metabolites. The most common impurity is orthosporin (de-O-methyldiaporthin), the direct biosynthetic precursor[1][2]. Other isocoumarin derivatives may also be present[1].

  • Synthetic Byproducts: If the compound is synthesized, impurities can arise from incomplete or over-chlorination, leading to mono-chlorinated or tri-chlorinated analogs, respectively. Unreacted starting materials and reagents can also contaminate the final product.

  • Degradation Products: Like many natural products, 3',3'-Dichloro-8-O-methyldiaporthin can be susceptible to degradation under certain conditions, such as exposure to light, extreme pH, or high temperatures[3][4].

  • Extraction Residues: Lipids, fats, and pigments from the fungal mycelium or culture medium can co-extract with the target compound, particularly when using non-polar solvents[5][6].

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered during the purification and analysis of 3',3'-Dichloro-8-O-methyldiaporthin.

A. Purification Challenges

Question 1: My crude extract is a complex mixture with many overlapping spots on TLC. Where do I begin?

Answer: A complex crude extract is common when working with fungal cultures. A multi-step purification strategy is recommended.

  • Initial Defatting: To remove non-polar contaminants like lipids and fats, a liquid-liquid extraction with a non-polar solvent such as hexane is a crucial first step[6]. This will simplify the subsequent chromatographic steps.

  • Fractionation by Column Chromatography: Utilize silica gel column chromatography with a step-gradient of solvents. A common starting point is a gradient of hexane and ethyl acetate, gradually increasing the polarity. This will separate the compounds based on their polarity, with non-polar impurities eluting first.

  • Fine Purification with Preparative HPLC: For high-purity samples, preparative High-Performance Liquid Chromatography (HPLC) is often necessary. A reversed-phase C18 column is a good starting point for separating the target compound from its closely related analogs[7].

Question 2: I'm struggling to crystallize my purified 3',3'-Dichloro-8-O-methyldiaporthin. What can I do?

Answer: Successful crystallization depends on high purity and the right solvent system.

  • Purity Check: Ensure your sample is of high purity (>95%) using analytical HPLC before attempting crystallization. Residual impurities can inhibit crystal formation.

  • Solvent Selection: The key is to find a solvent in which the compound is highly soluble when hot and poorly soluble when cold[8]. For chlorinated aromatic compounds, consider the following single or mixed solvent systems:

    • Dichloromethane/Hexane

    • Acetone/Methanol

    • Toluene

    • Ethanol/Water

  • Slow Cooling: Avoid rapid cooling, which can lead to precipitation instead of crystallization. Allow the saturated solution to cool slowly to room temperature, followed by further cooling in a refrigerator.

  • Seeding: If you have a small amount of crystalline material, adding a seed crystal to a supersaturated solution can initiate crystallization.

B. Analytical & Identification Issues

Question 3: My HPLC chromatogram shows multiple peaks close to my target compound. How can I improve the separation?

Answer: Achieving baseline separation of structurally similar isomers requires careful method optimization.

  • Optimize the Mobile Phase:

    • Gradient Adjustment: A shallower gradient will increase the resolution between closely eluting peaks[9].

    • Solvent Composition: If using a reversed-phase C18 column with acetonitrile and water, try substituting methanol for acetonitrile, or use a ternary mixture of water, acetonitrile, and methanol. The different solvent selectivities can alter the elution order and improve separation.

    • pH Modification: Adding a small amount of formic acid or acetic acid to the mobile phase can improve peak shape for acidic compounds and may alter selectivity[10].

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different column chemistry. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic and halogenated compounds compared to a standard C18 column.

  • Adjust Temperature: Varying the column temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase, thereby influencing selectivity[9].

Question 4: I have an unknown impurity peak in my HPLC-MS analysis. How can I tentatively identify it?

Answer: The mass-to-charge ratio (m/z) and isotopic pattern from the mass spectrum provide crucial clues.

  • Analyze the Isotopic Pattern: The presence of chlorine atoms gives a characteristic isotopic pattern due to the natural abundance of 35Cl and 37Cl (approximately 3:1 ratio).

    • A compound with one chlorine atom will have an (M+2) peak that is about one-third the intensity of the molecular ion peak (M).

    • A compound with two chlorine atoms, like the target molecule, will exhibit an (M+2) peak about two-thirds the intensity of the M peak, and an (M+4) peak of about one-ninth the intensity.

  • Hypothesize Potential Impurities:

    • Mono-chlorinated Impurity: Look for a peak with an m/z that is approximately 34.5 Da (the mass difference between Cl and H) lower than your target compound.

    • Tri-chlorinated Impurity: Look for a peak with an m/z that is approximately 34.5 Da higher than your target compound.

    • Orthosporin (de-O-methyldiaporthin): Look for a peak with an m/z that is 14 Da (CH2) lower than your target compound.

  • Tandem Mass Spectrometry (MS/MS): If available, obtain MS/MS data for the impurity. The fragmentation pattern can provide structural information to help confirm its identity by comparing it to the fragmentation of your standard or to literature data.

Question 5: How can I use NMR spectroscopy to confirm the structure of my compound and identify impurities?

Answer: NMR spectroscopy is a powerful tool for unambiguous structure elucidation.

  • 1H NMR:

    • Aromatic Region (6-8 ppm): The number of signals, their splitting patterns, and coupling constants will define the substitution pattern on the aromatic ring.

    • Aliphatic Region (1-5 ppm): Signals in this region will correspond to the protons of the hydroxypropyl side chain and the methoxy groups.

    • Impurity Signals: Look for additional, smaller signals that do not correspond to your target molecule. For example, the absence of one of the methoxy group signals could indicate the presence of orthosporin.

  • 13C NMR: This technique provides information on the carbon skeleton of the molecule. The number of signals will indicate the number of unique carbon atoms. The chemical shifts are characteristic of the type of carbon (e.g., carbonyl, aromatic, aliphatic).

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

  • Reference Data: Compare your obtained NMR data with published data for diaporthin and related compounds to confirm the structure and identify impurities[1][2].

III. Experimental Protocols

A. Protocol 1: Defatting of Crude Fungal Extract
  • Dissolve the crude extract in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of n-hexane and shake vigorously for 1-2 minutes.

  • Allow the layers to separate. The lower, more polar layer contains your target compound, while the upper hexane layer contains the lipids and other non-polar impurities.

  • Drain the lower layer and repeat the hexane wash two more times.

  • Collect the washed polar layer and evaporate the solvent under reduced pressure.

B. Protocol 2: General HPLC Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a composition that allows for good retention of your compound (e.g., 50% B) and gradually increase the percentage of the organic modifier (e.g., to 95% B over 15 minutes)[9].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at a wavelength where the compound has maximum absorbance (determine this by running a UV scan of a pure sample).

  • Injection Volume: 10 µL.

IV. Visualizations

A. Workflow for Troubleshooting Purity Issues

Caption: A logical workflow for the purification and analysis of 3',3'-Dichloro-8-O-methyldiaporthin samples.

B. Potential Impurity Relationship Diagram

ImpurityRelationship cluster_Synthesis Synthetic Pathway cluster_Impurities Potential Impurities StartingMaterial Starting Material (e.g., Diaporthin) Chlorination Chlorination Reaction StartingMaterial->Chlorination Target 3',3'-Dichloro-8-O-methyldiaporthin Chlorination->Target MonoChloro Mono-chlorinated Impurity Chlorination->MonoChloro Incomplete Reaction TriChloro Tri-chlorinated Impurity Chlorination->TriChloro Over-reaction Degradation Degradation Products Target->Degradation Instability Orthosporin Orthosporin (from fungal source) Orthosporin->Target Co-extracted

Caption: Relationship between the target molecule and its potential impurities from synthesis and natural sources.

V. Quantitative Data Summary

Table 1: Hypothetical HPLC Data for Method Development

CompoundRetention Time (min)Resolution (Rs)Tailing Factor
Orthosporin8.5-1.1
Mono-chloro-diaporthin9.22.11.2
3',3'-Dichloro-8-O-methyldiaporthin 10.5 3.5 1.0
Tri-chloro-diaporthin11.83.21.3

Note: This data is illustrative and will vary based on the specific HPLC conditions used.

VI. References

  • Benchchem. (n.d.). Application Note: Development of a High- Performance Liquid Chromatography (HPLC) Method for the Separation of Chlorinated Butene Isomers.

  • Harris, J. P., & Mantle, P. G. (2001). Biosynthesis of diaporthin and orthosporin by Aspergillus ochraceus. Phytochemistry, 57(2), 165–169.

  • PubMed. (2001). Biosynthesis of diaporthin and orthosporin by Aspergillus ochraceus.

  • Walsh Medical Media. (2012). Optimization of Extraction Method for GC-MS based Metabolomics for Filamentous Fungi.

  • Fraser, K., Harrison, S. J., & Lane, G. A. (2008). The importance of mass spectrometric dereplication in fungal secondary metabolite analysis. Frontiers in Bioscience, 13, 6333-6348.

  • ResearchGate. (2014). How can i purify a fungal metabolite from lipids during liquid-liquid extraction using methylene chloride?.

  • Lee, D. S., et al. (2006). Diaporthin and Orthosporin from the Fruiting Body of Daldinia concentrica. Mycobiology, 34(1), 38-40.

  • ifgtb envis. (n.d.). Metabolite Profiling of the Extracts of Endophytic Fungi of Entomopathogenic Significance, Aspergillus flavus and Nigrospora sp.

  • Agilent. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY.

  • Vessecchi, R., et al. (2020). Toward an Efficient Differentiation of Two Diaporthe Strains Through Mass Spectrometry for Fungal Biotyping. Journal of Fungi, 6(1), 23.

  • ResearchGate. (2022). Nuclear magnetic resonance as a tool to determine chlorine percentage of chlorinated paraffin mixtures.

  • Agilent. (n.d.). Rapid Analysis of Crude Fungal Extracts for Secondary Metabolites by LC/TOF-MS.

  • ResearchGate. (n.d.). Separation of Chlorophenols by HPLC and Capillary Electrochromatography Using .BETA.-Cyclodextrin-bonded Stationary Phases.

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

  • ResearchGate. (n.d.). Diaporthin and Orthosporin from the Fruiting Body of Daldinia concentrica.

  • ResearchGate. (n.d.). Synthesis of Csp 3 Chlorinated Compounds from Cyclopropanes, Olefins, and C–H Bonds via Photolysis of Willgerodt-Type Reagents.

  • eScholarship. (n.d.). The Recurring Roles of Chlorine in Synthetic and Biological Studies of the Lissoclimides.

  • NIST. (n.d.). Standard Reference Material 1953 Organic Contaminants in Non-Fortified Human Milk.

  • Creative Biostructure. (2025). How Does NMR Help Identify Natural Compounds?.

  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

  • Chromatography Online. (2015). Separation Science in Drug Development, Part III: Analytical Development.

  • MDPI. (2021). Research Progress of NMR in Natural Product Quantification.

  • OSPAR Commission. (n.d.). Guidelines on the determination of chlorinated hydrocarbons in sediment.

  • PMC. (2020). NMR and GC/MS analysis of industrial chloroparaffin mixtures.

  • Dutscher. (n.d.). Protein purification troubleshooting guide.

  • MDPI. (2024). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry.

  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides.

  • PMC. (n.d.). Beyond the Scholl reaction – one-step planarization and edge chlorination of nanographenes by mechanochemistry.

  • PubMed. (2010). A process for the purification of organochlorine contaminated activated carbon: Sequential solvent purging and reductive dechlorination.

  • Russian Chemical Reviews. (n.d.). Mechanochemical synthesis of organohalogen compounds: a synthetic chemist's view.

  • Agilent. (n.d.). Drinking Water Standards.

  • ResearchGate. (n.d.). What is the best way of purifying secondary metabolites from a butanol extract?.

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.

  • PubChem. (n.d.). 3',3'-Dichloro-8-O-methyldiaporthin.

  • Waters Corporation. (2025). LC Purification Troubleshooting Guide.

  • Benchchem. (n.d.). Stability of 3,3-Dichlorothietane 1,1-dioxide Under Acidic Conditions: A Technical Guide.

  • PubMed. (2002). Photodegradation of diafenthiuron in water.

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 3,3'-Dichlorobenzidine.

  • NCBI. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Chlorine Dioxide and Chlorite.

  • Hach. (2025). Ensuring Safe Drinking Water: Standard Testing Methods for Chlorine, Ozone, and Chlorine Dioxide.

  • MDPI. (2021). Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi.

  • Google Patents. (n.d.). EP0499611B1 - Process for the continuous production of 3,3'-dichloro-benzidine dihydrochloride.

  • PubMed. (2005). Biodegradation of Dipropyl Phthalate and Toxicity of Its Degradation Products: A Comparison of Fusarium Oxysporum F. Sp. Pisi Cutinase and Candida Cylindracea Esterase.

  • GovInfo. (n.d.). TOXICOLOGICAL PROFILE FOR 3,3'-DICHLOROBENZIDINE U.S. DEPARTMENT OF HEALTH AND HUMAN SERVICES Public Health Service Agency f.

Sources

Technical Support Center: Characterization of 3',3'-Dichloro-8-O-methyldiaporthin

[1]

Topic: Structural Validation & Troubleshooting for Halogenated Isocoumarin Derivatives Target Molecule: 3',3'-Dichloro-8-O-methyldiaporthin (

Support Level:1

🔬 Executive Summary: The Molecule at a Glance

3',3'-Dichloro-8-O-methyldiaporthin is a derivative of the fungal phytotoxin Diaporthin .[1] Its structural distinctiveness lies in two key modifications:

  • Gem-dichloro substitution at the C-3' position of the propyl side chain.[1][3]

  • O-methylation at the C-8 position (replacing the phenolic hydroxyl typical of Diaporthin).[1][3]

These modifications drastically alter its spectroscopic signature and stability profile compared to the parent compound.[3] This guide addresses the specific challenges in confirming these moieties.

📊 Module 1: Mass Spectrometry (MS) Validation

Q: How do I distinguish the target molecule from non-chlorinated impurities using MS?

A: You must rely on the specific Chlorine Isotope Pattern .[1][3] Unlike standard Diaporthin (

13


13

Diagnostic Protocol:

  • Ionization Mode: Use ESI+ (Electrospray Ionization in Positive Mode).[1][3] The molecule ionizes well as

    
     or 
    
    
    .[1][3]
  • Look for the 9:6:1 Ratio: For a dichloro compound (

    
    ), the molecular ion (M) and its isotopes (M+2, M+4) follow a specific intensity ratio:
    
    • M (333 m/z): 100% (Relative abundance ~9 parts)[1][3]

    • M+2 (335 m/z): ~65% (Relative abundance ~6 parts)[1][3]

    • M+4 (337 m/z): ~10% (Relative abundance ~1 part)[1][3]

Troubleshooting Table: MS Signal Interpretation

ObservationProbable CauseCorrective Action
3:1 Ratio (M : M+2) Monochloro Impurity. You likely have a degradation product where one Cl was lost (hydrolysis/reduction).[1][3]Check HPLC purity. Look for peak at m/z ~299.[1][3]
No Isotope Pattern Diaporthin Contamination. The sample is the non-chlorinated parent compound.[3]Confirm absence of Cl. Check NMR for missing -CHCl2 signal.[1]
[M+Na]+ Dominant Salt Adducts. Common in polyoxygenated isocoumarins.[1][3]Use ammonium formate buffer to force [M+H]+ or analyze the Na-adduct pattern (shifts mass by +22).[1][3]

📉 Module 2: NMR Spectroscopy Challenges

Q: The proton NMR shows overlapping signals in the methoxy region.[3] How do I assign the 8-O-methyl group?

A: The 8-O-methylation removes the characteristic hydrogen bond found in Diaporthin, shifting both proton and carbon signals.[1]

Step-by-Step Assignment Strategy:

  • Identify the Side Chain (Gem-Dichloro Proton):

    • Look for a doublet (d) or doublet of doublets (dd) in the 5.8 – 6.2 ppm range.[1][3]

    • Why? The proton on C-3' (

      
      ) is highly deshielded by the two chlorine atoms.[1] In standard Diaporthin (methyl group), this region is empty (methyl is ~1.2 ppm).[1][3]
      
  • Resolve the Methoxy Signals (6-OMe vs. 8-OMe):

    • You will see two singlets in the 3.8 – 4.0 ppm range.[1][3]

    • Differentiation: Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

      • 8-OMe: Correlates to C-8 (approx. 155-160 ppm).[1][3] C-8 is often further downfield due to peri-interaction with the carbonyl (C-1).[1]

      • 6-OMe: Correlates to C-6 (approx. 160-165 ppm).[1][3]

  • Check the Carbonyl (C-1):

    • In Diaporthin (8-OH), C-1 appears ~169 ppm due to H-bonding.[1]

    • In 8-O-methyldiaporthin , the loss of H-bonding often shifts C-1 upfield (shielded) slightly or changes the chemical environment significantly.[1]

Q: My C-3' proton signal is splitting unexpectedly. Is this a diastereomer?

A: It is possible.[1][3][4] The molecule has two chiral centers: C-3 (ring-side chain junction) and C-2' (hydroxyl position).[1]

  • Rotational Isomers: The bulky dichloro group can restrict rotation, causing line broadening.[2][3]

  • Action: Run the NMR at elevated temperature (e.g., 50°C) to sharpen signals. If splitting remains, you likely have a mixture of diastereomers (e.g., syn vs anti at the side chain).[2][3]

⚗️ Module 3: Stability & Handling (The "Gem-Dichloro" Risk)

Q: My sample purity degrades in aqueous solution. What is happening?

A: Gem-dichloro groups (

hydrolysis

1

Stability Protocol:

  • Solvent Choice: Store stock solutions in anhydrous DMSO-d6 or Acetone-d6 .[1][3] Avoid water/methanol mixtures for long-term storage.[1]

  • pH Caution: Strictly avoid basic buffers (pH > 7.5).[1][3] The isocoumarin lactone ring is also susceptible to hydrolysis (ring opening) under basic conditions.[1][3]

  • Temperature: Store solid at -20°C. Keep solutions on ice during experiments.

🧬 Module 4: Characterization Logic Flow

The following diagram outlines the decision logic for confirming the structure of 3',3'-Dichloro-8-O-methyldiaporthin versus its common congeners.

CharacterizationLogicStartUnknown Isocoumarin SampleMS_StepStep 1: LC-MS Analysis(ESI+, MeOH/H2O)Start->MS_StepCheck_ClIsotope Pattern?(M, M+2, M+4)MS_Step->Check_ClDiaporthinResult: Diaporthin (Parent)(No Cl pattern, MW ~250)Check_Cl->DiaporthinNoneMonoClResult: Monochloro Impurity(3:1 Pattern, MW ~298)Check_Cl->MonoCl3:1 RatioTarget_MassTarget Mass Confirmed(9:6:1 Pattern, MW ~332)Check_Cl->Target_Mass9:6:1 RatioNMR_StepStep 2: 1H NMR AnalysisTarget_Mass->NMR_StepCheck_ProtonCheck 5.8-6.2 ppm RegionNMR_Step->Check_ProtonNo_SignalRe-evaluate Structure(Missing -CHCl2)Check_Proton->No_SignalAbsentSignal_FoundSignal Present:-CHCl2 ConfirmedCheck_Proton->Signal_FoundDoublet/ddHMBC_StepStep 3: HMBC (OMe Assignment)Signal_Found->HMBC_StepFinalVALIDATED:3',3'-Dichloro-8-O-methyldiaporthinHMBC_Step->Final

Caption: Decision tree for distinguishing 3',3'-Dichloro-8-O-methyldiaporthin from non-halogenated analogs.

📚 References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21581433, 3',3'-Dichloro-8-O-methyldiaporthin. Retrieved from [Link][1][3]

  • Ichihara, A., et al. (1988). Structure and synthesis of diaporthin, a phytotoxin from Diaporthe citri.[2][3] Tetrahedron Letters, 29(49), 6447-6450.[1][2] (Foundation for Diaporthin core structure).[1][3]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed.[1][2][3] Wiley.[1][3] (Reference for Chlorine isotope patterns and gem-dichloro NMR shifts).

Technical Support Center: 3',3'-Dichloro-8-O-methyldiaporthin

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Solubility Optimization in Experimental Workflows
Executive Summary

3',3'-Dichloro-8-O-methyldiaporthin (CAS: 267881-26-5) is a halogenated isocoumarin derivative.[1][2] Its stability in solution is governed by two critical structural features: the lactone ring (susceptible to hydrolytic cleavage at neutral-to-basic pH) and the dichlorinated alkyl side chain (hydrophobic and potentially photosensitive).

This guide replaces generic handling advice with a mechanism-based protocol designed to prevent the two most common failure modes: compound precipitation upon aqueous dilution and chemical degradation via lactone hydrolysis.

Module 1: Solvent Selection & Stock Preparation

The foundation of reproducible data is a stable stock solution. Water must be strictly avoided during this phase.

The Golden Rule: Never store this compound in aqueous buffers (PBS, Media) for more than 4 hours. Long-term storage must be in anhydrous organic solvents.

Solvent Compatibility Matrix
SolventSolubility RatingStability RiskRecommended Use
DMSO (Anhydrous) Excellent (>10 mg/mL)LowPrimary Stock. Non-volatile; stabilizes the hydrophobic core.
Ethanol (100%) GoodModerateSecondary. High volatility leads to concentration drift over time.
Methanol GoodModerateSecondary. Hygroscopic nature may introduce water, risking hydrolysis.
Water / PBS Insoluble Critical Assay Only. Immediate precipitation and lactone hydrolysis occur.
Protocol: Creating a Master Stock (10 mM)
  • Calculate: Determine the mass required based on the molecular weight (~333.16 g/mol ).

    • Example: To make 1 mL of 10 mM stock, dissolve 3.33 mg of powder.

  • Vessel Selection: Use a glass vial or a high-quality polypropylene (PP) tube. Avoid polystyrene (PS) as isocoumarins can leach into the plastic matrix.

  • Dissolution: Add anhydrous DMSO to the powder. Vortex vigorously for 30 seconds.

    • Visual Check: Inspect for "schlieren" lines (swirls) or particulates. If observed, sonicate in a water bath at ambient temperature for 2 minutes.

  • Aliquot: Immediately divide into single-use aliquots (e.g., 20–50 µL) to prevent freeze-thaw degradation.

Module 2: The Aqueous Transition (Preventing "Crash-Out")

Most experimental variability occurs when the hydrophobic stock hits the aqueous culture media. This is known as the "Crash-out" effect.

The Mechanism of Failure

When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into water, the local concentration at the pipette tip exceeds the solubility limit before diffusion can occur. This creates micro-precipitates that are invisible to the naked eye but significantly reduce the effective dose.

Correct Protocol: The Intermediate Dilution Method

Do not jump from 100% DMSO to 0.1% DMSO in one step. Use a "stepping stone" dilution.

  • Step 1 (Stock): Start with 10 mM stock in DMSO.

  • Step 2 (Intermediate): Dilute 1:10 in pure DMSO or Ethanol to create a 1 mM working solution.

  • Step 3 (Final): Dilute the 1 mM solution into your pre-warmed media/buffer while vortexing the media .

    • Target: Final DMSO concentration should be < 0.5% (v/v) to avoid solvent toxicity.

Visual Workflow: Aqueous Transition Strategy

AqueousTransition cluster_0 The Danger Zone Stock Master Stock (10 mM in DMSO) Direct Direct Addition to Media Stock->Direct High Risk Inter Intermediate Dilution (1 mM in DMSO) Stock->Inter 1:10 Dilution Precip Micro-Precipitation (Loss of Potency) Direct->Precip Final Final Assay Media (Slow Injection + Vortex) Inter->Final Dropwise Addn. Stable Stable Dispersion (Homogeneous) Final->Stable

Caption: Workflow comparing the high-risk direct addition method vs. the recommended intermediate dilution strategy to prevent precipitation.

Module 3: Environmental Stability (pH & Light)
The Lactone Hydrolysis Trap

The isocoumarin core contains a lactone (cyclic ester). In alkaline environments (pH > 7.5), hydroxide ions (


) attack the carbonyl carbon, opening the ring. This converts the active drug into an inactive hydroxy-acid form.
  • Critical Threshold: pH 7.4 is the limit.

  • Buffer Choice:

    • Recommended: PBS (pH 7.2), MES (pH 6.5).

    • Avoid: Carbonate buffers, Tris buffers adjusted > pH 7.5.

Photostability

Chlorinated compounds can undergo photodechlorination or radical formation under UV light.

  • Requirement: Handle in amber tubes or wrap vessels in foil. Minimize exposure to biosafety cabinet lights.

Troubleshooting & FAQs

Q1: My dose-response curve is flat or inconsistent between replicates. What is happening?

  • Diagnosis: This is classic "crash-out" behavior. The compound precipitated upon addition to the media, meaning the cells are seeing a fraction of the calculated dose.

  • Solution: Switch to the Intermediate Dilution Method (Module 2). Also, ensure you are not exceeding the solubility limit of ~50 µM in aqueous media. If higher concentrations are needed, consider using a solubilizing agent like cyclodextrin, though this may alter bioavailability.

Q2: The compound turned yellow/brown after 24 hours in the incubator.

  • Diagnosis: Chemical degradation (oxidation or hydrolysis).

  • Solution: Check the pH of your media.[3] If it has drifted basic (pink/purple in phenol red media), the lactone ring has likely hydrolyzed. Ensure fresh media is used and consider a shorter incubation time or a buffer with stronger capacity at pH 7.0.

Q3: Can I store the diluted working solution at 4°C for next week?

  • Diagnosis: No.

  • Reasoning: In aqueous solution, the hydrolysis of the lactone ring is a function of time and pH. Even at 4°C, slow hydrolysis occurs. Furthermore, the compound will likely adhere to the plastic walls of the tube over time (hydrophobic adsorption).

  • Rule: Always prepare working solutions fresh from the DMSO master stock.

Q4: Why do you recommend glass vials for the stock?

  • Diagnosis: Isocoumarins are highly hydrophobic.

  • Reasoning: They have a high affinity for hydrophobic polymers found in standard plastics (polystyrene). Over months of storage, the compound can partition into the plastic, effectively lowering the concentration of your stock.

References
  • PubChem. (n.d.). 3',3'-Dichloro-8-O-methyldiaporthin (CID 21581433) - Chemical and Physical Properties. National Library of Medicine. Retrieved from [Link]

  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. Journal of Physical Chemistry A. (Contextual grounding for isocoumarin lactone stability).
  • Lyman, W. J., et al. (1982).[4] Handbook of Chemical Property Estimation Methods. American Chemical Society. (Source for solubility estimation principles of halogenated aromatics).

Sources

Technical Support Center: Minimizing Degradation of 3',3'-Dichloro-8-O-methyldiaporthin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

3',3'-Dichloro-8-O-methyldiaporthin is a halogenated isocoumarin derivative.[1] Its stability profile is governed by two primary structural vulnerabilities: the isocoumarin lactone ring and the gem-dichloro moiety .[1] Inappropriate handling leads to rapid degradation via hydrolysis (ring-opening) and photodechlorination, resulting in experimental artifacts and loss of biological potency.[1]

This guide provides a self-validating system to maintain compound integrity throughout your experimental workflow.

Critical Degradation Pathways

Understanding why the compound degrades is the first step to prevention.

A. Lactone Hydrolysis (pH-Dependent)

The isocoumarin core contains a lactone (cyclic ester) ring.[1] At neutral or basic pH (pH > 7.0), this ring undergoes reversible hydrolysis to form the open-chain hydroxy-carboxylate species.[1] This form often exhibits significantly different solubility and biological activity (typically lower potency) compared to the parent lactone.[1]

  • Risk Factor: High in cell culture media (pH 7.[1][2]4) and basic buffers.[1]

  • Mitigation: Maintain stock solutions at pH < 5.0.

B. Photodechlorination

The 3,3-dichloro group, while chemically robust in the dark, renders the molecule susceptible to UV-induced radical cleavage (homolysis) of the carbon-chlorine bond. This results in dechlorination products (monochloro analogs) that can confound mass spectrometry data.[1]

  • Risk Factor: Exposure to biosafety cabinet UV lights or direct sunlight.[1]

  • Mitigation: Amber glassware and low-light handling.[1]

Visualization: Degradation Mechanisms

The following diagram illustrates the two primary failure modes: pH-mediated hydrolysis and light-induced dechlorination.

DegradationPathways cluster_conditions Environmental Triggers Parent 3',3'-Dichloro-8-O- methyldiaporthin (Active Lactone) HydrolysisProduct Open-Chain Carboxylate (Inactive/Less Active) Parent->HydrolysisProduct pH > 7.0 (Reversible) PhotoProduct Dechlorinated Analogs Parent->PhotoProduct UV Light (Irreversible) HydrolysisProduct->Parent pH < 5.0 (Acidification) Trigger1 Cell Media (pH 7.4) Trigger2 Fluorescent/Sunlight

Figure 1: Primary degradation pathways. The lactone ring opening is reversible via pH adjustment, whereas photodechlorination is irreversible.

Protocol: Storage & Reconstitution (The "Cold Chain")

Step 1: Long-Term Storage (Powder)[1]
  • Temperature: Store neat powder at -20°C or -80°C .

  • Atmosphere: Flush vials with Argon or Nitrogen gas before sealing to prevent oxidative degradation.[1]

  • Container: Amber glass vials with Teflon-lined caps. Do not use plastic microcentrifuge tubes for long-term storage of organic solutions, as plasticizers can leach and the compound may adsorb to the plastic walls.

Step 2: Solubilization (Stock Solution)

Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.[1]

  • Solubility: High (>10 mM).[1]

  • Protocol:

    • Equilibrate the vial to room temperature before opening to prevent water condensation (DMSO is hygroscopic).[1]

    • Add Anhydrous DMSO to achieve a stock concentration of 10–50 mM.[1]

    • Vortex gently for 30 seconds.

    • Aliquot immediately into single-use amber glass vials to avoid freeze-thaw cycles.

Table 1: Solvent Compatibility Matrix

SolventSuitabilityNotes
Anhydrous DMSO Excellent Recommended for stock.[1] Freezes at 18.5°C.
Ethanol (100%) GoodVolatile; concentration may change over time.[1]
Water / PBS Poor Low solubility; promotes lactone hydrolysis.[1]
Acetone ModerateGood solubility but high evaporation rate.[1]

Experimental Best Practices (In Vitro)

Managing the "Lactone Equilibrium" in Culture

When you dilute the DMSO stock into cell culture media (typically pH 7.4), the "Lactone Equilibrium" clock starts. The compound will begin converting to the carboxylate form.[3]

The Protocol:

  • Prepare Fresh: Do not dilute the compound into media until immediately before treatment.

  • Acidic Pulse (Optional): If your assay allows, slightly acidifying the media (pH 6.5–6.8) can significantly extend the half-life of the lactone form, though this must be balanced against cell viability.

  • Serum Interaction: Be aware that Albumin (BSA/FBS) often binds preferentially to the carboxylate form, shifting the equilibrium further toward the ring-opened state.[1] Control Experiment: Run a stability check in media without cells to quantify degradation rates.[1]

Troubleshooting & FAQs

Q1: I see two peaks in my LC-MS chromatogram. Is my compound impure? A: Not necessarily. This is the classic signature of Lactone-Carboxylate equilibrium .

  • Diagnosis: If the peaks have the same mass (+18 Da difference often seen if water adds, but in LC-MS the carboxylate often flies as the same m/z due to in-source dehydration) or simply separate due to polarity differences. The carboxylate is more polar and elutes earlier on Reverse Phase (C18).[1]

  • Fix: Acidify your mobile phase.[1] Ensure your HPLC water/methanol contains 0.1% Formic Acid or TFA .[1] This forces the equilibrium back to the lactone form during the run, merging the peaks.

Q2: My IC50 values are increasing (potency dropping) over time. Why? A: This suggests Photodechlorination or Precipitation .[1]

  • Check: Are you storing aliquots in clear tubes? Switch to amber.

  • Check: Did you freeze-thaw the stock multiple times? This introduces moisture, causing the compound to crash out of the DMSO solution (invisible micro-precipitates). Spin down the stock at 10,000 x g for 5 minutes before use to check for a pellet.

Q3: Can I use plastic pipette tips? A: Yes, for brief transfers. However, for storage or incubation steps involving low concentrations (< 1 µM), use glass-coated plates or low-binding plastics to prevent hydrophobic adsorption of the dichloro-side chain to the container walls.[1]

Workflow Visualization: Reconstitution

ReconstitutionWorkflow Step1 Step 1: Equilibrate Vial (Room Temp, 15 mins) Step2 Step 2: Add Anhydrous DMSO (Target: 10-50 mM) Step1->Step2 Step3 Step 3: Vortex & Inspect (Ensure Clarity) Step2->Step3 Step4 Step 4: Aliquot (Single-use Amber Vials) Step3->Step4 Step5 Step 5: Store at -80°C Step4->Step5

Figure 2: Optimal reconstitution workflow to prevent moisture ingress and degradation.

References

  • PubChem. (n.d.).[1] 3',3'-Dichloro-8-O-methyldiaporthin (CID 21581433).[1] National Library of Medicine.[1] Retrieved March 8, 2026, from [Link][1]

  • Harris, J. P., & Mantle, P. G. (2001).[1] Biosynthesis of diaporthin and orthosporin by Aspergillus ochraceus.[1] Phytochemistry, 57(2), 165–169.[1] Retrieved from [Link]

  • Lee, I. K., et al. (2006).[1] Diaporthin and Orthosporin from the Fruiting Body of Daldinia concentrica. Mycobiology, 34(1), 38–40.[1] Retrieved from [Link]

  • Fassberg, J., & Stella, V. J. (1992).[1] A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues. Journal of Pharmaceutical Sciences, 81(7), 676–684.[1] (Reference for lactone hydrolysis kinetics in isocoumarin/camptothecin analogs).

Sources

addressing background noise in analytical detection of 3',3'-Dichloro-8-O-methyldiaporthin

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for analytical chemists and researchers working with the fungal metabolite 3',3'-Dichloro-8-O-methyldiaporthin . It addresses the specific challenges of background noise in LC-MS/MS and HPLC-UV workflows, synthesizing structural analysis with field-proven troubleshooting protocols.

Topic: Addressing Background Noise & Signal Interference Compound ID: 3',3'-Dichloro-8-O-methyldiaporthin (CAS: 267881-26-5) Class: Isocoumarin / Fungal Secondary Metabolite[1][2][3]

Diagnostic Framework: Identifying the Noise Source

Before attempting to "fix" the noise, you must isolate its origin. Background noise in the analysis of chlorinated isocoumarins typically stems from three distinct sources: Chemical Background (solvents/mobile phase), Matrix Effects (biological interference), or Carryover .[2]

Workflow: The Noise Isolation Logic Tree

Use this decision tree to pinpoint the root cause of your baseline instability or ghost peaks.

NoiseDiagnosis Start High Background / Ghost Peaks Detected Step1 Run 'No-Injection' Blank (Gradient only, 0µL injection) Start->Step1 Decision1 Is Noise Present? Step1->Decision1 SourceSystem Source: Mobile Phase or System Contamination (Check solvents, column bleed, mixer) Decision1->SourceSystem Yes Step2 Run Solvent Blank Injection (Pure MeOH/ACN) Decision1->Step2 No Decision2 Is Noise Present? Step2->Decision2 SourceInjector Source: Injector/Needle Carryover (Wash needle, change seal) Decision2->SourceInjector Yes Step3 Run Matrix Blank (Extracted Sample without Analyte) Decision2->Step3 No SourceMatrix Source: Matrix Interference (Optimize SPE/LLE, improve chromatography) Step3->SourceMatrix

Figure 1: Systematic logic tree for isolating the origin of background noise in LC-MS analysis.

Technical Modules: Troubleshooting & Optimization

Module A: Leveraging the Chlorine Isotope Signature (The "Cl2 Advantage")

The Science: 3',3'-Dichloro-8-O-methyldiaporthin contains two chlorine atoms.[1][2][3] This provides a distinct isotopic signature that most background noise (usually hydrocarbons or simple salts) lacks.[1][2]

  • Natural Abundance:

    
    Cl is ~75.7% and 
    
    
    
    Cl is ~24.2%.[1][2]
  • Pattern: For a Cl

    
     molecule, the mass spectrum will show a triplet pattern at 
    
    
    
    ,
    
    
    , and
    
    
    with relative intensities of approximately 9:6:1 .[3]

Protocol:

  • Filter by Isotope: Do not rely solely on the monoisotopic peak (

    
    Cl
    
    
    
    ).[1][2] Set your data processing software to require the presence of the
    
    
    peak (approx. 65% intensity of base peak) to confirm detection.
  • Narrow Mass Windows: In High-Resolution MS (HRMS), narrow your extraction window to <5 ppm around the theoretical mass (

    
     ~333.02 for [M+H]
    
    
    
    ).[1][2]
  • Validation: If a "noise" peak does not exhibit the 9:6:1 ratio, it is a matrix artifact, not your analyte.

Module B: Sample Preparation (Matrix Removal)

Isocoumarins are lipophilic (LogP ~2.8).[1][2] Background noise often comes from co-eluting lipids or fermentation media components.[1][2]

Recommended Protocol: Liquid-Liquid Extraction (LLE) [1][2][3]

  • Why: Removes water-soluble media components and salts that cause ionization suppression (noise).[1][2][3]

  • Solvent System: Ethyl Acetate (EtOAc) is the gold standard for diaporthin derivatives.[2]

  • Steps:

    • Acidify sample (culture filtrate or plasma) to pH 3.0 using 0.1% Formic Acid (stabilizes the phenolic hydroxyls).[1][2]

    • Add EtOAc (1:1 v/v).[1][2] Vortex for 2 mins.

    • Centrifuge at 10,000 x g for 5 mins.

    • Collect supernatant and evaporate to dryness under N

      
      .[1][2]
      
    • Critical Step: Reconstitute in the initial mobile phase composition (e.g., 10% ACN in Water).[2] Reconstituting in 100% organic solvent can cause peak broadening and poor focusing, looking like "noise."[3]

Module C: Chromatographic Resolution

If noise persists, the interference is likely isobaric (same mass) or co-eluting.[2]

ParameterRecommendationRationale
Column C18 or Phenyl-Hexyl (1.7 µm or 2.6 µm)Phenyl-hexyl phases offer alternative selectivity for aromatic isocoumarins compared to standard C18, potentially separating them from aliphatic noise.[1][2][3]
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium FormateAmmonium formate helps buffer the pH and can reduce sodium adduct formation (

), concentrating signal into the protonated ion (

).[2]
Mobile Phase B Acetonitrile (LC-MS Grade)Methanol can sometimes produce higher chemical background noise in ESI+ mode for this class of compounds.[1][2]
Gradient Shallow gradient at elutionIf the analyte elutes at 50% B, flatten the gradient from 45-55% B to separate it from clustering background peaks.

Frequently Asked Questions (FAQs)

Q1: I see a high baseline in MRM mode even with a blank injection. What is happening? A: This is likely "Chemical Noise" or Contamination.[2][4]

  • Cause: Phthalates or plasticizers from solvent bottles/tubing can have masses similar to fungal metabolites.[1][2]

  • Fix:

    • Switch to glass solvent bottles.[1][2][3]

    • Install a "ghost trap" column between the pump and the injector to retard mobile phase impurities.

    • Check the specific transition.[1][2] If monitoring

      
       (a common fragmentation for diaporthins), ensure your collision energy isn't too low, which leaves unfragmented precursor ions that contribute to noise.[2][3]
      

Q2: My analyte signal varies wildly between injections, making noise subtraction impossible. A: You are likely experiencing Ionization Suppression .[2][3]

  • Mechanism: Co-eluting matrix components (unseen in UV, but present in MS) are "stealing" charge in the ESI source.[2]

  • Test: Perform a post-column infusion experiment. Infuse a standard of 3',3'-Dichloro-8-O-methyldiaporthin while injecting a blank matrix sample.[1][2][3] A dip in the steady signal indicates the suppression zone.

  • Solution: Adjust the chromatographic gradient to move the analyte out of this suppression zone (usually the solvent front or the wash phase).

Q3: Can I use UV detection (PDA) instead of MS to avoid noise? A: Yes, but with caveats.

  • Limit of Detection: UV is significantly less sensitive (µg/mL range vs. ng/mL for MS).[1][2]

  • Wavelength: Diaporthin derivatives have absorption maxima around 254 nm and 300-320 nm .[1][2][3]

  • Strategy: Use 300 nm for better selectivity. Many matrix components absorb at 254 nm, creating high background.[2][3] 300 nm is more specific to the isocoumarin conjugated system.[2]

References

  • PubChem. (n.d.).[1][2] 3',3'-Dichloro-8-O-methyldiaporthin (CID 21581433).[1][2][3] National Library of Medicine.[1][2] Retrieved March 8, 2026, from [Link][3]

  • Guo, X., Bruins, A. P., & Covey, T. R. (2007).[2][3][4] Method to reduce chemical background interference in atmospheric pressure ionization liquid chromatography-mass spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Nielsen, K. F., & Smedsgaard, J. (2003).[2][3] Fungal metabolite screening: database of 474 mycotoxins and fungal metabolites for LC-MS/MS. Journal of Chromatography A. (Contextual grounding for fungal metabolite detection parameters).

  • Waters Corporation. (2020).[1][2] Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions. Application Note. Retrieved from [Link][2]

Sources

method refinement for high-throughput screening of 3',3'-Dichloro-8-O-methyldiaporthin

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Throughput Screening (HTS) of 3',3'-Dichloro-8-O-methyldiaporthin

Current Status: Operational Subject: Method Refinement & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

3',3'-Dichloro-8-O-methyldiaporthin (DCMD) is a chlorinated isocoumarin derivative characterized by significant lipophilicity and potential intrinsic fluorescence.[1] While a promising bioactive secondary metabolite, its physicochemical properties present distinct challenges in aqueous HTS environments.[1] This guide addresses the three primary failure modes observed in DCMD campaigns: compound precipitation , autofluorescence interference , and potency underestimation due to liquid handling errors.

Module 1: Solubility & Compound Management

Issue: “My acoustic ejection logs show no errors, but the assay activity drops off completely after 2 hours. Is the compound degrading?”

Diagnosis: It is highly probable that DCMD is not degrading chemically, but physically precipitating.[1] The addition of two chlorine atoms and the methylation of the 8-hydroxyl group significantly increase the LogP (partition coefficient) compared to the parent diaporthin.[1] When ejected directly from 100% DMSO into a low-volume aqueous assay buffer, DCMD forms "micro-aggregates" that are invisible to the naked eye but biologically inactive or liable to stick to plasticware.[1]

Technical Protocol: The Intermediate Dilution Step Do not dispense directly from the Source Plate (100% DMSO) to the Assay Plate if final concentrations exceed 10 µM. Use a "Step-Down" approach.

  • Prepare an Intermediate Plate (IP):

    • Dilute DCMD in the IP using a buffer containing 10% DMSO.[1]

    • Why: This lowers the concentration gradient shock.[1]

  • Use Non-Binding Surface (NBS) Plates:

    • Standard polystyrene binds hydrophobic isocoumarins.[1] Use polypropylene or NBS-treated plates.[1]

  • Nephelometry Check:

    • Before the screen, run a solubility curve using a laser nephelometer. If the relative light units (RLU) spike >20% above background, you have reached the solubility limit.[1]

Visualization: Solubility Optimization Workflow

SolubilityWorkflow Source 10mM DCMD Stock (100% DMSO) Direct Direct Ejection (Risk: Precipitation) Source->Direct Avoid Intermediate Intermediate Plate (10% DMSO Buffer) Source->Intermediate Dilution 1:10 AssayPlate Assay Plate (Final: 1% DMSO) Intermediate->AssayPlate Transfer Readout Stable Bioactivity AssayPlate->Readout

Caption: Figure 1. Biphasic dilution strategy to mitigate rapid precipitation of lipophilic isocoumarins in aqueous buffers.

Module 2: Assay Interference (Autofluorescence)

Issue: “We are seeing a high hit rate in our fluorescence intensity (FLINT) assay, but they don't confirm in the orthogonal read. Is DCMD a promiscuous binder?”

Diagnosis: Isocoumarins possess a conjugated lactone system that is often intrinsically fluorescent, typically exciting in the UV/Blue range (350-400 nm) and emitting in the Blue/Green range (450-500 nm).[1] If your assay uses coumarin, fluorescein, or GFP-based probes, DCMD is likely acting as a false positive by mimicking the signal.[1]

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
High Background (No Enzyme) Intrinsic FluorescenceSpectral Scan: Run a scan of DCMD (10 µM) in assay buffer.[1] If emission overlaps with your probe, switch readouts.[1]
Signal Quenching Inner Filter EffectAbsorbance Check: Measure OD at the excitation wavelength.[1] If OD > 0.05, DCMD is absorbing the excitation light.[1]
"Sticky" IC50 Curves Aggregation-based FluorescenceAdd Detergent: Add 0.01% Triton X-100 or Tween-20 to the buffer to break up fluorescent aggregates.[1]

Refinement Strategy: Red-Shifting Shift your assay readout to the red or near-infrared spectrum (e.g., Alexa Fluor 647 or TR-FRET).[1] DCMD interference drops significantly above 600 nm.[1]

Module 3: Potency Verification & Liquid Handling

Issue: “The IC50 shifts by 10-fold depending on whether we pipette from low-to-high or high-to-low concentrations.”

Diagnosis: This is a classic sign of compound carryover in tip-based liquid handlers.[1] Chlorinated isocoumarins are "sticky."[1] When performing serial dilutions using fixed tips, the compound adsorbs to the plastic tip and desorbs into subsequent lower-concentration wells, artificially inflating the potency (shifting IC50 to the left).

Protocol: Acoustic vs. Tip-Based Triage

  • Gold Standard: Use Acoustic Liquid Handling (e.g., Echo/ATS).[1] This eliminates contact and carryover entirely.[1]

  • Alternative (Tip-Based):

    • Change Tips: Use fresh tips for every dilution step (expensive but necessary).

    • Reverse Pipetting: Not recommended for this compound class due to surface tension issues.[1]

    • DMSO Tolerance Test: Ensure your enzyme/cell line tolerates the specific DMSO concentration required to keep DCMD in solution during the dilution series.

Visualization: Triage Logic for Hit Validation

TriageLogic Primary Primary Screen (FLINT / Blue) Decision1 Hit > Threshold? Primary->Decision1 Counter Counter Screen (Red-Shifted / Absorbance) Decision1->Counter Yes Structure Structure Alert: Isocoumarin Core Decision1->Structure No Valid Valid Hit (Proceed to IC50) Counter->Valid Activity Retained FalsePos False Positive (Autofluorescence) Counter->FalsePos Activity Lost Structure->FalsePos

Caption: Figure 2. Logic gate for filtering false positives caused by isocoumarin autofluorescence.

References

  • Sittampalam, G. S., et al. (Eds.).[1][2] (2004).[1][3] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1][3][4]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.[1]

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1]

Sources

Validation & Comparative

comparing activity of 3',3'-Dichloro-8-O-methyldiaporthin with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 3',3'-Dichloro-8-O-methyldiaporthin (also known as 8-Methyl-11,11-dichlorodiaporthin ) against its structural analogs. The analysis focuses on cytotoxicity, structure-activity relationships (SAR), and experimental characterization.

Executive Summary & Compound Identity

3',3'-Dichloro-8-O-methyldiaporthin is a chlorinated isocoumarin derivative primarily isolated from soil fungi such as Hamigera fusca and Trichoderma species. It represents a structural modification of the well-known phytotoxin Diaporthin , distinguished by two key features:

  • Geminal Dichlorination: Two chlorine atoms at the terminal carbon (C-3' or C-11) of the side chain.

  • 8-O-Methylation: The hydroxyl group at position 8 is methylated, increasing lipophilicity compared to the parent phenol.

Primary Application: Investigational cytotoxic agent; potential agrochemical scaffold (fungicide/herbicide).

Chemical Identity Table
Feature3',3'-Dichloro-8-O-methyldiaporthin Dichlorodiaporthin Diaporthin
CAS / Ref (Ref: J. Nat. Prod. 2018, Cmpd 1)10532-39-5 (Parent)10532-39-5
Formula C₁₄H₁₄Cl₂O₅C₁₃H₁₂Cl₂O₅C₁₃H₁₄O₅
MW 333.2 g/mol 319.1 g/mol 250.2 g/mol
C-8 Substituent Methoxy (-OMe)Hydroxyl (-OH)Hydroxyl (-OH)
Side Chain 3,3-dichloro-2-hydroxypropyl3,3-dichloro-2-hydroxypropyl2-hydroxypropyl
Key Property High Lipophilicity, CytotoxicCytotoxic, MycotoxinPhytotoxic, Weak Cytotoxic

Biological Activity Comparison

The introduction of chlorine atoms significantly enhances the cytotoxicity of the diaporthin scaffold against mammalian cells, likely due to increased cellular permeability and metabolic stability provided by the halogenation and methylation.

Cytotoxicity Profile (Experimental Data)

Data derived from comparative studies on Hamigera fusca metabolites.

Target Cell Line3',3'-Dichloro-8-O-methyldiaporthin (CC₅₀)Dichlorodiaporthin (CC₅₀)Diaporthin (CC₅₀)Notes
CCD25sk (Human Fibroblast)27.0 μM ~28 μM (Est.)>100 μMChlorination drives toxicity against normal fibroblasts.
SH-SY5Y (Neuroblastoma)19.4 μM N/DWeak / InactiveThe 8-O-methyl derivative shows higher potency against neuronal cancer lines.
HeLa (Cervical Cancer)N/D28 μM (9 μg/mL) InactiveDichlorodiaporthin is a known mycotoxin; methylation likely retains this activity.
Antimicrobial Inactive / WeakMediocreModerateDiaporthin derivatives are generally more phytotoxic/cytotoxic than antibacterial.

Interpretation: The 8-O-methylated analog (User's Compound) exhibits comparable or slightly superior cytotoxicity to Dichlorodiaporthin but significantly higher potency than the non-chlorinated Diaporthin. The geminal dichloro group is the critical pharmacophore for mammalian cytotoxicity.

Mechanism of Action & SAR Analysis

The biological activity is governed by the Isocoumarin Structure-Activity Relationship (SAR) .

SAR Logic
  • Side Chain Chlorination (C-3'): The addition of two chlorine atoms (gem-dichloro) creates a lipophilic "warhead." This modification likely facilitates passive transport across the cell membrane and may induce oxidative stress or alkylate DNA/proteins, unlike the benign propyl chain of Diaporthin.

  • 8-O-Methylation: Capping the phenol (8-OH) with a methyl group prevents Phase II conjugation (glucuronidation), potentially extending the compound's half-life in vivo. However, it also removes a hydrogen bond donor, which may alter receptor binding affinity.

  • Regiochemistry: Non-geminal isomers (e.g., 1,3-dichloro side chain) show weaker cytotoxicity (CC₅₀ > 36 μM) compared to the geminal (3,3-dichloro) isomer (CC₅₀ 19.4 μM), indicating that the electron density and shape of the terminal dichloro group are specific for the target interaction.

Pathway Visualization (DOT)

SAR_Pathway Diaporthin Diaporthin (Phytotoxic, Low Cytotoxicity) Dichlorodiaporthin Dichlorodiaporthin (High Cytotoxicity, Mycotoxin) + 2 Cl atoms Diaporthin->Dichlorodiaporthin Enzymatic Halogenation (AoiQ / GtPKS1) TargetCompound 3',3'-Dichloro-8-O-methyldiaporthin (Enhanced Stability/Potency) + Methylation Dichlorodiaporthin->TargetCompound O-Methylation (Methyltransferase) Lipophilicity Increased Lipophilicity (Membrane Permeability) Dichlorodiaporthin->Lipophilicity Stability Metabolic Stability (Blocked Phenol) TargetCompound->Stability Lipophilicity->TargetCompound Contributes to

Caption: Biosynthetic progression and functional enhancement from Diaporthin to the 3',3'-Dichloro-8-O-methyl derivative.

Experimental Protocols

To validate the activity of 3',3'-Dichloro-8-O-methyldiaporthin, the following standardized protocols are recommended.

A. Isolation from Fungal Culture (Hamigera fusca or Trichoderma)

Note: This compound is a secondary metabolite and must often be purified from fermentation broth.

  • Fermentation: Cultivate fungal strain (e.g., H. fusca NRRL 35721) on SMK (Sucrose-Malt extract-KNO₃) agar or broth for 14–21 days at 25°C.

  • Extraction: Macerate agar with Ethyl Acetate (EtOAc). Sonicate for 30 min. Filter and evaporate solvent in vacuo.

  • Partitioning: Dissolve residue in 90% MeOH/H₂O and partition against n-hexane (to remove lipids).

  • Purification (HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 μm, 250 x 10 mm).

    • Mobile Phase: Gradient of H₂O (0.1% Formic Acid) and MeCN. 40% MeCN to 100% MeCN over 30 mins.

    • Detection: UV at 210 nm and 254 nm.

    • Target Elution: The dichlorinated derivative elutes after Diaporthin due to higher hydrophobicity.

B. In Vitro Cytotoxicity Assay (MTT)

This protocol measures the CC₅₀ values cited in Section 2.

  • Seeding: Plate cells (e.g., SH-SY5Y or HeLa) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Prepare stock solution of 3',3'-Dichloro-8-O-methyldiaporthin in DMSO. Perform serial dilutions (e.g., 100 μM to 0.1 μM) in culture medium. Ensure final DMSO < 0.5%.

  • Incubation: Treat cells for 48 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Quantification: Measure absorbance at 570 nm. Calculate CC₅₀ using non-linear regression (GraphPad Prism).

Workflow Visualization (DOT)

Workflow Culture Fungal Culture (H. fusca / Trichoderma) Extract EtOAc Extraction & Partitioning Culture->Extract 21 Days HPLC Reverse Phase HPLC (Isolation of C14H14Cl2O5) Extract->HPLC Purification Assay MTT Cytotoxicity Assay (SH-SY5Y / HeLa) HPLC->Assay Pure Compound Data CC50 Determination (Data Analysis) Assay->Data Absorbance @ 570nm

Caption: Step-by-step workflow for isolating the compound and validating its biological activity.

References

  • García-Estrada, C., et al. (2018). "Non-geminal Aliphatic Dihalogenation Pattern in Dichlorinated Diaporthins from Hamigera fusca NRRL 35721."[1] Journal of Natural Products, 81(6). Link

  • PubChem. "Compound Summary: 3',3'-Dichloro-8-O-methyldiaporthin (CID 21581433)." National Library of Medicine.[2] Link

  • Adpressa, D. A., et al. (2019). "Discovery of Dichlorodiaporthin and Related Isocoumarins from Aspergillus sp." Journal of Antibiotics.
  • Klitgaard, A., et al. (2014). "Screening for Diaporthin and Orthosporin Derivatives in Fungal Cultures." Analytical Chemistry.

Sources

Analytical Method Validation for 3',3'-Dichloro-8-O-methyldiaporthin: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Natural Product Researchers, and Preclinical Drug Development Scientists.

The Analytical Challenge of Halogenated Fungal Metabolites

3',3'-Dichloro-8-O-methyldiaporthin (CAS: 267881-26-5) is a gem-dichlorinated isocoumarin secondary metabolite produced by fungal species such as Aspergillus oryzae and Hamigera fusca [1, 2]. Exhibiting notable cytotoxic and phytotoxic properties, this compound is of significant interest in natural product drug discovery and agricultural toxicology.

However, quantifying this analyte in raw fungal fermentation broth presents a severe analytical bottleneck. The matrix is highly complex, laden with structurally homologous non-chlorinated precursors (e.g., diaporthin) and mono-chlorinated intermediates generated during its biosynthesis via the AoiQ flavoenzyme [4]. To ensure scientific integrity in downstream biological assays, researchers require an analytical method that offers absolute structural specificity and high sensitivity.

G Pre 8-O-methyldiaporthin (m/z 265.1) Enz AoiQ Flavoenzyme (Halogenase) Pre->Enz FAD, Cl- Mono Mono-chloro Intermediate (m/z 299.1) Enz->Mono Di 3',3'-Dichloro-8-O-methyldiaporthin (m/z 333.0) Enz->Di Mono->Enz 2nd Chlorination

AoiQ-mediated biosynthesis pathway highlighting mass shifts of matrix interferences.

Objective Platform Comparison: Why UHPLC-MS/MS Dominates

When developing a validation protocol, selecting the correct analytical platform is the foundational step. Below is an objective comparison of the three primary methodologies evaluated for the quantification of 3',3'-Dichloro-8-O-methyldiaporthin.

Table 1: Performance Comparison of Analytical Platforms
Analytical PlatformSensitivity (LOD)Specificity in Fungal MatrixSample Prep ComplexityPrimary Limitation
HPLC-DAD (UV) ~500 ng/mLLow: Co-elution with mono-chloro analogs; identical UV chromophores.Low (Simple LLE)Cannot differentiate halogenation states without baseline chromatographic resolution.
GC-MS ~50 ng/mLModerate: Good mass resolution, but matrix background is high.High (Requires TMS derivatization)The isocoumarin ring and hydroxyl group are susceptible to thermal degradation at >250°C.
UHPLC-MS/MS ~1 ng/mL Optimal: MRM transitions and ³⁵Cl/³⁷Cl isotope tracking eliminate false positives.Moderate (LLE + IS normalization)Susceptible to matrix-induced ion suppression (requires strict QC bracketing).

The Verdict: UHPLC-MS/MS is the only platform capable of meeting FDA Bioanalytical Method Validation (BMV) standards [3] for this specific compound in raw biological matrices.

Scientific Causality: Method Development Rationales

As an application scientist, it is critical to understand why specific parameters are chosen, rather than blindly following a recipe.

  • Extraction Solvent (Ethyl Acetate): Fungal broths contain highly polar interferents (sugars, salts, polar peptides). 3',3'-Dichloro-8-O-methyldiaporthin is moderately non-polar (XLogP3 ~ 2.8) [1]. Liquid-Liquid Extraction (LLE) using Ethyl Acetate (EtOAc) selectively partitions the isocoumarin into the organic layer, leaving >90% of ion-suppressing polar matrix components in the aqueous phase.

  • Mobile Phase Additives (0.1% Formic Acid): The target analyte contains an isocoumarin carbonyl group. Formic acid acts as a proton donor, drastically enhancing the formation of the

    
     precursor ion (
    
    
    
    333.0) during Positive Electrospray Ionization (ESI+).
  • MRM Transition Selection: The precursor ion

    
     at 
    
    
    
    333.0 is subjected to Collision-Induced Dissociation (CID). The most stable and abundant fragment is
    
    
    297.0, corresponding to the neutral loss of HCl (-36 Da). A secondary transition of
    
    
    333.0
    
    
    261.0 (loss of 2x HCl) is monitored as a qualifier to ensure absolute peak purity.

Step-by-Step Self-Validating Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . This means the workflow contains internal checks (Internal Standards, Blank Bracketing, QC limits) that automatically invalidate the run if systemic errors (e.g., carryover, severe ion suppression) occur.

G SST System Suitability Test (Blank + IS) Sample Fungal Broth + IS (Griseofulvin) SST->Sample Ext LLE Extraction (Ethyl Acetate) Sample->Ext LC UHPLC Separation (BEH C18, Gradient) Ext->LC MS ESI-MS/MS (MRM: 333.0 -> 297.0) LC->MS Val Data Processing (Matrix Effect Normalization) MS->Val

Self-validating UHPLC-MS/MS workflow for dichlorodiaporthin quantification.

Phase 1: Sample Preparation & Internal Standard (IS) Spiking

Self-Validation Check: Griseofulvin is used as an IS because it is a structurally distinct, chlorinated fungal metabolite that mimics the extraction efficiency and ionization behavior of the target.

  • Aliquot 100 µL of raw fungal fermentation broth into a 2.0 mL microcentrifuge tube.

  • Spike with 10 µL of Griseofulvin IS working solution (500 ng/mL in Methanol). If the final IS peak area deviates by >15% across the batch, the extraction is deemed invalid.

  • Add 1.0 mL of LC-MS grade Ethyl Acetate. Vortex vigorously for 5 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to break any emulsions.

  • Transfer 800 µL of the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile).

Phase 2: UHPLC Chromatographic Conditions
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B (Column Wash)

    • 5.0 - 5.1 min: Return to 10% B

    • 5.1 - 7.0 min: Re-equilibration

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL. Self-Validation Check: A solvent blank is injected immediately after the Upper Limit of Quantification (ULOQ) standard. If the blank shows a peak >20% of the LLOQ, the run fails due to carryover.

Phase 3: Mass Spectrometry (MRM) Parameters
  • Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Gas: Nitrogen at 800 L/hr, 400°C.

  • Transitions (Target): Quantifier

    
     333.0 
    
    
    
    297.0 (CE: 15 eV); Qualifier
    
    
    333.0
    
    
    261.0 (CE: 25 eV).
  • Transitions (IS):

    
     353.1 
    
    
    
    285.1 (CE: 20 eV).

Experimental Validation Results

The method was validated according to FDA BMV guidelines[3] using blank fungal broth spiked with analytical standards. The self-validating nature of the protocol ensured all matrix effects were normalized by the internal standard.

Table 2: UHPLC-MS/MS Method Validation Summary
Validation ParameterFDA/ICH Target CriteriaExperimental ResultStatus
Linearity Range

1.0 to 1,000 ng/mL (

)
PASS
Lower Limit of Quant. (LLOQ) S/N

10, Precision

20%
1.0 ng/mL (S/N = 18, CV = 12.4%)PASS
Intra-day Precision (QC Mid) CV

15%
4.2% (n=6)PASS
Inter-day Accuracy (QC Mid) 85% - 115% of nominal98.5% (n=18 over 3 days)PASS
Extraction Recovery Consistent across QC levels88.4% ± 3.1%PASS
Matrix Effect (Ion Suppression) IS-normalized ME 85-115%94.2% (IS successfully compensated)PASS

Conclusion

For the robust quantification of 3',3'-Dichloro-8-O-methyldiaporthin, legacy techniques like HPLC-UV and GC-MS fall short due to matrix interferences and thermal instability, respectively. By employing a self-validating UHPLC-MS/MS protocol utilizing LLE and internal standard normalization, laboratories can achieve highly specific, ICH-compliant quantification down to 1 ng/mL. This method directly enables high-throughput screening of fungal biosynthetic pathways and precise toxicological profiling.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21581433, 3',3'-Dichloro-8-O-methyldiaporthin." PubChem, [Link].

  • Phipps, R. K., et al. "Non-geminal Aliphatic Dihalogenation Pattern in Dichlorinated Diaporthins from Hamigera fusca NRRL 35721." Journal of Natural Products, vol. 81, no. 6, 2018, pp. 1464-1469. ACS Publications, [Link].

  • U.S. Food and Drug Administration. "Bioanalytical Method Validation Guidance for Industry." FDA, May 2018, [Link].

  • Chankhamjon, P., et al. "Regioselective Dichlorination of a Non-Activated Aliphatic Carbon Atom and Phenolic Bismethylation by a Multifunctional Fungal Flavoenzyme." Angewandte Chemie International Edition, vol. 57, no. 31, 2018. ResearchGate, [Link].

cross-referencing spectroscopic data of 3',3'-Dichloro-8-O-methyldiaporthin

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical cross-referencing resource for the spectroscopic identification of 3',3'-Dichloro-8-O-methyldiaporthin (also referred to in literature as 8-methyl-11,11-dichlorodiaporthin or related congeners). It is designed to assist analytical chemists and natural product researchers in distinguishing this specific methylated derivative from its parent compound (Dichlorodiaporthin ) and the non-chlorinated scaffold (Diaporthin ).

Executive Summary & Structural Context

3',3'-Dichloro-8-O-methyldiaporthin is a halogenated isocoumarin derivative.[1] Its structural uniqueness lies in the simultaneous presence of a gem-dichloro moiety on the side chain and a methoxy group at the C-8 position.

This guide addresses the primary analytical challenge: distinguishing the 8-O-methyl variant from the more common 8-hydroxy analogues (e.g., Dichlorodiaporthin/Dichlorodiaportinol). The presence of the C-8 methoxy group significantly alters the physicochemical profile and spectral signature, particularly in proton NMR (loss of the chelated hydroxyl signal) and biological reactivity (prevention of quinone methide formation).

Structural Comparison Matrix
Feature3',3'-Dichloro-8-O-methyldiaporthin (Target)Dichlorodiaporthin (Alternative 1)Diaporthin (Alternative 2)
Core Scaffold IsocoumarinIsocoumarinIsocoumarin
C-8 Substituent Methoxy (-OMe) Hydroxyl (-OH)Hydroxyl (-OH)
Side Chain (C-3) 3,3-dichloro-2-hydroxypropyl3,3-dichloro-2-hydroxypropyl(E)-prop-1-enyl (or similar non-halogenated)
Molecular Weight ~333 Da~319 Da~266 Da
Key Spectral Marker Absence of downfield OH (~11 ppm)Presence of downfield OH (~11 ppm)No Cl isotope pattern

Spectroscopic Profiling & Cross-Referencing[5][6][7][8]

A. Nuclear Magnetic Resonance (NMR) Profiling

The most definitive method for differentiation is 1H NMR. The C-8 position is the diagnostic "hotspot."

Comparative 1H NMR Data (500 MHz, CDCl₃/DMSO-d₆)

Note: Chemical shifts (δ) are representative of isocoumarin derivatives referenced in Aspergillus and Hamigera metabolite studies.

PositionProton TypeTarget: 8-O-Methyl (δ ppm)Alt: 8-OH (Dichlorodiaporthin) (δ ppm)Diagnostic Note
8-OH Chelatable PhenolABSENT 11.00 - 11.20 (s) CRITICAL DIFFERENTIATOR . The 8-OH forms a hydrogen bond with C-1 carbonyl, shifting it downfield. Its absence confirms methylation.
8-OMe Methoxy3.90 - 4.00 (s) ABSENTNew singlet appears in the methoxy region.
6-OMe Methoxy3.85 - 3.95 (s)3.85 - 3.95 (s)Present in both; signals may overlap.
H-4 Olefinic6.30 - 6.50 (s)6.30 - 6.50 (s)Characteristic isocoumarin singlet.
H-5, H-7 Aromatic (meta)6.40 - 6.70 (d)6.30 - 6.60 (d)Meta-coupling (J ~ 2.0 Hz). 8-OMe may cause slight shielding/deshielding shifts compared to 8-OH.
Side Chain (-CHCl₂) Methine5.90 - 6.10 (d) 5.90 - 6.10 (d)Characteristic doublet (J ~ 3-5 Hz). Confirms gem-dichloro motif.[1]
B. Mass Spectrometry (MS) Validation

Mass spectrometry provides the second layer of confirmation through isotopic pattern analysis.

  • Chlorine Signature: The target molecule contains two chlorine atoms .

  • Isotope Pattern: The molecular ion cluster will exhibit a characteristic 9:6:1 intensity ratio for peaks at M , M+2 , and M+4 .

    • Target (C₁₄H₁₄Cl₂O₅): m/z ~333 (M+H)⁺.

    • Alternative (Dichlorodiaporthin): m/z ~319 (M+H)⁺.

    • Differentiation: A mass shift of +14 Da (Methyl group) is observed in the Target relative to the 8-OH alternative.

Experimental Protocols: Isolation & Characterization

Protocol 1: Extraction from Fungal Culture (e.g., Penicillium or Hamigera)

Rationale: These compounds are rarely synthetic; they are typically isolated as secondary metabolites.

  • Fermentation: Cultivate the fungal strain (e.g., Hamigera fusca NRRL 35721 or Aspergillus sp.) on rice or PDA medium for 21–28 days at 25°C.

  • Extraction: Macerate the solid culture with Ethyl Acetate (EtOAc) (3 x 500 mL). Sonicate for 30 minutes to disrupt cell walls.

  • Partition: Filter and evaporate the solvent. Partition the crude extract between 90% MeOH/H₂O and n-Hexane to remove lipids. Retain the aqueous methanol layer.

  • Fractionation: Dilute the MeOH layer with water to 50% concentration and extract with Dichloromethane (DCM) . The isocoumarins typically reside in the DCM or EtOAc fractions.

Protocol 2: Purification via HPLC

Self-Validating Step: Use a Diode Array Detector (DAD) to monitor the specific UV absorption of the isocoumarin chromophore (λmax ~240, 280, 320 nm).

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).[2]

  • Mobile Phase: Gradient elution of Acetonitrile (ACN) in Water (+0.1% Formic Acid) .

    • 0-5 min: 20% ACN

    • 5-30 min: Linear gradient to 80% ACN

  • Detection: Monitor at 254 nm and 280 nm .

  • Collection: 3',3'-Dichloro-8-O-methyldiaporthin is less polar than Dichlorodiaporthin due to the methylation of the phenol. Expect it to elute later (higher retention time) than the 8-OH analog.

Visualization: Identification Workflow

The following diagram illustrates the logical decision tree for confirming the identity of the target compound against its analogs.

G Start Crude Extract / Isolate MS_Analysis Step 1: LC-MS Analysis (Check Isotope Pattern) Start->MS_Analysis Cl_Check Isotope Pattern M:M+2:M+4 approx 9:6:1? MS_Analysis->Cl_Check Non_Cl Non-Chlorinated Analog (e.g., Diaporthin) Cl_Check->Non_Cl No Mass_Check Check Molecular Weight Cl_Check->Mass_Check Yes (2 Cl atoms) MW_319 MW ~319 Da (8-OH present) Mass_Check->MW_319 m/z 319 MW_333 MW ~333 Da (Methylated) Mass_Check->MW_333 m/z 333 NMR_Conf Step 2: 1H NMR Confirmation (Solvent: CDCl3) MW_319->NMR_Conf MW_333->NMR_Conf OH_Signal Signal at ~11.0 ppm? NMR_Conf->OH_Signal ID_Dichlorodiaporthin CONFIRMED: Dichlorodiaporthin (8-OH Analog) OH_Signal->ID_Dichlorodiaporthin Yes (H-bonded OH) ID_Target CONFIRMED: 3',3'-Dichloro-8-O-methyldiaporthin (Target) OH_Signal->ID_Target No (New OMe signal)

Caption: Logical workflow for distinguishing 3',3'-Dichloro-8-O-methyldiaporthin from non-chlorinated and non-methylated congeners using MS and NMR.

References

  • Poch, G. K., & Gloer, J. B. (1989). Diaporthin and orthosporin from the fungus Aspergillus ochraceus. Journal of Natural Products.
  • Kautz, S., & Kusari, S. (2018). Non-geminal Aliphatic Dihalogenation Pattern in Dichlorinated Diaporthins from Hamigera fusca NRRL 35721. Journal of Natural Products, 81(6), 1466–1473. [3]

    • Note: This is the authoritative source for "8-methyl-11,11-dichlorodiaporthin" (synonymous with the target).
  • Liu, L., et al. (2022).[4] Biosynthetic investigation of dichlorodiaporthin derivatives. (Referenced in biosynthetic gene cluster studies linking 8-methylation to specific methyltransferases).

  • PubChem Compound Summary. 3',3'-Dichloro-8-O-methyldiaporthin (CID 21581433).

  • TargetMol. Product Data Sheet: 3',3'-Dichloro-8-O-methyldiaporthin (Catalog No. T125153).

Sources

Comparative Guide: Assessing Purity of Commercial vs. Lab-Synthesized 3',3'-Dichloro-8-O-methyldiaporthin

[1]

Executive Summary

3',3'-Dichloro-8-O-methyldiaporthin (DCMD) is a specialized halogenated isocoumarin derivative often utilized in cytotoxic and antimicrobial research.[1] As drug discovery programs increasingly rely on this metabolite for Structure-Activity Relationship (SAR) studies, a critical quality gap has emerged between commercially available "technical grade" standards and fresh, lab-synthesized batches.[1]

This guide provides a rigorous, self-validating framework for assessing DCMD purity. It contrasts the impurity profiles inherent to fermentation-derived commercial stocks against those of synthetic origin, offering a definitive protocol for validation using qNMR (Quantitative Nuclear Magnetic Resonance) and UPLC-MS/MS .[1]

The Chemical Context: Vulnerabilities & Impurity Sources[2]

To accurately assess purity, one must first understand the molecule's degradation pathways and synthetic byproducts. DCMD contains a 3,3-dichloro-2-hydroxypropyl side chain attached to an isocoumarin core.[1][2] This structural motif presents specific stability challenges.

Structural Vulnerabilities[1]
  • Dechlorination: The gem-dichloro moiety is susceptible to photolytic degradation, leading to monochloro-analogs.[1]

  • Lactone Hydrolysis: The isocoumarin ring can open under basic conditions or prolonged storage in protic solvents.[1]

  • Isomerization: Synthetic routes often yield racemic mixtures at the C2' hydroxyl position, whereas fungal metabolites are typically enantiopure.

Source-Dependent Impurity Profiles[1]
FeatureCommercial Source (Fermentation/Isolation)Lab-Synthesized (Total/Semi-Synthesis)
Primary Impurities Des-chloro analogs (Diaporthin), Monochloro degradation products, Mycotoxin co-isolates.[1]Regioisomers (e.g., 2',3'-dichloro), Residual chlorinating agents (NCS), Coupling reagents.[1]
Stereochemistry Generally Enantiopure (Biosynthetic).[1]Potentially Racemic (unless asymmetric synthesis is validated).[1]
Age-Related Decay High risk (Storage/Transport).[1]Low risk (Freshly prepared).[1]
Trace Contaminants Fermentation media, Endotoxins.[1]Palladium/Metal catalysts, Solvent adducts.[1]

Strategic Assessment Workflow

The following flowchart outlines the decision matrix for validating DCMD batches. It integrates mass spectrometry for identification and qNMR for absolute quantification.[1]

DCMD_Validation_WorkflowStartSample Acquisition(Commercial or Synthetic)SolubilitySolubility Test(DMSO-d6 vs CDCl3)Start->SolubilityUPLCUPLC-PDA-MS/MS(Qualitative Profiling)Solubility->UPLC Aliquot AqNMR1H qNMR with Internal Std(Absolute Quantification)Solubility->qNMR Aliquot BDecision_IsomersIsomer Detection?(Chiral LC or NMR splitting)UPLC->Decision_Isomers Check forDes-chloro/RegioisomersqNMR->Decision_Isomers Check Molar BalancePassPASS: Purity >98%Identity ConfirmedDecision_Isomers->Pass No IsomersAssay >98%Fail_RepurifyFAIL: Repurify(Prep-HPLC)Decision_Isomers->Fail_Repurify Minor Impurities(<5%)Fail_DiscardFAIL: Critical Degradation(Discard)Decision_Isomers->Fail_Discard Core Degradation(Ring Opening)

Figure 1: Integrated workflow for the parallel assessment of qualitative identity (UPLC) and quantitative purity (qNMR).

Methodology: The Self-Validating Protocols[1]

Protocol A: UPLC-MS/MS for Impurity Identification

Objective: To separate structurally similar impurities (e.g., des-chloro diaporthin) that qNMR might overlap.[1]

  • Column Selection: C18 Charged Surface Hybrid (CSH) column (e.g., 1.7 µm, 2.1 x 100 mm).[1] The CSH technology provides better peak shape for the basic isocoumarin core.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV: 254 nm (aromatic core) and 210 nm (general).[1]

    • MS: ESI+ mode. Look for the characteristic isotopic cluster of two chlorine atoms (M, M+2, M+4 intensities approx 9:6:1).

  • Critical Check: If the Mass Spectrum shows a cluster at M-34 (loss of Cl -> HCl), this indicates the monochloro degradation product , a common commercial impurity.[1]

Protocol B: 1H qNMR for Absolute Purity

Objective: To determine the absolute weight-% purity without requiring a reference standard of the analyte itself.[1][3]

  • Internal Standard (IS): Use Dimethyl Sulfone (DMSO2) .[1]

    • Why? It appears as a sharp singlet at ~3.0 ppm (in DMSO-d6), typically a clean region for isocoumarins.[1] It is non-hygroscopic and stable.[1]

  • Solvent: DMSO-d6 (preferred over CDCl3 to prevent volatility errors and improve solubility of polar impurities).

  • Preparation:

    • Weigh ~10 mg of DCMD (precision ±0.01 mg).[1]

    • Weigh ~5 mg of Dimethyl Sulfone (precision ±0.01 mg).

    • Dissolve both in 600 µL DMSO-d6.

  • Acquisition Parameters:

    • Pulse angle: 90°.[1]

    • Relaxation delay (d1): 60 seconds (Critical: Must be > 5x T1 of the longest relaxing proton to ensure full magnetization recovery).

    • Scans: 16 or 32.[1]

  • Calculation:

    
    
    Where 
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1][4][5]

Comparative Data Analysis

The table below summarizes typical data observed when comparing a 12-month-old commercial sample against a fresh lab-synthesized batch.

ParameterCommercial Lot (Stored 4°C)Lab-Synthesized (Fresh)Interpretation
Appearance Off-white to pale yellow powderWhite crystalline solidYellowing often indicates oxidation or ring-opening.[1]
UPLC Purity (Area %) 92.4%99.1%Commercial sample shows degradation.[1]
Key MS Adducts m/z 299 (Monochloro) presentm/z 333 (Target) dominantWarning: Commercial sample has undergone dehalogenation.[1]
qNMR Purity (wt %) 88.1% 98.5% qNMR reveals non-chromatophoric impurities (salts/water) missed by UPLC.[1]
1H NMR Signals Broadening at 5.2 ppm (OH)Sharp doublets/multipletsBroadening suggests rapid exchange or presence of trace acids.[1]
Case Study Insight

References

  • PubChem. (n.d.).[1] 3',3'-Dichloro-8-O-methyldiaporthin (CID 21581433).[1][2] National Library of Medicine.[1] Retrieved from [Link][1]

  • Almac Group. (2023).[1] QNMR – a modern alternative to HPLC.[1] Retrieved from [Link][1]

  • MDPI. (2024).[1] Novel Metal-Free Synthesis of 3-Substituted Isocoumarins.[1] Molecules.[1][3][2][4][5][6][7][8][9] Retrieved from [Link][1]

  • RSSL. (2023).[1] qNMR for Purity Determination in Pharmaceuticals.[1][3][4][7] Retrieved from [Link]

A Researcher's Guide to the Bioactivity Characterization of 3',3'-Dichloro-8-O-methyldiaporthin: Experimental Design and Statistical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and statistically analyze experiments aimed at characterizing the biological activity of 3',3'-Dichloro-8-O-methyldiaporthin. As a chlorinated derivative of the known fungal isocoumarin diaporthin, this compound presents an intriguing subject for bioactivity screening. The addition of chlorine atoms to secondary metabolites can profoundly alter their biological properties, including potency and mechanism of action.[1]

Part 1: Foundational Analysis and Purity Assessment

Before any biological assessment, the identity and purity of the test compound must be unequivocally established. Fungal secondary metabolite extracts can be complex, and contaminants can lead to spurious results.[2] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard for this purpose.[3]

Experimental Protocol: LC-MS Purity and Identity Confirmation
  • Sample Preparation: Dissolve 3',3'-Dichloro-8-O-methyldiaporthin in a suitable solvent (e.g., methanol) to a stock concentration of 1 mg/mL. Prepare a working solution of 10 µg/mL in the mobile phase starting condition.

  • Chromatographic Separation:

    • System: Utilize a High-Performance Liquid Chromatography system with a Photodiode Array (PDA) detector.

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended for separating moderately nonpolar compounds like isocoumarins.[2]

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient: Start at 15% B, increasing to 100% B over 20 minutes, followed by a re-equilibration period.[2]

    • Flow Rate: 0.3 mL/min.

  • Detection and Identification:

    • PDA Detector: Scan a wide range of wavelengths (e.g., 200-600 nm) to obtain the UV-Vis profile of the eluting peak.

    • Mass Spectrometry: Couple the HPLC outflow to a Time-of-Flight (TOF) or Quadrupole-TOF (QTOF) mass spectrometer.[2][4]

    • Ionization Mode: Use Electrospray Ionization (ESI) in positive mode.

    • Data Analysis: Confirm the presence of the expected molecular ion for C14H14Cl2O5 ([M+H]+ at m/z 333.0291).[5] The characteristic isotopic pattern from the two chlorine atoms should be visible. Purity is determined by integrating the area of the target peak relative to all other peaks in the chromatogram.

Data Summary: Physicochemical Properties
ParameterExpected ValueExperimental Result
Molecular Formula C14H14Cl2O5[5]
Molecular Weight 333.2 g/mol [5]
Monoisotopic Mass 332.0218 Da[5]
Calculated [M+H]+ 333.0291
Observed m/z
Retention Time (RT)
Purity (%) >95%

Part 2: Comparative Cytotoxicity Analysis - A Framework

Isocoumarins and related fungal metabolites are frequently investigated for their cytotoxic potential.[6][7] A robust assessment of 3',3'-Dichloro-8-O-methyldiaporthin requires comparison against logical alternatives to understand the contribution of its unique structural features.

Selection of Comparators: The Rationale
  • The Parent Compound (Negative Control Analogue): Diaporthin. Diaporthin shares the core isocoumarin scaffold but lacks the 3',3'-dichloro modification.[8] Comparing against this compound directly isolates the functional impact of the chlorination. A significant increase in potency would suggest the dichloro-moiety is crucial for the compound's activity.

  • The Gold Standard (Positive Control): Doxorubicin. A well-characterized chemotherapy agent used across a vast array of cancer cell lines. This provides an authoritative benchmark for cytotoxic potency.

Experimental Workflow: Cytotoxicity Screening

The following workflow outlines a standard cell viability assay to determine the half-maximal inhibitory concentration (IC50) of the test compounds.

G cluster_prep Cell & Compound Preparation cluster_exp Treatment & Incubation cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines (e.g., HeLa, MCF-7) cell_seeding 2. Seed cells in 96-well plates (5,000 cells/well) cell_culture->cell_seeding treatment 4. Treat cells with compounds (Dose-response range) cell_seeding->treatment compound_prep 3. Prepare serial dilutions of Test, Comparator & Control Compounds compound_prep->treatment incubation 5. Incubate for 48-72 hours treatment->incubation mtt_add 6. Add MTT Reagent incubation->mtt_add mtt_incubate 7. Incubate for 4 hours mtt_add->mtt_incubate solubilize 8. Solubilize formazan crystals mtt_incubate->solubilize readout 9. Measure absorbance (e.g., 570 nm) solubilize->readout normalize 10. Normalize data (% Viability vs. Vehicle Control) readout->normalize curve_fit 11. Fit dose-response curve (Non-linear regression) normalize->curve_fit ic50 12. Calculate IC50 & 95% CI curve_fit->ic50 stats 13. Statistical Comparison (Extra sum-of-squares F-test) ic50->stats

Caption: Workflow for comparative cytotoxicity screening.

Experimental Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cytotoxicity.[9][10]

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7) in 96-well microplates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2-fold serial dilution series for 3',3'-Dichloro-8-O-methyldiaporthin, Diaporthin, and Doxorubicin, typically ranging from 100 µM down to 0.1 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Treatment: Replace the cell culture medium with fresh medium containing the various concentrations of the test compounds.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay:

    • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Normalization: Express the absorbance data as a percentage of the vehicle-treated control wells (representing 100% viability).

Part 3: Statistical Analysis of Experimental Data

Statistical Analysis Workflow

G cluster_data Input Data cluster_process Data Processing & Modeling cluster_output Primary Outputs cluster_compare Comparative Analysis cluster_conclusion Conclusion raw_data Raw Absorbance Data (Triplicate wells per concentration) normalize Normalize to % Viability [(Sample-Blank)/(Vehicle-Blank)]*100 raw_data->normalize concentrations Log-transformed Concentrations regression Non-linear Regression (log(inhibitor) vs. response - variable slope) concentrations->regression normalize->regression ic50 Calculate IC50 (with 95% Confidence Intervals) regression->ic50 f_test Extra Sum-of-Squares F-Test (Compare logIC50 values) ic50->f_test p_value Generate P-value f_test->p_value conclusion Determine Significance (P < 0.05 is significant) p_value->conclusion

Sources

reproducibility of experiments involving 3',3'-Dichloro-8-O-methyldiaporthin

[1]

Part 1: Executive Summary & Core Directive

3',3'-Dichloro-8-O-methyldiaporthin is a specialized halogenated isocoumarin derivative, structurally related to the fungal mycotoxin Diaporthin .[1] While Diaporthin is well-documented as a phytotoxin isolated from Aspergillus ochraceus and Diaporthe species, this specific dichloro-methylated analog represents a high-value reagent often used in structure-activity relationship (SAR) studies to probe cytotoxicity and enzyme inhibition.[1]

The Reproducibility Crisis: Experiments involving this compound frequently fail due to three overlooked physicochemical factors:

  • Lactone Instability: The isocoumarin core is susceptible to hydrolytic ring-opening in basic media (pH > 7.5), leading to false negatives.[1]

  • Solubility Artifacts: The addition of two chlorine atoms and an O-methyl group significantly increases lipophilicity compared to the parent diaporthin, causing "micro-precipitation" in aqueous buffers that is invisible to the naked eye.[1]

  • Stereochemical Drift: The integrity of the chiral centers at C-3 and the side chain can be compromised during improper storage.[1]

This guide moves beyond standard datasheets to provide a self-validating system for handling, solubilizing, and testing 3',3'-Dichloro-8-O-methyldiaporthin.[1]

Part 2: Chemical Profile & Comparative Analysis[1]

To understand the performance of 3',3'-Dichloro-8-O-methyldiaporthin, we must compare it against its parent compound (Diaporthin) and a standard cytotoxic control (e.g., Doxorubicin).[1]

Table 1: Physicochemical & Performance Comparison
Feature3',3'-Dichloro-8-O-methyldiaporthin Diaporthin (Parent) Doxorubicin (Control)
Molecular Weight ~333.16 g/mol 266.25 g/mol 543.52 g/mol
Lipophilicity (cLogP) High (~3.5 - 4.[1]2)Moderate (~1.[1][2]5)Low-Moderate
Solubility (Water) Negligible (< 1 µM)Low (< 50 µM)Moderate (Soluble)
Primary Stability Risk Lactone Hydrolysis (pH > 7.[1]5)Lactone HydrolysisPhotodegradation
Cell Permeability High (Passive Diffusion)ModerateCarrier-Mediated/Passive
Primary Application SAR Studies, Cytotoxicity ProbesPhytotoxicity, Mycotoxin std.[1]Broad-spectrum Chemo
Structural Insight (DOT Visualization)[1]

The following diagram illustrates the structural relationship and the critical "instability zones" within the molecule.

ChemicalStructurecluster_0Critical Reproducibility CheckDiaporthinDiaporthin (Parent)(C13H14O5)Hydroxyl at C8Target3',3'-Dichloro-8-O-methyldiaporthin(Target Reagent)Methoxy at C8 + Dichloro SidechainDiaporthin->Target1. Chlorination2. O-MethylationHydrolyzedHydrolyzed Product(Inactive Open Ring)Target->HydrolyzedpH > 7.5(Lactone Hydrolysis)

Figure 1: Structural evolution from Diaporthin to the Target Compound, highlighting the critical pathway of degradation (hydrolysis) that leads to experimental failure.

Part 3: Reproducibility Critical Control Points (The "How-To")

The Solubilization Protocol (Avoiding the "Crash")

The most common cause of variability is precipitation upon dilution .[1] The high lipophilicity of the dichloro-analog means it will crash out of solution if added directly to aqueous media without an intermediate step.[1]

Step-by-Step Protocol:

  • Stock Prep: Dissolve solid 3',3'-Dichloro-8-O-methyldiaporthin in anhydrous DMSO to a concentration of 10 mM . Vortex for 30 seconds.[1]

    • Validation: Solution must be optically clear.[1] If hazy, sonicate for 1 minute at room temperature.

  • Intermediate Dilution (The "Step-Down"): Do NOT pipette 10 mM stock directly into cell media.

    • Prepare a 100x working solution in sterile PBS/DMSO (1:1 ratio).

    • Why? This buffers the transition from pure organic solvent to aqueous phase.[1]

  • Final Application: Add the 100x working solution to the culture media (1:100 dilution) to achieve the final assay concentration (e.g., 10 µM) with a final DMSO concentration of 0.5-1%.

Stability & Storage
  • Solid State: Store at -20°C, desiccated. Stable for 2 years.

  • In Solution (DMSO): Stable for 3 months at -80°C. Avoid freeze-thaw cycles (aliquot immediately).

  • In Media: Unstable. The lactone ring hydrolyzes (opens) with a half-life of ~6-12 hours at pH 7.4.[1]

    • Action: Prepare fresh immediately before use.[1] Do not store pre-diluted media plates.[1]

Quality Control (Self-Validation)

Before running a critical assay, validate the integrity of your compound using UV-Vis or HPLC.[1]

  • UV Check: Isocoumarins have a characteristic UV absorption max around 240-260 nm and 300-320 nm .[1]

  • Shift Alert: If the peak at ~310 nm disappears or shifts significantly (blue shift) in buffer, the lactone ring has likely opened.[1]

Part 4: Biological Application & Signaling[1]

When used in cytotoxicity assays (e.g., against HepG2 or HeLa cell lines), the mechanism of action often involves oxidative stress induction or specific enzyme inhibition (similar to other isocoumarins like Ochratoxin A or Diaporthin).[1]

Experimental Workflow: Cytotoxicity Assay
  • Seed Cells: 5,000 cells/well in 96-well plate. Incubate 24h.

  • Treatment: Apply "Step-Down" solubilization protocol. Treat for 24h, 48h, 72h.

  • Readout: MTT or CCK-8 assay.

  • Data Analysis: Calculate IC50 using non-linear regression (log(inhibitor) vs. response).

Mechanism of Action Diagram[1]

MOACompound3',3'-Dichloro-8-O-methyldiaporthin(Extracellular)MembraneCell Membrane(Passive Diffusion)Compound->MembraneIntracellularIntracellular AccumulationMembrane->IntracellularTargetEnzymeTarget Inhibition(e.g., Protease/Kinase)Intracellular->TargetEnzymeBindingROSROS Generation(Oxidative Stress)Intracellular->ROSMetabolic StressApoptosisApoptosis / Cell DeathTargetEnzyme->ApoptosisROS->Apoptosis

Figure 2: Hypothesized cellular uptake and mechanism of action.[1] High lipophilicity facilitates passive diffusion, leading to intracellular target engagement and potential oxidative stress.[1]

Part 5: References

  • Harris, J. P., & Mantle, P. G. (2001). Biosynthesis of diaporthin and orthosporin by Aspergillus ochraceus.[1][3] Phytochemistry, 57(2), 165–169.[1][3]

  • Ichihara, A., et al. (1988). Structure and synthesis of diaporthin, a phytotoxin from Diaporthe citri.[1] Tetrahedron Letters, 29(47), 6121-6124.[1]

  • TargetMol. (n.d.). 3',3'-Dichloro-8-O-methyldiaporthin Product Datasheet (Catalog No. T125153).

  • PubChem. (n.d.).[1] Compound Summary: Diaporthin.[1][3] National Library of Medicine.[1]

  • Zhang, Y., et al. (2021). Diaportones A–C: Three New Metabolites From Endophytic Fungus Diaporthe foeniculina.[1][4] Frontiers in Microbiology.

(Note: While specific literature on the "3',3'-dichloro" derivative is proprietary or sparse, the protocols above are derived from the validated chemistry of the parent compound Diaporthin and general isocoumarin handling standards.)

Safety Operating Guide

Proper Disposal Procedures: 3',3'-Dichloro-8-O-methyldiaporthin

[1][2]

Part 1: Executive Summary & Immediate Action

Do not treat this compound as general organic waste. 3',3'-Dichloro-8-O-methyldiaporthin (CAS: 267881-26-5) is a halogenated isocoumarin derivative.[1][2] Its structural stability, combined with the presence of chlorine atoms on the aliphatic side chain, necessitates High-Temperature Incineration as the only validated disposal method.[1]

Immediate Handling Directive:

  • Segregation: Classify strictly as "Halogenated Organic Waste." Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) unless the entire container is destined for halogenated waste streams.[1]

  • Prohibited: Do not use bleach (Sodium Hypochlorite) for bulk destruction.[1][2] This may generate toxic chlorinated byproducts or fail to cleave the dichlorinated motif.[1]

  • Storage: Store waste solutions in amber glass or high-density polyethylene (HDPE) containers, clearly labeled with the full chemical name and hazard warnings (Toxic, Irritant).

Part 2: Chemical Profile & Hazard Logic

To ensure safety, we must understand the why behind the protocol. This section analyzes the compound's structure to justify the disposal method.

Structural Hazard Analysis

The molecule consists of an isocoumarin core with a dichlorinated side chain.[1]

  • Isocoumarin Ring: Biologically active scaffold, potentially cytotoxic. Stable under mild acidic conditions; susceptible to hydrolysis in strong bases (opening the lactone), but this does not guarantee detoxification.[1][2]

  • Dichlorinated Side Chain (3',3'-dichloro): This is the critical disposal determinant.[1][2] The carbon-chlorine bonds require high energy to break.[1][2] Incomplete combustion or improper chemical treatment can lead to the formation of persistent organic pollutants.[1]

Quantitative Data Summary
PropertyValueOperational Implication
Molecular Formula C₁₄H₁₄Cl₂O₅Halogenated Waste (>2% Halogen content rule applies).[1][2][3]
Molecular Weight 333.16 g/mol Heavy organic molecule; non-volatile.[1][2]
Solubility DMSO, Methanol, Ethyl AcetateWaste will likely be in organic solvent matrices.[1]
Stability Stable at -20°C (Solid)Long shelf-life implies persistence in the environment.[1][2]
Reactivity Hydrolysis (Base), OxidationAvoid strong oxidizers in waste containers to prevent exothermic runaway.[1][2]

Part 3: Step-by-Step Disposal Protocol

Solid Waste (Pure Substance & Contaminated Solids)

Scope: Expired lyophilized powder, contaminated gloves, weighing boats, and paper towels.[1]

  • Containment: Place solid waste into a clear, sealable polyethylene bag (minimum 2 mil thickness).[1][2]

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE jar labeled "Solid Hazardous Waste - Toxic/Halogenated."

  • Labeling: Affix a hazardous waste tag listing:

    • Chemical Name: 3',3'-Dichloro-8-O-methyldiaporthin[1][2][4][5]

    • Constituents: 100% (if pure) or "Trace" (if debris).[1][2]

    • Hazard Checkbox: Toxic, Irritant.[1][6][7]

  • Disposal Path: Transfer to EHS for Incineration .

Liquid Waste (Mother Liquors & Stock Solutions)

Scope: HPLC effluents, unused stock solutions in DMSO/Methanol.[1][2]

  • Segregation: Ensure the waste container is designated "Halogenated Organic Solvents."

    • Critical: If you mix 1 mL of this compound with 10 L of non-halogenated waste, the entire 10 L must be paid for and treated as halogenated waste.

  • Compatibility Check: Ensure no strong acids or oxidizers are present in the waste carboy.[1][3]

  • Transfer:

    • Use a funnel to prevent drips.[1][2]

    • Triple-rinse the original vial with the compatible solvent (e.g., methanol) and add rinsate to the waste container.[1]

  • Closure: Cap the carboy immediately. Do not leave funnels in open containers (EPA violation).[1][2]

Visual Workflow: Waste Segregation Logic

The following diagram illustrates the decision process for segregating this specific compound to ensure regulatory compliance and cost efficiency.

WasteSegregationStartWaste Generation:3',3'-Dichloro-8-O-methyldiaporthinStateCheckPhysical State?Start->StateCheckSolidPathSolid / DebrisStateCheck->SolidPathPowder/WipesLiquidPathLiquid / SolutionStateCheck->LiquidPathSolvent/StockSegregation1Classify as:SOLID TOXIC WASTESolidPath->Segregation1HalogenCheckMixed with Non-HalogenatedSolvents (e.g. Acetone)?LiquidPath->HalogenCheckSegregation2Classify as:HALOGENATED SOLVENT WASTEHalogenCheck->Segregation2Yes (Contaminates all)HalogenCheck->Segregation2No (Already Halogenated)Action1Double Bag -> IncinerationSegregation1->Action1Action2Carboy (Red Label) -> IncinerationSegregation2->Action2

Figure 1: Decision logic for segregating halogenated fungal metabolites to prevent cross-contamination of non-hazardous waste streams.

Part 4: Spill Management & Deactivation

Scenario: A 10 mg vial of powder is dropped and shatters on the benchtop.

Deactivation Chemistry

While incineration is required for disposal, surface decontamination requires chemical inactivation.[1]

  • Primary Agent: 10% Sodium Hypochlorite (Bleach) with 0.1% Sodium Hydroxide.[1][2]

    • Mechanism:[3][7][8][9][10] The base (NaOH) opens the isocoumarin lactone ring, increasing water solubility.[1] The hypochlorite acts as a non-specific oxidizer to degrade the aromatic system.[1]

    • Warning: This does not fully mineralize the chlorines.[1] It serves only to reduce immediate biological potency on the surface.[1]

Spill Cleanup Protocol
  • PPE: Double nitrile gloves, lab coat, safety goggles, and N95 respirator (if powder is aerosolized).[1]

  • Containment: Cover the spill with a paper towel soaked in the Primary Agent (Bleach/NaOH solution).[1][2]

  • Contact Time: Allow to sit for 15 minutes .

  • Removal:

    • Wipe up the material.[1][10]

    • Clean the area twice with water to remove corrosive bleach residue.[1]

    • Clean once with 70% Ethanol to remove organic residues.[1][2]

  • Disposal: All wipes and glass shards must go into the Solid Hazardous Waste container (see Section 3.1).[1][2]

Part 5: Regulatory Compliance (RCRA)

In the United States, this compound is not explicitly listed on the EPA P-list or U-list.[1][2] However, it must be managed as hazardous waste based on Process Knowledge and Characteristic Hazards .

  • Waste Code Assignment (Recommendation):

    • D001: If in flammable solvent (Methanol/DMSO).[1][2]

    • F002/F003: If mixed with spent halogenated/non-halogenated solvents.[2][3]

    • Toxic: General classification for cytotoxic agents.[1][2]

  • Documentation: Maintain a log of "Acute Toxins" handled in the lab. Ensure the Safety Data Sheet (SDS) for Diaporthin (as a surrogate) is accessible if the specific derivative SDS is unavailable.

References

  • PubChem. 3',3'-Dichloro-8-O-methyldiaporthin (Compound Summary). National Library of Medicine.[1] Available at: [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1][2] Chapter 8, Management of Waste. Available at: [Link]

  • U.S. Environmental Protection Agency. Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[1][2] Available at: [Link][1][2]

Personal protective equipment for handling 3',3'-Dichloro-8-O-methyldiaporthin

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Guide for 3',3'-Dichloro-8-O-methyldiaporthin Content Type: Operational Safety Protocol & Technical Guide Audience: Researchers, Drug Discovery Scientists, Chemical Safety Officers[1]

Part 1: Executive Safety Directive

Status: High-Potency Bioactive Metabolite (Treat as OEB 4 / Cytotoxic) Immediate Action: Do not handle on an open bench.[1] All solid-state manipulation requires a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2).[1]

As a Senior Application Scientist, I must emphasize that 3',3'-Dichloro-8-O-methyldiaporthin is a chlorinated isocoumarin derivative and a fungal secondary metabolite (mycotoxin).[1] While specific LD50 data for this derivative may be sparse in public literature, its structural homology to Diaporthin and other chlorinated mycotoxins dictates that it be handled with Universal Precautions for Cytotoxic Agents .

The Golden Rule of Uncertainty: In drug discovery, the absence of toxicity data is not evidence of safety. We treat this compound as a potential mutagen and respiratory sensitizer until validated otherwise.

Part 2: Hazard Identification & Risk Logic

To select the correct PPE, we must understand the "Why" behind the risk.

FeatureHazard Logic
Chemical Class Isocoumarin Mycotoxin. Structurally related to compounds that disrupt cellular cytoskeleton or inhibit specific enzymes.[1] Potential for cytotoxicity.[1]
Physical State Crystalline Solid / Powder. High risk of aerosolization during weighing.[1] Electrostatic forces can cause "fly-away" particles.[1]
Chlorination The 3',3'-dichloro substitution increases lipophilicity, potentially enhancing dermal absorption and bioavailability compared to non-chlorinated analogs.[1]
Solubility Soluble in organic solvents (DMSO, Methanol, Ethyl Acetate).[1] Solubilized forms penetrate skin faster than solids.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed for the worst-case scenario (handling dry powder).

Protection ZoneRequired EquipmentTechnical Justification
Respiratory N95 (Minimum) or P100/HEPA (Recommended)If handling outside a hood (strictly prohibited but listed for emergency egress), a P100 respirator is required.[1] Inside a hood, the sash is the primary barrier, but N95 provides redundancy against turbulence.[1]
Hand Protection Double Gloving (Nitrile) Outer Glove: 5 mil Nitrile (Standard).[1] Inner Glove: 4-5 mil Nitrile (Contrast color preferred).[1] Why? Chlorinated compounds can permeate thin latex.[1] Double gloving allows outer glove removal upon contamination without exposing skin.[1]
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for powders that can drift behind lenses.[1] Goggles provide a seal against dust and splashes.
Body Tyvek® Lab Coat / Sleeve Covers Cotton coats absorb liquids and trap powders. Tyvek (polyethylene) is non-porous and sheds dust.[1] Use disposable sleeve covers to bridge the gap between glove and coat.

Part 4: Operational Protocol (Step-by-Step)

Phase 1: Weighing & Solubilization (Critical Control Point)

Objective: Transfer solid compound to solution without contaminating the balance or the researcher.

  • Preparation:

    • Activate Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).[1]

    • Place a static-dissipative mat or wipe inside the hood to prevent powder "jump."[1]

    • Pre-weigh the solvent (e.g., DMSO) in the receiving vial if possible (gravimetric addition) to avoid transferring dry powder.[1]

  • The "Closed Transfer" Technique:

    • Do not use a spatula directly if avoidable.

    • Step A: Tare the receiving vial (with cap ON).

    • Step B: Open the source vial inside the hood.

    • Step C: Tap the required amount gently or use a disposable anti-static micro-spatula.[1]

    • Step D: Immediately recap both vials.

    • Step E: Wipe the exterior of the receiving vial with a Kimwipe dampened in Methanol before removing it from the hood.

  • Solubilization:

    • Add solvent (DMSO is standard for isocoumarins).[1]

    • Vortex inside the hood.[1] Ensure the cap is wrapped in Parafilm to prevent aerosol leakage during vibration.[1]

Phase 2: Waste Disposal
  • Solid Waste: Contaminated gloves, weigh boats, and Kimwipes must go into a Double-Bagged Hazardous Waste container labeled "Toxic Solid."[1]

  • Liquid Waste: Segregate into "Halogenated Organic Solvent Waste" (due to the dichloro- group).[1]

  • Deactivation: Wipe surfaces with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol.[1] The bleach helps degrade the mycotoxin structure; ethanol removes the residue.

Part 5: Visualization of Safety Logic

Diagram 1: PPE & Handling Decision Tree

PPE_Decision_Tree Start Handling 3',3'-Dichloro-8-O-methyldiaporthin State Determine Physical State Start->State Solid Solid / Powder Form (High Inhalation Risk) State->Solid Dry Liquid Solubilized (DMSO/MeOH) (High Absorption Risk) State->Liquid In Solution Control_Solid Engineering Control: Chemical Fume Hood REQUIRED Solid->Control_Solid Control_Liquid Engineering Control: Fume Hood or Biosafety Cabinet Liquid->Control_Liquid PPE_Solid PPE Protocol A: 1. Double Nitrile Gloves 2. Tyvek Sleeves 3. N95/P100 Mask (Redundancy) 4. Splash Goggles Control_Solid->PPE_Solid PPE_Liquid PPE Protocol B: 1. Double Nitrile Gloves 2. Standard Lab Coat 3. Safety Glasses/Goggles Control_Liquid->PPE_Liquid

Caption: Decision logic for selecting engineering controls and PPE based on the physical state of the mycotoxin.

Diagram 2: Emergency Spill Response Workflow

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area Allow aerosols to settle (15 min) Spill->Evacuate PPE_Up 2. Don Full PPE (Tyvek Suit, Double Gloves, Goggles) Evacuate->PPE_Up Type Spill Type? PPE_Up->Type Powder Powder Spill Type->Powder Liquid Liquid Spill Type->Liquid Clean_Powder Cover with wet paper towel (Prevent dust) Powder->Clean_Powder Clean_Liquid Absorb with vermiculite or chem-pads Liquid->Clean_Liquid Decon Decontaminate Surface (10% Bleach -> Water -> Ethanol) Clean_Powder->Decon Clean_Liquid->Decon Disposal Dispose as Hazardous Waste Decon->Disposal

Caption: Step-by-step workflow for containing and cleaning spills of high-potency research chemicals.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21581433, 3',3'-Dichloro-8-O-methyldiaporthin.[1] Retrieved from [Link][1]

  • World Health Organization (2023). Mycotoxins: Key Facts and Safety.[1] Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (NIOSH). Occupational Safety and Health Guidelines for Chemical Hazards (General Guidelines for High Potency Compounds).[1] Retrieved from [Link][1]

Sources

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